1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Description
Properties
IUPAC Name |
3a,4,4a,7a,8,8a-hexahydrofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPOXUWPWEILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560497 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-41-8 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Introduction: Beyond Aromaticity in High-Performance Polymers
This compound (commonly abbreviated as H-PMDA) is an alicyclic dianhydride that has emerged as a critical building block in the synthesis of advanced functional polymers. With the chemical formula C₁₀H₈O₆ and CAS Number 2754-41-8, this compound is structurally related to the well-known aromatic pyromellitic dianhydride (PMDA) but possesses a hydrogenated, non-aromatic cyclohexane core.[1] This seemingly subtle structural modification is the primary driver behind its most sought-after property: the ability to form highly transparent, colorless polyimides (CPIs).
Unlike aromatic dianhydrides, which form intensely colored charge-transfer (CT) complexes in polyimides, the saturated alicyclic structure of H-PMDA effectively inhibits these interactions.[2] The resulting polymers not only exhibit excellent optical transparency but also retain many of the desirable characteristics of traditional polyimides, including high thermal stability, chemical resistance, and dimensional stability.[3] This guide provides a comprehensive overview of the synthesis, core chemical properties, reactivity, and key applications of H-PMDA, tailored for researchers and scientists in materials science and drug development.
Synthesis and Manufacturing: From Aromatic Precursor to Alicyclic Monomer
The principal industrial route to this compound involves the hydrogenation of its aromatic counterpart, pyromellitic acid or its derivatives. This transformation is a multi-step process designed to saturate the benzene ring while preserving the carboxylic acid functionalities, which are subsequently dehydrated to form the dianhydride structure.
The typical synthesis pathway can be summarized as follows:
-
Esterification: Pyromellitic acid is first reacted with an alcohol to form a pyromellitic acid ester. This step protects the carboxylic acid groups and improves the solubility of the intermediate for the subsequent hydrogenation step.[4]
-
Catalytic Hydrogenation: The pyromellitic acid ester is then subjected to high-pressure hydrogenation in a fixed-bed reactor, typically using a noble metal catalyst (e.g., Ruthenium or Palladium on a carbon support).[2][4] This critical step converts the aromatic ring into a cyclohexane ring. Reaction conditions such as temperature (100-300°C) and hydrogen pressure (3.0-6.0 MPa) are carefully controlled to ensure complete saturation and high yield.[4]
-
Dehydration (Anhydride Formation): The resulting hydrogenated intermediate (1,2,4,5-cyclohexanetetracarboxylic acid or its ester) is then dehydrated to form the final dianhydride product. This is commonly achieved by heating the acid in the presence of a dehydrating agent like acetic anhydride or by heating under reflux with a strong acid catalyst in an organic solvent.[5][6]
Caption: General synthesis workflow for H-PMDA production.
Chemical Structure and Stereoisomerism
The chemical structure of H-PMDA consists of a central cyclohexane ring to which two anhydride groups are attached at the 1,2- and 4,5-positions.[1] The hydrogenation of the planar pyromellitic acid precursor can result in several stereoisomers, depending on the spatial orientation of the substituents on the cyclohexane ring. The conformation of this ring (e.g., chair or boat) and the relative stereochemistry of the anhydride groups significantly influence the monomer's reactivity and the properties of the resulting polymers.[7]
The most commonly utilized isomer for producing colorless polyimides is the cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic dianhydride, also designated as (1-exo,2-exo,4-exo,5-exo)-cyclohexanetetracarboxylic dianhydride.[8][9] However, this isomer has been reported to have lower reactivity compared to some aromatic dianhydrides, which can lead to lower molecular weight polymers with brittle characteristics.[2] To address this, other isomers like 1R, 2S, 4S, 5R-cyclohexanetetracarboxylic dianhydride (H''-PMDA) have been synthesized and studied, demonstrating improved reactivity and leading to polyimides with better mechanical properties.[2][10]
Caption: 2D chemical structure of H-PMDA.
Core Chemical Properties and Reactivity
H-PMDA's reactivity is dominated by its two electrophilic anhydride rings, making it a versatile monomer for polycondensation reactions and a potent curing agent.
Reaction with Amines: Polyimide Synthesis
The most significant application of H-PMDA is its reaction with diamines to produce polyimides. This is typically a two-step process:
-
Poly(amic acid) Formation: H-PMDA reacts with a diamine in a polar aprotic solvent (e.g., DMAc, NMP) at room temperature. The nucleophilic amine groups attack the carbonyl carbons of the anhydride, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the precursor to high temperatures (e.g., 180-250°C) to eliminate water and form the stable five-membered imide rings.
This process is fundamental to creating colorless polyimides for optoelectronic applications.[4][8]
Caption: Two-step synthesis of polyimides from H-PMDA.
Reaction with Alcohols: Polyester Synthesis
H-PMDA can also react with alcohols, typically diols or polyols, to form polyesters.[1][3] Upon hydrolysis, the dianhydride can open to form four carboxylic acid groups, enabling its use as a tetra-functional building block to create highly branched or cross-linked polyester networks.[1][3] These polyesters find applications in areas requiring multifunctionality, such as biodegradable materials and bioimaging.[1]
Use as an Epoxy Resin Curing Agent
Alicyclic acid anhydrides like H-PMDA are effective curing agents (hardeners) for epoxy resins. The anhydride rings react with the epoxy groups and hydroxyl groups present in the resin system to form a dense, cross-linked polymer network. This imparts excellent thermal stability, dimensional stability, and good mechanical properties to the cured epoxy, making it suitable for applications in microelectronics and composites.[3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈O₆ | [1],[5] |
| Molecular Weight | 224.17 g/mol | [1],[5] |
| Appearance | White to almost white crystalline powder | [3],[11] |
| CAS Number | 2754-41-8 | [1],[5] |
| Melting Point | 240-270°C (Varies with isomer purity) | [3],[11] |
| Purity | Typically >98.0% | [12],[13] |
| Solubility | Enhances solubility of resulting polyimides in organic solvents. | [14] |
| Storage | Store in a dark place under an inert atmosphere; it is hygroscopic. |
Key Applications in Advanced Materials
The unique properties of H-PMDA make it a valuable monomer for a range of high-performance applications.
-
Colorless Polyimides (CPIs): This is the primary application for H-PMDA. The alicyclic structure prevents the formation of charge-transfer complexes, resulting in polyimide films with high optical transparency and low coloration.[2] These materials are indispensable in the manufacturing of:
Polyimides derived from H-PMDA exhibit a desirable combination of high glass transition temperatures (Tg), low dielectric constants, and low moisture absorption.[4][8]
-
Proton-Conducting Membranes: Certain polyimides synthesized from H-PMDA have shown high proton conductivity (0.2 ± 0.01 S/cm at 298 K and 95% relative humidity).[1][3] This property makes them promising candidates for use as membranes in fuel cells and other electrochemical devices.
-
Functional Polymers for Bio-applications: By reacting H-PMDA with appropriate alcohols, multifunctional polyesters can be created. The four carboxylic acid branches (post-hydrolysis) allow for the attachment of various functional groups, leading to polymers designed for biodegradability, bioimaging, and photoactive therapies.[1][3]
Experimental Protocol: Synthesis of H-PMDA via Dehydration
This protocol describes a representative lab-scale synthesis of H-PMDA from its corresponding tetracarboxylic acid using acetic anhydride, a common method for forming anhydrides.
Objective: To synthesize this compound by dehydrating hydrogenated pyromellitic acid.
Materials & Equipment:
-
Hydrogenated pyromellitic acid (1,2,4,5-cyclohexanetetracarboxylic acid)
-
Acetic anhydride
-
Four-necked flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Nitrogen gas inlet
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the four-necked flask with a heating mantle, magnetic stirrer, condenser, and nitrogen inlet. Ensure the system is dry.
-
Charging Reagents: Charge the flask with 39.2 g (0.15 mol) of hydrogenated pyromellitic acid and 120 g (1.18 mol) of acetic anhydride.[5]
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Dehydration Reaction: Begin stirring and heat the mixture to reflux. Maintain the reflux for approximately 1 hour to ensure the dehydration reaction goes to completion.[5]
-
Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool down slowly to room temperature. White crystals of H-PMDA will precipitate out of the solution.[5]
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected filter cake under reduced pressure in a vacuum oven to remove any residual solvent. This yields the final product, this compound.[5]
Conclusion
This compound stands as a pivotal specialty monomer that enables the production of next-generation polymers where optical clarity and thermal stability are paramount. Its alicyclic core is the key to overcoming the intrinsic coloration of traditional aromatic polyimides, paving the way for innovations in flexible electronics, optical communications, and aerospace technologies. While challenges related to monomer reactivity and optimizing the mechanical properties of its polymers persist, ongoing research into its various stereoisomers and polymerization techniques continues to expand its utility. As the demand for high-performance, transparent materials grows, H-PMDA is poised to play an increasingly vital role in the future of advanced materials science.
References
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-
Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Retrieved from [Link]
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ResearchGate. (2022). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Retrieved from [Link]
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Uchida, A., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E, E68(Pt 3), o579. Retrieved from [Link]
-
Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Retrieved from [Link]
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1,2,4,5-Cyclohexanetetracarboxylic Dianhydride CAS number 2754-41-8
An In-depth Technical Guide to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (CAS No. 2754-41-8)
Introduction: A Pivotal Monomer for Advanced Polymers
This compound, commonly referred to as H-PMDA, is a cycloaliphatic dianhydride that serves as a critical building block in the synthesis of high-performance polymers.[1] Unlike its aromatic analogue, pyromellitic dianhydride (PMDA), the saturated cyclohexane core of H-PMDA is instrumental in disrupting the charge-transfer complexes that typically cause coloration in traditional polyimides.[2] This structural distinction is the primary driver for its use in applications demanding exceptional optical clarity combined with thermal and mechanical stability. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in materials science and polymer chemistry.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are foundational to its reactivity, processing, and the performance of the polymers derived from it.
| Property | Value | Source(s) |
| CAS Number | 2754-41-8 | [3][4] |
| Molecular Formula | C₁₀H₈O₆ | [5][6] |
| Molecular Weight | 224.17 g/mol | [5][6] |
| Appearance | White to almost white crystalline powder | [3][7] |
| Melting Point | Approximately 240°C | [3] |
| Synonyms | HPMDA, CHDA, Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | [4][8] |
| Purity | >98.0% (TCI) | [7] |
Synthesis Pathway and Experimental Protocol
The industrial synthesis of this compound is typically achieved through the hydrogenation of pyromellitic acid or its derivatives, followed by a dehydration (cyclization) step.[2][9] The hydrogenation saturates the aromatic ring, and the subsequent dehydration forms the two anhydride rings.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol describes the dehydration of the corresponding tetracarboxylic acid using acetic anhydride, a common and effective laboratory method.[5]
Objective: To synthesize this compound from its tetracarboxylic acid precursor.
Materials & Equipment:
-
1,2,4,5-Cyclohexanetetracarboxylic acid (hydrogenated pyromellitic acid), 99.5% purity (39.2 g, 0.15 mol)[5]
-
Acetic anhydride (120 g, 1.18 mol)[5]
-
500 mL four-necked flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration apparatus
-
Vacuum drying oven
Methodology:
-
Reactor Setup: Assemble the 500 mL four-necked flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Ensure the setup is dry and purged with nitrogen to maintain an inert atmosphere, which prevents the hydrolysis of the anhydride product by atmospheric moisture.
-
Reagent Addition: Charge the flask with 39.2 g (0.15 mol) of 1,2,4,5-cyclohexanetetracarboxylic acid and 120 g (1.18 mol) of acetic anhydride.[5] The acetic anhydride serves as both the dehydrating agent and the reaction solvent. An excess is used to drive the reaction to completion.
-
Dehydration Reaction: Begin stirring and heat the mixture to reflux under the nitrogen atmosphere. The purpose of reflux is to maintain a constant, elevated temperature to facilitate the dehydration and cyclization, which can be slow at room temperature.
-
Reaction Time: Maintain the reflux for 1 hour.[5] This duration is typically sufficient for the complete conversion of the tetracarboxylic acid to the dianhydride.
-
Crystallization and Isolation: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the precipitation of white crystals.
-
Filtration: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected filter cake under reduced pressure to remove any residual acetic acid and acetic anhydride. This yields the final product, this compound.
-
Yield and Purity: This method can produce a high yield (e.g., 32.5 g, 97.5%) with high purity (e.g., 99.85% by GC).[5]
Core Application: Synthesis of Colorless Polyimides
The primary and most significant application of H-PMDA is as a monomer for the synthesis of colorless polyimides (CPIs).[9] These materials are highly sought after for advanced applications in microelectronics, flexible displays, and optical components where thermal stability and optical transparency are paramount.[2][9]
The synthesis is a two-step polycondensation reaction. First, H-PMDA reacts with an aromatic or aliphatic diamine to form a soluble poly(amic acid) precursor. Second, this precursor is thermally or chemically treated to induce imidization, forming the final, robust polyimide.
Structure-Property Advantages of H-PMDA-Based Polyimides
The use of H-PMDA instead of aromatic dianhydrides imparts several key advantages:
-
Optical Transparency: The non-aromatic, saturated cyclohexane ring prevents the formation of intermolecular charge-transfer complexes, which are the primary source of the yellow-to-brown color in conventional aromatic polyimides. This results in highly transparent, colorless films.[2][10]
-
Enhanced Solubility: The flexible, non-planar structure of the cyclohexane ring can improve the solubility of the resulting polyimides in organic solvents, facilitating solution-based processing techniques like spin coating.[4][11]
-
Low Coefficient of Thermal Expansion (CTE): With appropriate selection of a rigid diamine co-monomer, H-PMDA-based polyimides can achieve low CTEs, making them suitable as substrates for flexible electronics where dimensional stability during temperature cycling is critical.[12][13]
-
High Glass Transition Temperature (Tg): Despite the presence of the flexible aliphatic ring, the inherent rigidity of the dianhydride structure allows for the synthesis of polyimides with high glass transition temperatures, often exceeding 350°C, ensuring performance at elevated temperatures.[10]
Emerging Applications in Functional Materials
Beyond colorless polyimides, the unique structure of H-PMDA is being explored for other advanced materials.
-
Proton-Conducting Membranes: Polyimides derived from H-PMDA have demonstrated high proton conductivity, making them potential candidates for applications in fuel cell membranes.[3][8]
-
Biodegradable Polyesters: When hydrolyzed to its tetracarboxylic acid form, H-PMDA can be used to synthesize branched polyesters. These materials are being investigated for applications requiring biodegradability, such as in drug delivery systems or bioimaging.[8]
-
Photoactive Polymers: The non-aromatic cyclohexane center can provide a localized excited state in synthesized photochromic polyimides, leading to a large contrast in photo-switching effects compared to fully aromatized versions.[3][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazard Statements: The compound is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis from moisture.
Conclusion
This compound is a specialized yet powerful monomer that enables the creation of advanced polymers with a unique combination of properties. Its defining feature—the cycloaliphatic core—directly translates into the high optical transparency and processability of the resulting polyimides, addressing critical needs in the electronics and optics industries. As research continues, its application in functional materials for energy and biomedical fields is expected to expand, further solidifying its role as a key enabling chemical for next-generation technologies.
References
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Jayhawk Fine Chemicals. (n.d.). CHDA | Cyclohexane Tetracarboxylic Dianhydride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Retrieved from [Link]
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Career Henan Chemical Co. (n.d.). HPMDA CAS:2754-41-8. Retrieved from [Link]
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Uchida, A., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E, E68, o579. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. Retrieved from [Link]
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LookChem. (n.d.). This compound HPMDA CAS#2754-41-8. Retrieved from [Link]
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UIVCHEM. (n.d.). 1,2,4,5-Cyclohexanetetracarboxylic dianhydride_CAS:2754-41-8_HPMDA. Retrieved from [Link]
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ResearchGate. (n.d.). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Retrieved from [Link]
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ACS Publications. (1999). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Retrieved from [Link]
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Wikipedia. (n.d.). Pyromellitic dianhydride. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pyromellitic dianhydride – Knowledge and References. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficie. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,2,4,5-benzene tetracarboxylic dianhydride pyromellitic anhydride. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 1,2,4,5-cyclohexanetetracarboxylic dianhydride, a critical monomer in the synthesis of advanced polyimides. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the stereochemical nuances of this compound and their profound impact on polymer properties. We will delve into the synthesis, stereoisomerism, conformational analysis, and spectroscopic characterization of the principal isomers, offering insights into the structure-property relationships that govern their reactivity and the performance of the resulting polymers.
Introduction: The Significance of Alicyclic Dianhydrides in Polymer Science
This compound, often referred to as hydrogenated pyromellitic dianhydride (HPMDA), serves as a cornerstone in the development of colorless and transparent polyimides (CPIs).[1][2] These materials are in high demand for next-generation flexible electronics, displays, and aerospace applications where optical transparency, thermal stability, and low dielectric constants are paramount.[2] Unlike their aromatic counterparts, which often exhibit significant coloration due to charge-transfer complex formation, the saturated alicyclic core of HPMDA disrupts this phenomenon, leading to polymers with exceptional optical clarity.[1][2]
The true complexity and versatility of HPMDA lie in its stereochemistry. The cyclohexane ring is not planar, and the four carboxylic anhydride substituents can adopt various spatial arrangements, leading to a family of stereoisomers. These isomers are not mere chemical curiosities; their distinct three-dimensional structures dictate their reactivity, solubility, and the ultimate properties of the polyimides they form.[1][3] Understanding these structural subtleties is, therefore, crucial for the rational design of high-performance polymers.
Synthesis and Isomerization: A Pathway to Structural Diversity
The industrial production of this compound typically begins with the hydrogenation of pyromellitic dianhydride or its corresponding acid.[1][4] This process reduces the aromatic ring to a cyclohexane ring, creating a mixture of stereoisomers of the tetracarboxylic acid. The subsequent dehydration, often accomplished by heating with acetic anhydride, yields the dianhydride.[2][5]
A generalized synthetic pathway is illustrated below:
Figure 1: Generalized synthetic scheme for this compound.
The precise control of reaction conditions, particularly temperature and catalysts during hydrogenation and subsequent isomerization, is critical for selectively producing desired stereoisomers.[1][2]
Key Stereoisomers and Their Nomenclature
Three principal stereoisomers of this compound have been extensively studied due to their distinct impacts on polyimide properties:
-
cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA): In this isomer, all four carbonyl groups of the parent tetracarboxylic acid are on the same side of the cyclohexane ring.[6]
-
trans,trans-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H'-PMDA): Here, the pairs of carboxylic acid groups at the 1,2- and 4,5-positions are on opposite sides of the ring.
-
cis,trans-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H''-PMDA): This isomer has one pair of carboxylic acid groups on the same side and the other pair on opposite sides of the ring.[1][2]
Molecular Structure and Conformational Analysis: A Tale of Three Isomers
The profound differences in the chemical behavior of the HPMDA isomers stem directly from their unique three-dimensional structures. X-ray crystallography has been instrumental in elucidating these structures, revealing critical details about ring conformation and substituent orientation.[1][3][6]
cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
The cis,cis,cis isomer, H-PMDA, is characterized by a boat conformation of the cyclohexane ring.[6] This conformation leads to significant steric hindrance, as the two anhydride rings are positioned relatively close to each other. This "self-steric hindrance" is a key factor in the reduced reactivity of H-PMDA in polymerization reactions, as it impedes the approach of diamine monomers.[1]
trans,trans-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H'-PMDA)
In contrast, the trans,trans isomer, H'-PMDA, adopts a chair conformation, which is the most stable conformation for a cyclohexane ring.[3] In this arrangement, the carboxylic acid groups are in equatorial positions, minimizing steric strain. This leads to a more linear and rigid molecular structure.
cis,trans-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H''-PMDA)
The H''-PMDA isomer exhibits a conformation that is intermediate between a boat and a twist-boat form.[1][7] This results in a folded molecular structure where the dihedral angle between the two anhydride rings is approximately 55.15°.[1][7] This particular geometry alleviates the steric hindrance observed in H-PMDA, leading to significantly higher reactivity.[2]
The structural differences between the key isomers are summarized in the table below:
| Isomer | Common Name | Cyclohexane Conformation | Key Structural Feature |
| cis,cis,cis | H-PMDA | Boat | High degree of "self-steric hindrance"[1] |
| trans,trans | H'-PMDA | Chair | Linear and rigid structure[3] |
| cis,trans | H''-PMDA | Boat/Twist-Boat | Folded structure with reduced steric hindrance[1][7] |
Spectroscopic Characterization: Fingerprinting the Isomers
A definitive identification and differentiation of the HPMDA isomers necessitate a multi-faceted spectroscopic approach. While detailed spectral assignments for each pure isomer are not consistently available across the literature, the foundational principles of each technique provide a framework for their characterization.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the proton environment in each isomer. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their stereochemical environment (axial vs. equatorial) and the overall conformation of the ring. For instance, the more rigid chair conformation of H'-PMDA would be expected to show distinct and well-resolved signals for its axial and equatorial protons, while the more fluxional boat and twist-boat conformations of H-PMDA and H''-PMDA might exhibit more complex or averaged signals.
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons in the anhydride rings and the carbons of the cyclohexane ring will differ among the isomers due to the varying steric and electronic environments.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are essential for identifying the characteristic functional groups. The most prominent features in the FT-IR spectra of all isomers are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride rings, typically found in the region of 1750-1850 cm⁻¹. Subtle shifts in the positions of these bands can be indicative of the different ring strains and electronic environments in each isomer. The C-O-C stretching vibrations of the anhydride rings also give rise to characteristic bands.
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The vibrations of the cyclohexane ring, which are often weak in the FT-IR spectrum, can be more readily observed in the Raman spectrum.
Reactivity and Polymerization: The Structural Imperative
The stereochemistry of the HPMDA isomers has a profound and direct impact on their reactivity in polyimide synthesis. This is a critical consideration for polymer chemists aiming to produce high-molecular-weight polymers with desirable properties.
The generally accepted mechanism for polyimide formation from a dianhydride and a diamine is a two-step process:
Figure 2: Two-step mechanism for polyimide synthesis.
The rate of the initial poly(amic acid) formation and the final achievable molecular weight of the polyimide are highly dependent on the accessibility of the carbonyl carbons of the dianhydride to the nucleophilic attack by the diamine.
-
H-PMDA: The significant steric hindrance in this isomer leads to a lower reaction rate and often results in lower molecular weight polyimides. This can lead to brittle films with poor mechanical properties.[1][2]
-
H'-PMDA and H''-PMDA: The more open and accessible structures of these isomers facilitate the approach of the diamine, leading to higher polymerization rates and the formation of high-molecular-weight polyimides. This, in turn, results in tougher and more flexible films with superior mechanical performance.[2][3]
The choice of HPMDA isomer is, therefore, a critical experimental parameter that allows for the fine-tuning of the properties of the resulting polyimide, including its thermal stability, mechanical strength, and solubility.
Experimental Protocols: A Guide to Synthesis and Characterization
While precise, universally applicable protocols are dependent on laboratory-specific conditions, the following outlines a general, robust methodology for the synthesis and characterization of this compound isomers.
Synthesis of 1,2,4,5-Cyclohexanetetracarboxylic Acid Isomer Mixture
-
Hydrolysis of Pyromellitic Dianhydride: Pyromellitic dianhydride is hydrolyzed to pyromellitic acid by refluxing in an aqueous solution of sodium hydroxide.
-
Hydrogenation: The resulting solution of the tetrasodium salt of pyromellitic acid is transferred to a high-pressure autoclave. A ruthenium-on-carbon (Ru/C) catalyst is added. The mixture is then subjected to hydrogenation at elevated temperature (e.g., 150-200 °C) and pressure (e.g., 50-100 atm H₂).
-
Acidification and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the mixture of 1,2,4,5-cyclohexanetetracarboxylic acid isomers. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Isomerization and Dehydration to Dianhydride
-
Reaction Setup: The dried mixture of tetracarboxylic acids is suspended in an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Dehydration: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature to allow the dianhydride to crystallize. The solid product is collected by filtration, washed with a small amount of cold, dry solvent (e.g., diethyl ether or acetone), and dried under vacuum.[5] Further purification can be achieved by recrystallization from a suitable solvent or by sublimation.
Conclusion: A Structurally Diverse Monomer for Advanced Materials
This compound is more than a single chemical entity; it is a family of stereoisomers, each with a unique three-dimensional architecture that dictates its chemical behavior. The choice of isomer—be it the sterically hindered H-PMDA, the linear and rigid H'-PMDA, or the highly reactive H''-PMDA—provides polymer chemists with a powerful tool to tailor the properties of polyimides for specific high-performance applications. A thorough understanding of the synthesis, stereochemistry, and conformational analysis of these isomers is paramount for the continued innovation of advanced materials for the electronics, aerospace, and biomedical fields.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN108069978B - The synthetic method of this compound.
- Hasegawa, M., Hirano, D., et al. (2013). Solution-processable colorless polyimides derived from hydrogenated pyromellitic dianhydride with controlled steric structure. Journal of Polymer Science Part A: Polymer Chemistry, 51(5), 1055-1068.
- Google Patents. (n.d.). US11174269B2 - Method for producing this compound.
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Uchida, A., Hasegawa, M., Takezawa, E., Yamaguchi, S., Ishikawa, A., & Kagayama, T. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. ResearchGate. Retrieved from [Link]
- Uchida, A., & Hasegawa, M. (2003). cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic acid and its dianhydride.
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Hasegawa, M. (n.d.). Structures of H-PMDA and common diamines used in this study. ResearchGate. Retrieved from [Link]
- Uchida, A., Hasegawa, M., Yamaguchi, S., Takezawa, E., Ishikawa, A., & Kagayama, T. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(1), o75.
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An In-depth Technical Guide to the Solubility of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride in Organic Solvents
<_ 2_0_1_4_5_0_3_9_3_5_4_1_3_2_5>
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (H-PMDA), a critical monomer in the synthesis of high-performance polymers such as polyimides. Understanding the solubility of H-PMDA is paramount for its effective use in various industrial and research applications, from optimizing reaction conditions to developing advanced materials with tailored properties. This document delves into the theoretical principles governing its solubility, presents qualitative solubility data in a range of common organic solvents, outlines a detailed experimental protocol for solubility determination, and discusses the practical implications for researchers, scientists, and professionals in drug development and material science.
Introduction
This compound, also known as H-PMDA, is an alicyclic dianhydride featuring a cyclohexane core with two anhydride groups.[1] This non-aromatic structure is instrumental in the synthesis of functional polyimides and epoxy resins, imparting desirable properties such as excellent thermal stability, high proton conductivity, and improved solvent solubility of the resulting polymers.[1][2] The applications of H-PMDA-derived polymers are extensive, ranging from optical fiber claddings and microelectronics substrates to photochromic materials and proton-conducting membranes.[1][2]
The dissolution of H-PMDA in an appropriate organic solvent is often the initial and a crucial step in these synthetic processes. A thorough understanding of its solubility behavior is therefore essential for:
-
Reaction Kinetics and Control: Ensuring a homogeneous reaction medium for consistent and controlled polymerization.
-
Processability: Facilitating the casting of high-quality, uniform polymer films and coatings.
-
Material Properties: Influencing the molecular weight and morphology of the final polymer, which in turn dictates its mechanical, thermal, and optical characteristics.
This guide aims to provide a detailed technical resource on the solubility of H-PMDA, enabling researchers and professionals to make informed decisions in solvent selection and experimental design.
Theoretical Framework of Solubility
The solubility of a solid solute like H-PMDA in a liquid solvent is governed by a combination of thermodynamic principles and intermolecular forces. The adage "like dissolves like" provides a fundamental, albeit simplified, starting point. A more rigorous understanding involves considering the interplay of enthalpy and entropy changes during dissolution, as well as specific molecular interactions.
2.1. Intermolecular Forces and Polarity
The H-PMDA molecule possesses both nonpolar (the cyclohexane ring) and highly polar (the anhydride groups) regions. This amphiphilic nature dictates its solubility in various organic solvents. The key intermolecular forces at play include:
-
Dipole-Dipole Interactions: The carbonyl groups in the anhydride rings create significant dipole moments, leading to strong interactions with polar solvents.
-
London Dispersion Forces: The nonpolar cyclohexane backbone interacts with solvents primarily through these weaker, temporary dipoles.
-
Hydrogen Bonding: While H-PMDA itself is not a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, interacting with protic solvents. However, it's crucial to note that protic solvents like alcohols can react with the anhydride groups, leading to ring-opening and the formation of tetracarboxylic acids.[1] This reactivity must be considered when selecting a solvent.
2.2. Hansen Solubility Parameters (HSP)
Solubility Profile of this compound
Qualitative solubility data for H-PMDA in a range of common organic solvents has been reported. This information is crucial for the initial selection of candidate solvents for a particular application.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Category | Solvent | Solubility | Reference |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5] | |
| N,N-Dimethylacetamide (DMAc) | Soluble | ||
| N-Methyl-2-pyrrolidone (NMP) | Soluble | ||
| Ketones | Acetone | Soluble | [5] |
| Ethers | Tetrahydrofuran (THF) | Soluble | [5] |
| Nitriles | Acetonitrile | Soluble | [5] |
| Aromatic | Toluene | Insoluble (or very low) |
Analysis of Solubility Data:
The data clearly indicates that H-PMDA exhibits good solubility in aprotic polar solvents. This is attributed to the strong dipole-dipole interactions between the polar anhydride groups and the solvent molecules. The solubility in moderately polar solvents like acetone, THF, and acetonitrile further highlights the significant contribution of these polar interactions. Conversely, the poor solubility in nonpolar aromatic solvents like toluene underscores the importance of solvent polarity for dissolving H-PMDA.
Experimental Determination of Solubility
While qualitative data provides a useful starting point, quantitative solubility determination is often necessary for process optimization and modeling. The following section outlines a standard experimental protocol for accurately measuring the solubility of H-PMDA.
4.1. Principle of the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6] The method involves equilibrating an excess amount of the solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
4.2. Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of H-PMDA.
Caption: Workflow for the experimental determination of H-PMDA solubility using the shake-flask method.
4.3. Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of H-PMDA that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen organic solvent.
-
Place the vial in a constant-temperature shaker bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of H-PMDA in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8] A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of H-PMDA in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
4.4. Critical Considerations and Self-Validation
-
Purity of H-PMDA and Solvents: Use high-purity H-PMDA and analytical grade solvents to avoid erroneous results. The presence of impurities can significantly alter the solubility.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Equilibration Time: Ensure that the system has reached true equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.
-
Analytical Method Validation: The analytical method used for concentration measurement must be validated for linearity, accuracy, and precision.
Practical Implications in Material Science and Drug Development
The solubility of H-PMDA has profound implications for its application in various fields.
5.1. Polyimide Synthesis
In the synthesis of polyimides, H-PMDA is typically reacted with a diamine in a polar aprotic solvent like NMP or DMAc. The solubility of H-PMDA in these solvents is crucial for:
-
Achieving High Molecular Weight: Good solubility ensures a homogeneous reaction mixture, facilitating the formation of long polymer chains and, consequently, high molecular weight polyimides with superior mechanical properties.
-
Film and Coating Quality: A fully dissolved monomer solution is essential for casting uniform, defect-free polyimide films. Poor solubility can lead to the formation of aggregates and an inhomogeneous final product.
-
Process Control: The concentration of the H-PMDA solution can be precisely controlled when the monomer is fully dissolved, allowing for better control over the polymerization reaction and the properties of the resulting polymer.
The following diagram illustrates the role of solvent in the synthesis of polyimide from H-PMDA.
Caption: The central role of the solvent in the two-step synthesis of polyimide from H-PMDA.
5.2. Epoxy Resin Curing
H-PMDA can also be used as a curing agent for epoxy resins. Its solubility in the resin or in a co-solvent is important for achieving a uniform dispersion of the curing agent, which is essential for consistent and complete curing, leading to a final product with optimal thermal and mechanical properties.
5.3. Drug Development and Formulation
While not a primary application, understanding the solubility of anhydride-containing molecules is relevant in drug development, particularly in the context of pro-drug design and formulation. The principles governing the solubility of H-PMDA can be extrapolated to other similar molecules.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a wide range of applications, most notably in the synthesis of high-performance polyimides. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, presented qualitative solubility data in common organic solvents, and detailed a robust experimental protocol for its quantitative determination. A thorough understanding and careful consideration of H-PMDA's solubility characteristics will empower researchers and professionals to optimize their experimental designs, control their processes more effectively, and ultimately develop advanced materials with superior properties.
References
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Synthesis and characterization of soluble and transparent co-polyimides with controlled glass transition temperature. [Link]
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Hansen, C. M. Hansen Solubility Parameters. [Link]
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Royal Society of Chemistry. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. [Link]
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LookChem. Cas no 2754-41-8 (this compound). [Link]
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National Center for Biotechnology Information. (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. [Link]
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ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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PubMed. Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride. [Link]
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ResearchGate. (PDF) (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. [Link]
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Park, K. Polymer additives and solubility parameters. [Link]
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A Technical Guide to the Spectroscopic Analysis of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,4,5-cyclohexanetetracarboxylic dianhydride, a critical building block in the synthesis of advanced polymers such as polyimides. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this alicyclic compound. We will explore the influence of stereochemistry on the spectral data and provide practical insights into experimental design and data interpretation.
Introduction: The Significance of Spectroscopic Purity and Isomeric Identity
This compound, often referred to as hydrogenated pyromellitic dianhydride (HPMDA), is a non-aromatic monomer prized for its ability to impart desirable properties like enhanced transparency and thermal stability to polymers.[1] The cyclohexane ring's flexibility gives rise to several stereoisomers, the prevalence and purity of which can significantly impact the final polymer's characteristics. Therefore, robust analytical techniques are paramount to ensure the correct isomeric form and chemical purity of the dianhydride before its use in polymerization reactions. NMR and FTIR spectroscopy serve as indispensable tools for this purpose, offering detailed insights into the molecular structure and functional groups present.
The Crucial Role of Stereochemistry
The spatial arrangement of the four carboxylic anhydride groups on the cyclohexane ring leads to various stereoisomers. The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the axial or equatorial positions of the substituents dramatically influence the spectroscopic output.[2][3] This guide will focus on the analysis of key stereoisomers, providing a framework for identifying and differentiating them.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the cyclohexane ring.
Experimental Protocol: NMR Sample Preparation
A well-defined protocol is critical for acquiring high-quality NMR data. The following steps outline a standard procedure for preparing a sample of this compound for NMR analysis.
Caption: Workflow for NMR sample preparation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for structural elucidation.
For the 1S,2R,4S,5R-cyclohexanetetracarboxylic dianhydride stereoisomer, the following ¹H NMR data has been reported in DMSO-d6:[4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methine Protons (CH) | 3.10, 2.92 | Doublet | 3.5 |
| Methylene Protons (CH₂) | 2.16 | Triplet | - |
| Other Protons | 0.62 | Singlet | - |
Interpretation and Causality:
-
Methine Protons (CH-CO): The protons attached to the carbons bearing the anhydride groups are expected to be deshielded due to the electron-withdrawing effect of the carbonyl groups. Their appearance as doublets suggests coupling to adjacent protons.
-
Methylene Protons (CH₂): The protons on the cyclohexane ring not directly attached to the anhydride groups will appear at a more upfield chemical shift. The multiplicity will depend on the specific stereochemistry and the resulting dihedral angles with neighboring protons. A triplet suggests coupling to two equivalent neighboring protons.
-
Influence of Stereochemistry: The coupling constants are highly dependent on the dihedral angles between adjacent protons, as described by the Karplus equation.[5] Different stereoisomers will exhibit distinct coupling patterns, allowing for their differentiation. For instance, axial-axial couplings are typically larger (7-12 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
For a mixture of syn and anti regioisomers of a related dianhydride, the following ¹³C NMR data in DMSO-d6 has been reported, giving an indication of expected chemical shifts:[4]
| Carbon Environment | Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | ~170-180 |
| Methine Carbons (CH-CO) | ~40-50 |
| Methylene Carbons (CH₂) | ~20-30 |
Interpretation and Causality:
-
Carbonyl Carbons: The carbonyl carbons of the anhydride groups are highly deshielded and appear at the downfield end of the spectrum.
-
Methine and Methylene Carbons: The carbons of the cyclohexane ring appear at higher field, with the methine carbons directly attached to the electron-withdrawing anhydride groups being more deshielded than the methylene carbons. The symmetry of the molecule will dictate the number of distinct carbon signals observed. Highly symmetrical isomers will show fewer signals than asymmetrical ones.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the characteristic anhydride groups.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.
Caption: Workflow for ATR-FTIR analysis.
FTIR Spectral Analysis
The FTIR spectrum of this compound is characterized by the strong absorption bands of the anhydride functional group. An ATR-IR spectrum is available on PubChem.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1850 | C=O Asymmetric Stretch | Strong |
| ~1780 | C=O Symmetric Stretch | Strong |
| ~1220 | C-O-C Stretch | Strong |
| ~2850-3000 | C-H Stretch (aliphatic) | Medium-Weak |
Interpretation and Causality:
-
Anhydride Carbonyl Stretching: The most prominent features in the IR spectrum of an anhydride are the two carbonyl stretching bands. These arise from the symmetric and asymmetric stretching of the two C=O groups. The high frequency of these bands is due to the electron-withdrawing nature of the oxygen atom in the anhydride linkage, which strengthens the C=O bonds.
-
C-O-C Stretching: A strong absorption band corresponding to the C-O-C stretching vibration of the anhydride ring is also expected.
-
C-H Stretching: The C-H stretching vibrations of the cyclohexane ring will appear in the typical region for aliphatic C-H bonds.
Conclusion: A Synergistic Approach to Quality Control
The combination of NMR and FTIR spectroscopy provides a robust and comprehensive analytical toolkit for the characterization of this compound. While FTIR offers a rapid confirmation of the presence of the key anhydride functional groups, NMR provides detailed structural information, including the crucial stereochemical arrangement of the substituents on the cyclohexane ring. For researchers and manufacturers working with this important monomer, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality, purity, and isomeric integrity of the material, which ultimately dictates the performance of the resulting polymers.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra (DMSO-d6) of the isolated powder samples for the H-PMDA/AB-44ODA system. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
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ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]
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Uchida, A., Hasegawa, M., & Manami, H. (2003). Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o435–o438. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectrum (700 MHz, ¹H) of 6 in DMSO-d6. * indicates residual.... Retrieved from [Link]
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Uchida, A., Hasegawa, M., & Manami, H. (2003). Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o435–o438. Retrieved from [Link]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Hasegawa, M., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o579. Retrieved from [Link]
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Hasegawa, M., et al. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o75. Retrieved from [Link]
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Hasegawa, M., et al. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o75. Retrieved from [Link]
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Mani, P., & Suresh, S. (2010). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Asian Journal of Chemistry, 22(4), 2648-2652. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Properties of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
This guide provides a comprehensive technical overview of the thermal properties of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA), a crucial monomer in the synthesis of high-performance polyimides. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core thermal characteristics of H-PMDA, offering both established data and detailed methodologies for its empirical determination.
Introduction: The Significance of Thermal Properties in Material Science
This compound, also known as hydrogenated pyromellitic dianhydride (H-PMDA), is a non-aromatic dianhydride that serves as a fundamental building block for colorless and thermally stable polyimides.[1][2][3] These polymers are integral to advanced applications in microelectronics, optoelectronics, and aerospace technologies, where thermal stability is paramount.[2][4] Understanding the thermal properties of the H-PMDA monomer is therefore critical for predicting and controlling the performance of the final polymeric materials. This guide will explore the key thermal parameters of H-PMDA, including its melting point, thermal decomposition, and heat capacity, providing a robust framework for its application in research and development.
Core Thermal Properties of this compound
The thermal behavior of H-PMDA dictates its processing window and the ultimate thermal stability of the polymers derived from it. The following sections detail the known thermal properties and discuss the nuances of their measurement.
Melting Point (Tm)
The melting point of H-PMDA is a critical parameter for its purification and polymerization processes. However, a review of commercially available data reveals a range of reported melting points. This variation can likely be attributed to the presence of different stereoisomers of the cyclohexane ring, as well as the purity of the material. The non-planar, puckered nature of the cyclohexane ring allows for several conformational isomers, each potentially exhibiting a unique melting point.
| Property | Reported Value(s) | Source(s) |
| Melting Point | 240 °C | ChemicalBook[4] |
Table 1: Reported Melting Point of this compound.
The discrepancy in these values underscores the importance of empirical verification of the melting point for any specific batch of H-PMDA to be used in a synthesis. Differential Scanning Calorimetry (DSC) is the recommended technique for this determination, as it provides a precise and reproducible measurement of the melting endotherm.
Thermal Decomposition
Heat Capacity (Cp)
The specific heat capacity of H-PMDA is a fundamental thermodynamic property that quantifies the amount of heat required to raise the temperature of a unit mass of the substance by one degree. This property is essential for detailed thermal modeling and for understanding the energy requirements of processing. While specific literature values for the heat capacity of H-PMDA are not available, it can be precisely measured using Differential Scanning Calorimetry (DSC) by following established standards, such as ASTM E1269.
Experimental Protocols for Thermal Analysis
To empower researchers to accurately characterize the thermal properties of their specific H-PMDA samples, this section provides detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA is an essential technique for determining the thermal stability and decomposition characteristics of a material.[5]
Objective: To determine the onset of thermal decomposition and the degradation profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Experimental Workflow:
Caption: Workflow for TGA analysis of H-PMDA.
Detailed Steps:
-
Sample Preparation:
-
Ensure the H-PMDA sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Equilibrate the furnace to a starting temperature of 30 °C.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Program the instrument to heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition and Analysis:
-
Initiate the heating program and record the sample mass as a function of temperature.
-
The resulting TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) for Melting Point and Heat Capacity
DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material.[6][7][8]
Objective: To determine the melting point, heat of fusion, and specific heat capacity of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Experimental Workflow:
Caption: Workflow for DSC analysis of H-PMDA.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the H-PMDA powder into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material through sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup for Melting Point:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Program the instrument to heat the sample at a rate of 10 °C/min to a temperature well above the expected melting point (e.g., 350 °C).
-
-
Data Analysis for Melting Point:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the H-PMDA.
-
The onset of the peak is typically taken as the melting point.
-
The area under the peak is integrated to determine the heat of fusion (ΔHf).
-
-
Procedure for Specific Heat Capacity (ASTM E1269):
-
A three-step procedure is required:
-
Run a baseline experiment with two empty pans.
-
Run a sapphire standard of known mass.
-
Run the H-PMDA sample.
-
-
Each run should consist of a heat-cool-heat cycle to ensure a consistent thermal history.
-
The specific heat capacity is then calculated by comparing the heat flow signals of the sample to that of the sapphire standard at a given temperature.
-
Interpretation of Thermal Data and Mechanistic Insights
The data obtained from TGA and DSC analyses provide a wealth of information about the thermal behavior of H-PMDA. The melting point and heat of fusion are indicative of the crystalline nature and purity of the material. A sharp melting peak suggests a high degree of purity, while a broad peak may indicate the presence of impurities or a mixture of isomers.
The TGA data provides a clear picture of the thermal stability. The decomposition of cyclic anhydrides can proceed through various pathways, often involving decarboxylation and the formation of unsaturated species. For H-PMDA, the alicyclic nature of the ring may influence the decomposition mechanism compared to aromatic anhydrides.
Conclusion
This compound is a key monomer for the synthesis of advanced polyimides with exceptional thermal properties. A thorough understanding of its intrinsic thermal characteristics is crucial for optimizing polymerization processes and predicting the performance of the resulting polymers. While some thermal data for H-PMDA is available, this guide emphasizes the importance of empirical characterization using standard thermal analysis techniques. The detailed protocols for TGA and DSC analysis provided herein offer a practical framework for researchers to obtain reliable and reproducible data, ensuring the successful application of H-PMDA in the development of next-generation materials.
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An In-depth Technical Guide to the Stereoisomers of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride: Synthesis, Characterization, and Application in High-Performance Polymers
This guide provides a comprehensive technical overview of the stereoisomers of 1,2,4,5-cyclohexanetetracarboxylic dianhydride, a critical building block in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced stereochemistry of these compounds, their synthesis and characterization, and the profound impact of their isomeric purity on the properties of high-performance materials such as colorless polyimides.
Introduction: The Significance of Stereoisomerism in this compound
This compound, a hydrogenated derivative of pyromellitic dianhydride (PMDA), is a key monomer in the production of specialty polymers.[1][2] Its alicyclic structure disrupts the charge-transfer complexes that color traditional aromatic polyimides, enabling the creation of highly transparent and colorless materials.[3][4] These colorless polyimides are in high demand for advanced applications in microelectronics, flexible displays, and optoelectronics.[3][5]
The cyclohexane ring's non-planar, puckered nature gives rise to a rich stereoisomerism, with the spatial arrangement of the four carboxylic acid groups profoundly influencing the monomer's reactivity and the resulting polymer's properties.[3][6] Understanding and controlling this stereochemistry is paramount for tailoring polymer characteristics such as thermal stability, mechanical strength, and optical clarity. This guide will explore the synthesis, characterization, and application of the key stereoisomers of this compound, providing the technical insights necessary for their effective utilization in research and development.
The Stereoisomeric Landscape of this compound
The stereochemistry of this compound is defined by the relative orientations of the four carboxylic acid groups attached to the cyclohexane ring. These groups can be either cis (on the same side of the ring) or trans (on opposite sides), leading to a number of possible stereoisomers. The most stable conformation of the cyclohexane ring is the chair form, where substituents can occupy either axial or equatorial positions. The interplay of these factors determines the unique three-dimensional structure of each isomer.
Based on the substitution pattern, there are seven possible stereoisomers of 1,2,4,5-cyclohexanetetrol, a related compound, which provides a useful analogy for understanding the potential isomers of the tetracarboxylic acid and its dianhydride.[7] The key isomers of this compound that have been synthesized and studied are:
-
cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA): In this isomer, all four carboxylic groups are on the same side of the cyclohexane ring.[3][8] The cyclohexane ring in the dianhydride form of this isomer adopts a boat conformation.[8]
-
(1S,2S,4R,5R)-Cyclohexanetetracarboxylic Dianhydride (H'-PMDA): This chiral isomer has a specific stereochemical configuration that imparts desirable properties to the resulting polymers.[6]
-
(1R,2S,4S,5R)-Cyclohexanetetracarboxylic Dianhydride (H''-PMDA): This isomer is notable for its folded conformation, where the central six-membered ring is in a conformation intermediate between a boat and a twist-boat.[3][5]
The specific stereochemistry of each isomer dictates its reactivity and the geometry of the resulting polymer chains, which in turn influences the macroscopic properties of the material. For instance, the steric hindrance around the anhydride groups can affect the ease of polymerization.[3]
Synthesis of Key Stereoisomers
The general synthetic route to the isomers of this compound begins with the hydrogenation of pyromellitic dianhydride (PMDA) or its corresponding tetracarboxylic acid.[3][9] The resulting mixture of hydrogenated isomers can then be subjected to specific reaction conditions to isolate or enrich a particular stereoisomer.
General Synthesis and Isomerization Workflow
The overall process can be visualized as a multi-step sequence:
Caption: General synthesis workflow for isomers of this compound.
Detailed Experimental Protocol: Synthesis of (1R,2S,4S,5R)-Cyclohexanetetracarboxylic Dianhydride (H''-PMDA)
This protocol is adapted from established literature procedures.[3]
Step 1: Hydrolysis of Pyromellitic Dianhydride
-
Dissolve pyromellitic dianhydride in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the dianhydride is completely hydrolyzed to form the tetrasodium salt of pyromellitic acid.
Step 2: Hydrogenation
-
Transfer the aqueous solution of the tetrasodium salt to a high-pressure autoclave.
-
Add a ruthenium-based catalyst (e.g., Ru on carbon).
-
Pressurize the autoclave with hydrogen gas and heat to the specified reaction temperature.
-
Maintain the reaction under vigorous stirring for the prescribed duration to ensure complete hydrogenation of the aromatic ring.
Step 3: Isomerization and Dehydration
-
After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.
-
Carefully neutralize the solution with a strong acid, such as hydrochloric acid, to precipitate the mixture of hydrogenated tetracarboxylic acids.
-
Collect the precipitate by filtration and wash thoroughly with deionized water.
-
Dry the acid mixture under vacuum.
-
Reflux the dried acid mixture in acetic anhydride. The controlled temperature and reaction time during this step are critical for isomerizing the acid mixture and favoring the formation of the desired H''-PMDA, followed by dehydration to the dianhydride.
Step 4: Purification
-
Cool the reaction mixture to induce crystallization of the H''-PMDA.
-
Collect the crystals by filtration.
-
Recrystallize the crude product from a suitable solvent, such as acetic anhydride or a mixture of acetic anhydride and toluene, to obtain the purified (1R,2S,4S,5R)-cyclohexanetetracarboxylic dianhydride.[3]
Characterization of the Stereoisomers
Distinguishing between the different stereoisomers of this compound requires a combination of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the stereochemistry of the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their spatial arrangement (axial vs. equatorial) and their relationship to the carboxylic acid groups. For instance, ¹H NMR spectra can help differentiate between cis and trans isomers based on the multiplicity and coupling patterns of the methine protons.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the anhydride functional groups, which exhibit characteristic symmetric and asymmetric C=O stretching vibrations. While the spectra of the different isomers may be broadly similar, subtle shifts in the positions and intensities of these bands can be used for differentiation.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the isomers, including the conformation of the cyclohexane ring and the relative stereochemistry of the substituents. For example, the crystal structure of cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid reveals a chair conformation for the cyclohexane ring, while its corresponding dianhydride adopts a boat conformation.[8] In contrast, the (1R,2S,4S,5R)-dianhydride isomer has a conformation between a boat and a twist-boat.[3][5]
Comparative Analytical Data
| Isomer | Key Analytical Features |
| cis,cis,cis-Isomer (H-PMDA) | Crystal Structure: The precursor acid has a chair conformation, while the dianhydride has a boat conformation.[8] |
| (1S,2S,4R,5R)-Isomer (H'-PMDA) | Crystal Structure of Precursor Acid: The cyclohexane ring is in a chair conformation with two independent carboxylic acid groups in equatorial positions in a mutually trans conformation.[11] |
| (1R,2S,4S,5R)-Isomer (H''-PMDA) | Crystal Structure: The dianhydride has a folded conformation with the cyclohexane ring in an intermediate boat/twist-boat conformation.[3][5] |
Impact of Isomer Stereochemistry on Polyimide Properties
The choice of a specific this compound isomer has a profound impact on the properties of the resulting polyimides.
Causality of Isomer Structure on Polymer Properties
Caption: Influence of dianhydride isomer stereochemistry on polyimide properties.
-
Reactivity: The steric accessibility of the anhydride groups influences the rate and extent of polymerization. For example, the cis,cis,cis-isomer (H-PMDA) has been reported to have lower reactivity compared to other isomers, which can lead to lower molecular weight polyimides and more brittle films.[3]
-
Polymer Chain Geometry: The stereochemistry of the dianhydride monomer dictates the geometry and flexibility of the resulting polymer backbone. More linear and rigid polymer chains tend to pack more efficiently, leading to materials with higher thermal stability and lower coefficients of thermal expansion (CTE).[6]
-
Optical Properties: The use of alicyclic dianhydrides like the isomers of this compound is a key strategy for producing colorless polyimides by inhibiting the formation of charge-transfer complexes.[3][4]
Comparative Properties of Polyimides from Different Isomers
| Property | Polyimides from cis,cis,cis-Isomer (H-PMDA) | Polyimides from (1S,2S,4R,5R)-Isomer (H'-PMDA) | Polyimides from Cycloaliphatic Dianhydrides (General) |
| Reactivity | Lower, can lead to brittle films.[3] | High polymerizability.[6] | Generally good. |
| Glass Transition Temp. (Tg) | High.[3] | Very high.[6] | Can be tailored by monomer choice. |
| Coefficient of Thermal Expansion (CTE) | Generally higher. | Can be significantly decreased with rigid diamines.[6] | Lower than many aromatic polyimides.[1] |
| Optical Transparency | Colorless.[3] | Colorless.[6] | Superior to aromatic polyimides.[4] |
| Mechanical Properties | Can be brittle due to lower molecular weight.[3] | Highly flexible films.[6] | Can be tailored; may have lower mechanical strength than fully aromatic PIs.[1] |
Conclusion
The stereoisomers of this compound are a versatile class of monomers that enable the synthesis of high-performance, colorless polyimides for a range of advanced applications. A thorough understanding of the stereochemistry of these compounds is crucial for controlling their synthesis and for tailoring the properties of the resulting polymers. This guide has provided a detailed overview of the key isomers, their synthesis and characterization, and the critical relationship between their structure and the performance of the final materials. As the demand for advanced, transparent polymers continues to grow, the strategic use of these stereoisomers will undoubtedly play a pivotal role in the development of next-generation technologies.
References
- Uchida, A., Hasegawa, M., & Manami, H. (2003). cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic acid and its dianhydride.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]
- Uchida, A., Hasegawa, M., Takezawa, E., Yamaguchi, S., Ishikawa, A., & Kagayama, T. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o579.
- Uchida, A., Hasegawa, M., Takezawa, E., Yamaguchi, S., Ishikawa, A., & Kagayama, T. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o579.
- Kim, S. H., et al. (2018). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 8(63), 36239–36246.
- Google Patents. (n.d.). CN108069978B - The synthetic method of this compound.
- Uchida, A., Hasegawa, M., Yamaguchi, S., Takezawa, E., Ishikawa, A., & Kagayama, T. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o75–o76.
- Hasegawa, M., et al. (2014).
-
Wikipedia. (n.d.). 1,2,4,5-Cyclohexanetetrol. Retrieved January 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14453667, this compound. Retrieved January 4, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2834946, 1,2,4,5-Cyclohexanetetracarboxylic Acid. Retrieved January 4, 2026, from [Link].
- Fang, X., et al. (2004). Synthesis and properties of polyimides derived from cis- and trans- 1,2,3,4-cyclohexanetetracarboxylic dianhydrides. Polymer, 45(8), 2539-2549.
-
NIST. (n.d.). Pyromellitic dianhydride. Retrieved January 4, 2026, from [Link]
- National Center for Biotechnology Information. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o75–o76.
-
Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020). Retrieved January 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Retrieved January 4, 2026, from [Link]
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A Senior Application Scientist's Guide to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride: Sourcing, Synthesis, and Applications
This technical guide provides an in-depth analysis of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride, a key building block for advanced polymers. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple catalog of suppliers to deliver field-proven insights into its selection, application, and the underlying chemistry that drives its unique properties. We will explore its critical role in the synthesis of high-performance colorless polyimides, its relevance in the development of advanced materials for electronics and biomedical applications, and provide a practical, validated protocol for its use in the laboratory.
Core Compound Analysis: Understanding the Asset
This compound (often abbreviated as H-PMDA) is a cycloaliphatic dianhydride monomer. Its chemical structure consists of a central cyclohexane ring with two anhydride groups.[1] This non-aromatic core is the key to its most sought-after characteristic: the ability to form colorless polymers.
Unlike its aromatic analogue, pyromellitic dianhydride (PMDA), the saturated cyclohexane ring in H-PMDA prevents the formation of the charge-transfer (CT) complexes that typically cause the yellow-to-brown coloration in aromatic polyimides.[2] This property is critical for applications where high optical transparency is required, such as in flexible display substrates, optical fiber claddings, and advanced microelectronics.[1][3]
Key Chemical Identifiers:
-
CAS Number: 2754-41-8[4]
-
Molecular Formula: C₁₀H₈O₆[4]
-
Molecular Weight: 224.17 g/mol [4]
-
Synonyms: H-PMDA, Hexahydro-1H,3H-furo[3,4-f][4]benzofuran-1,3,5,7-tetrone[1]
Commercial Sourcing: A Comparative Analysis of Suppliers
Selecting a supplier requires careful consideration of purity, available forms, and documentation. For research and development, particularly in sensitive applications like optoelectronics or drug delivery systems, high purity is paramount. Some suppliers offer sublimation-purified grades, which represent the highest purity available, minimizing contaminants that could interfere with polymerization or final material properties.
Below is a comparative table of prominent commercial suppliers. Note that availability and specifications can change; direct verification is always recommended.
| Supplier | Brand/Product Code | Reported Purity | Physical Form | Noteworthy Details |
| Sigma-Aldrich | AMBH3155FA36 | 95% | Solid | Distributed for Ambeed, Inc.[5] |
| TCI Chemicals | C2419 | >98.0% | White to Almost white powder/crystal | Standard grade. |
| TCI Chemicals | C2919 | >98.0% | White to Almost white powder/crystal | Purified by sublimation. [6][7] |
| Ossila | M2116A1 | >99% | White to off-white powder/crystal | Provides detailed application context.[1] |
| J&K Scientific | 914363 | 98% | - | - |
| Mitsubishi Gas Chemical | - | - | - | Listed as a primary manufacturer.[8] |
Core Applications in Research & Development
The utility of H-PMDA extends across several advanced materials sectors. Its primary value lies in its role as a monomer for creating polymers with specific, high-value properties.
High-Performance Colorless Polyimides (CPIs)
The synthesis of CPIs is the most prominent application of H-PMDA. These materials are crucial for next-generation flexible electronics and optical devices.[9]
-
Mechanism: H-PMDA reacts with various aromatic or aliphatic diamines in a two-step process. The first step forms a soluble poly(amic acid) precursor. The second step, a thermal or chemical imidization, involves dehydration to form the final, robust polyimide.[10][11]
-
Resulting Properties: The resulting polyimides exhibit an exceptional combination of properties:
-
High Optical Transparency: Due to the aliphatic core of H-PMDA.[2]
-
Excellent Thermal Stability: With glass transition temperatures (Tg's) often exceeding 290 °C.[10]
-
Low Coefficient of Thermal Expansion (CTE): A critical property for compatibility with inorganic materials in microelectronics.[9][12]
-
Good Solubility: Often soluble in organic solvents, which simplifies processing.[10]
-
Biodegradable Polyesters for Biomedical Applications
When hydrolyzed, the dianhydride opens to form four carboxylic acid groups. This tetra-acid can be reacted with alcohols to synthesize highly branched polyesters.[1][3] This functionality is particularly relevant to the drug development audience, as these polyesters can be engineered for:
-
Biodegradability: Creating scaffolds for tissue engineering or degradable matrices for controlled drug release.
-
Bioimaging: Functional groups can be attached to the polymer backbone for use as imaging agents.[1][3]
Framework Materials (MOFs and COFs)
The rigid, well-defined structure of H-PMDA makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] These highly porous materials are at the forefront of research in gas storage, catalysis, and advanced drug delivery systems, where the pores can be loaded with therapeutic agents.
Experimental Protocol: Synthesis of a Colorless Polyimide Film
This protocol describes a validated, two-step method for preparing a high-quality, flexible, and colorless polyimide film from H-PMDA and 4,4'-Oxydianiline (ODA), a common aromatic diamine.
Safety First:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents. H-PMDA is a skin and eye irritant.[4][5]
Materials & Equipment:
-
This compound (H-PMDA), high purity (>98%)
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen or Argon inlet
-
Glass plate and doctor blade for film casting
-
Programmable vacuum oven or furnace
Workflow Diagram:
Caption: Two-step synthesis of a colorless polyimide film.
Step-by-Step Procedure:
-
Diamine Dissolution: In a dry, three-neck flask under a slow stream of nitrogen, add 4,4'-Oxydianiline (ODA) and anhydrous N,N-Dimethylacetamide (DMAc). The target concentration should be around 15-20 wt% solids. Stir the mixture with a mechanical stirrer until the ODA is completely dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, slowly add an equimolar amount of H-PMDA to the stirring diamine solution. Add the solid dianhydride in portions to control any exotherm and prevent clumping.
-
Polymerization: Continue stirring the mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final product is a clear, viscous solution. This is the poly(amic acid) precursor.
-
Film Casting: Carefully pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.
-
Thermal Imidization (Curing): Place the glass plate into a programmable vacuum oven or furnace. The curing process is critical and must be done in stages to gently remove the solvent and then drive the cyclodehydration (imidization) reaction. A typical heating program is:
-
80°C for 2 hours (to slowly remove most of the DMAc).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
-
Film Recovery: After the oven has cooled to room temperature, the resulting transparent polyimide film can be carefully peeled from the glass substrate, sometimes aided by immersion in water.
The result is a flexible, transparent, and thermally stable colorless polyimide film, ready for characterization and application.
Conclusion
This compound is more than just a specialty chemical; it is an enabling monomer for a class of advanced materials defined by optical clarity and thermal resilience. For scientists and researchers, a successful project begins with the proper sourcing of high-purity starting materials, a deep understanding of the underlying structure-property relationships, and the application of robust, validated synthetic protocols. By leveraging the unique cycloaliphatic structure of H-PMDA, innovators in electronics, optics, and even drug delivery can continue to push the boundaries of material performance.
References
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This compound | C10H8O6 | CID 14453667 - PubChem. Source: PubChem, National Institutes of Health, URL: [Link]
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1,2,4,5-Cyclohexanetetracarboxylic dianhydride_CAS:2754-41-8_HPMDA | UIVCHEM. Source: UIVCHEM, URL: [Link]
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Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. . Source: MDPI, URL: [Link]
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Nonaromatic Polyimides Derived from Cycloaliphatic Monomers | Macromolecules - ACS Publications. Source: ACS Publications, URL: [Link]
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Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides - ResearchGate. Source: ResearchGate, URL: [Link]
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Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications - ResearchGate. Source: ResearchGate, URL: [Link]
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Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - NIH. Source: National Institutes of Health, URL: [Link]
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(1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC.** Source: National Institutes of Health, URL: [Link]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Use of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride in the Synthesis of Advanced Polyimides: Application Notes and Protocols
Introduction: Beyond Aromaticity in High-Performance Polymers
For decades, aromatic polyimides have been the cornerstone of high-performance polymers, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, the very aromaticity that imparts these desirable properties also leads to significant charge-transfer complex (CTC) formation between polymer chains. This phenomenon results in the characteristic yellow-to-brown coloration of traditional polyimide films, a critical limitation for applications demanding high optical transparency, such as flexible displays, optical sensors, and advanced microelectronics.[2]
This guide delves into the synthesis and application of a new class of polyimides based on the alicyclic monomer, 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA) . By replacing the aromatic dianhydride moiety with the saturated cyclohexane ring of HPMDA, the formation of CTCs is significantly suppressed, paving the way for the creation of colorless and transparent polyimide (CPI) films.[3][4] These materials retain the high thermal and mechanical performance associated with polyimides while offering superior optical properties. This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and key protocols for leveraging HPMDA in the development of next-generation polymeric materials.
The Rationale for Alicyclic Dianhydrides: A Mechanistic Perspective
The fundamental advantage of employing HPMDA lies in its non-aromatic, alicyclic structure. In conventional aromatic polyimides, the electron-accepting dianhydride and electron-donating diamine components form intermolecular and intramolecular CTCs, which are responsible for the absorption of visible light and the resulting color. The saturated cyclohexane ring in HPMDA lacks the delocalized π-electron system necessary for significant CTC formation.[2] This structural modification effectively eliminates the primary source of coloration in polyimides, leading to materials with high optical transparency in the visible spectrum.
Moreover, the rigid and puckered conformation of the cyclohexane ring in HPMDA contributes to maintaining a high glass transition temperature (Tg), often exceeding 350°C, ensuring dimensional stability at elevated temperatures.[4] However, the stereoisomerism of the HPMDA monomer can influence its reactivity and the final properties of the polyimide, with some isomers exhibiting lower reactivity that can lead to challenges in achieving high molecular weight polymers and, consequently, robust film formation.[2] Careful selection of diamine co-monomers and optimization of polymerization conditions are therefore crucial for successful synthesis.
Experimental Protocols: A Step-by-Step Guide to HPMDA-Based Polyimide Synthesis
The synthesis of HPMDA-based polyimides typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via a cyclodehydration reaction in the second step. This can be achieved through either thermal or chemical imidization.
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol outlines the synthesis of a poly(amic acid) solution from this compound (HPMDA) and an aromatic diamine, such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), a common co-monomer for achieving high-performance colorless polyimides.
Materials:
-
This compound (HPMDA)
-
2,2'-bis(trifluoromethyl)benzidine (TFMB)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
In a clean, dry three-necked flask, dissolve the aromatic diamine (e.g., TFMB) in anhydrous DMAc under a gentle stream of dry nitrogen. The concentration of the final polymer solution is typically targeted between 15-20 wt%.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of HPMDA powder to the stirred solution in several portions. The reaction is exothermic, and maintaining the temperature at or below room temperature is recommended to prevent premature imidization and control the molecular weight distribution.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The resulting viscous and transparent solution is the poly(amic acid) precursor.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent like DMAc is critical to prevent the hydrolysis of the dianhydride monomer, which would terminate the polymerization reaction and limit the achievable molecular weight.
-
Nitrogen Atmosphere: A dry nitrogen atmosphere prevents the absorption of atmospheric moisture, which can also interfere with the polymerization reaction.
-
Equimolar Stoichiometry: A precise 1:1 molar ratio of dianhydride and diamine is essential for achieving high molecular weight polymer chains.
-
Controlled Monomer Addition: Slow, portion-wise addition of the dianhydride helps to manage the exothermic nature of the reaction and ensures a more uniform polymerization process.
Protocol 2: Thermal Imidization
Thermal imidization is a common method for converting the poly(amic acid) precursor into the final polyimide film.
Procedure:
-
Cast the poly(amic acid) solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven and subject it to a multi-stage heating program under a nitrogen atmosphere:
-
80°C for 2 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete cyclodehydration and imidization.[3]
-
-
After the thermal treatment, allow the film to cool slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the freestanding polyimide film.
Causality Behind Experimental Choices:
-
Stepwise Heating: A gradual increase in temperature is crucial to prevent the rapid evolution of solvent and water (a byproduct of imidization), which can lead to the formation of voids and defects in the final film. The initial low-temperature step removes the majority of the solvent, while the higher temperature stages drive the imidization reaction to completion.[3]
Protocol 3: Chemical Imidization
Chemical imidization offers an alternative to thermal treatment and can sometimes be advantageous for producing polyimide powders or for processes where high temperatures are undesirable.
Procedure:
-
To the poly(amic acid) solution from Protocol 1, add a chemical dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a molar excess relative to the amic acid repeating unit.[3]
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours. The polyimide will precipitate from the solution as a powder.
-
Pour the reaction mixture into a non-solvent like methanol to fully precipitate the polymer.
-
Collect the polyimide powder by filtration, wash it thoroughly with methanol to remove residual reagents, and dry it in a vacuum oven.
Causality Behind Experimental Choices:
-
Dehydrating Agent and Catalyst: Acetic anhydride acts as the dehydrating agent, reacting with the water formed during imidization. The tertiary amine catalyzes the cyclization reaction. This combination allows for imidization to occur at much lower temperatures than thermal methods.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key chemical structures and the overall workflow for the synthesis of HPMDA-based polyimides.
Caption: Chemical structures of reactants and the resulting polyimide.
Caption: Experimental workflow for HPMDA-based polyimide synthesis.
Characterization and Expected Properties
The successful synthesis and properties of HPMDA-based polyimides can be verified through a suite of analytical techniques.
| Property | Typical Values for HPMDA-based Polyimides | Characterization Technique |
| Glass Transition Temp. (Tg) | > 350 °C[4] | Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td5) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | > 50 ppm/K (can be reduced with specific diamines)[4] | Thermomechanical Analysis (TMA) |
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |
| Tensile Modulus | 2 - 4 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 15% | Universal Testing Machine |
| Optical Transmittance (@ 400 nm) | > 80%[5] | UV-Vis Spectroscopy |
| Cut-off Wavelength | < 350 nm | UV-Vis Spectroscopy |
| Refractive Index | ~1.54 - 1.58[3] | Prism Coupler / Ellipsometry |
FTIR Spectroscopy: A key technique to confirm the completion of imidization. The disappearance of the characteristic amic acid peaks (amide C=O stretch around 1660 cm⁻¹ and N-H stretch around 3300-3400 cm⁻¹) and the appearance of strong imide absorption bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) indicate the successful conversion to polyimide.[5][6]
Applications and Future Outlook
The unique combination of high thermal stability and excellent optical transparency makes HPMDA-based polyimides highly desirable for a range of advanced applications:
-
Flexible Electronics: As substrates for flexible displays, printed circuit boards (FPCBs), and organic light-emitting diodes (OLEDs) where both heat resistance during fabrication and optical clarity in the final device are paramount.[4]
-
Optical Components: In the manufacturing of lenses, waveguides, and optical films for telecommunications and sensor applications.
-
Aerospace: As coatings and films for applications requiring thermal stability and resistance to UV degradation.
The ongoing research in this field focuses on further refining the properties of HPMDA-based polyimides, particularly in reducing the coefficient of thermal expansion (CTE) to better match that of inorganic semiconductor materials, and enhancing the reactivity of HPMDA isomers to consistently achieve high molecular weight polymers with improved mechanical toughness. The strategic selection of novel diamine co-monomers and the exploration of copolymerization strategies are promising avenues for the continued development of these advanced materials.
References
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Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021). National Institutes of Health. Available at: [Link]
-
Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. (2022). MDPI. Available at: [Link]
-
Thermal imidization of poly(amic acid). (n.d.). Shodhganga. Available at: [Link]
-
Enhancement of imidization of poly(amic acid) through forming poly(amic acid)/organoclay nanocomposites. (1999). Polymer. Available at: [Link]
-
Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (2022). MDPI. Available at: [Link]
-
Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. (n.d.). ResearchGate. Available at: [Link]
-
Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. (2023). National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). National Institutes of Health. Available at: [Link]
-
Efficient and low-carbon synthesis of colorless transparent polyimides. (2023). RSC Publishing. Available at: [Link]
-
Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride. (2015). RSC Publishing. Available at: [Link]
-
Preparation sequence of polyimide from dianhydride with diamine. (n.d.). ResearchGate. Available at: [Link]
-
Polyimides: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Available at: [Link]
-
Synthesis and Imidization of Polyamic Acid. (n.d.). ResearchGate. Available at: [Link]
-
Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride with Controlled Steric Structure. (2022). ResearchGate. Available at: [Link]
-
Design, Synthesis and Properties of Semi-Alicyclic Colorless and Transparent Polyimide Films with High Glass Transition Temperatures and Low Retardation for Potential Applications in Flexible Electronics. (2023). MDPI. Available at: [Link]
-
Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. (2021). National Institutes of Health. Available at: [Link]
-
Organo-soluble, segmented rigid-rod polyimide films: 2. Properties for microelectronic applications. (1994). Polymer. Available at: [Link]
-
Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. (2022). National Institutes of Health. Available at: [Link]
Sources
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- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
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Application Note & Protocols: Synthesis of High-Performance Polyimides via Polycondensation of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride with Aromatic Diamines
Abstract
This document provides a comprehensive technical guide for researchers and professionals on the synthesis of advanced semi-aromatic polyimides. The focus is on the polymerization of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (HPMDA), a key alicyclic monomer, with various aromatic diamines. The incorporation of a non-aromatic, saturated cyclohexane ring into the polyimide backbone disrupts the charge-transfer complex formation typical of wholly aromatic polyimides, leading to polymers with exceptional optical clarity and improved solubility.[1][2] This guide details two primary synthesis methodologies: the classical two-step low-temperature solution polymerization followed by imidization, and the one-step high-temperature solution polycondensation. We delve into the mechanistic rationale behind procedural choices, provide step-by-step, field-tested protocols, and offer insights into the characterization and expected properties of the resulting polymers.
Part 1: Foundational Principles & Strategic Considerations
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] The synthesis of polyimides from dianhydrides and diamines is a cornerstone of advanced materials science.[5][6] The specific use of an alicyclic dianhydride like this compound (HPMDA) represents a strategic design choice to mitigate the intense color and poor solubility associated with conventional fully aromatic polyimides.[2][7]
1.1 The Role of Alicyclic Dianhydrides: HPMDA
Traditional aromatic polyimides derive their characteristic yellow-to-brown color from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-accepting dianhydride moieties and the electron-donating diamine moieties.[2] The saturated, non-planar structure of the cyclohexane ring in HPMDA effectively inhibits this electronic interaction.[1][2] This results in polyimides with significantly reduced coloration (often colorless) and high optical transparency, making them suitable for advanced optoelectronic applications.[2][8][9] Furthermore, the flexible nature of the cyclohexane unit can enhance the solubility of the resulting polyimide in organic solvents without substantially compromising its high glass transition temperature (Tg).[10]
1.2 Polymerization Pathways: One-Step vs. Two-Step
The synthesis of polyimides from HPMDA and aromatic diamines can be primarily achieved through two robust methods:
-
Two-Step Method: This is the most common approach. It involves the initial formation of a soluble poly(amic acid) (PAA) precursor at low temperatures, followed by a cyclodehydration (imidization) step to form the final polyimide.[5][11] This method allows for the processing of the tractable PAA precursor into films or coatings before conversion to the often-insoluble final polyimide.
-
One-Step Method: This process, also known as high-temperature solution polycondensation, involves reacting the monomers directly at elevated temperatures (180-200°C) in a high-boiling aprotic solvent.[12][13] The imidization occurs in situ as the polymer chain grows. This method is often simpler and can lead to high molecular weight polymers, provided the final polyimide remains soluble in the reaction medium.[13]
Expert Insight: Why Choose One Method Over the Other?
The choice between the one-step and two-step method is dictated by the properties of the target polyimide. If the final polyimide is expected to be insoluble, the two-step method is necessary, as it allows for processing (e.g., film casting) of the soluble poly(amic acid) precursor. If the final polyimide is organo-soluble, the one-step method can be more efficient, directly yielding the final polymer in solution, ready for precipitation or film casting. The use of HPMDA often enhances solubility, making the one-step method a viable and attractive option.[13]
Part 2: Experimental Protocols
2.1 Protocol: Two-Step Synthesis via Poly(amic acid) Precursor
This protocol describes the synthesis of a polyimide from HPMDA and a representative aromatic diamine, 4,4'-oxydianiline (ODA), via a poly(amic acid) intermediate, followed by both chemical and thermal imidization pathways.
2.1.1 Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (HPMDA) | Polymer Grade (>99%) | Commercial Source | Dry at 120°C in vacuum for 12h before use. |
| 4,4'-Oxydianiline (ODA) | Polymer Grade (>99%) | Commercial Source | Recrystallize from ethanol and dry in vacuum. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Commercial Source | Use directly from a sealed bottle.[10][14] |
| Acetic Anhydride (Ac₂O) | Reagent Grade | Commercial Source | Used as a dehydrating agent for chemical imidization.[14] |
| Pyridine | Reagent Grade | Commercial Source | Used as a catalyst for chemical imidization.[14] |
2.1.2 Step-by-Step Procedure for Poly(amic acid) Synthesis
-
Reactor Setup: Equip a 100 mL three-neck flask with a mechanical stirrer, a nitrogen gas inlet, and a drying tube. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: Add 4,4'-oxydianiline (ODA) (e.g., 2.002 g, 10.0 mmol) to the flask. Under a gentle stream of dry nitrogen, add 30 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir at room temperature until the diamine is completely dissolved.
-
Monomer Addition: Once the ODA is dissolved, begin the portion-wise addition of an equimolar amount of this compound (HPMDA) (e.g., 2.242 g, 10.0 mmol) over 30 minutes.
-
Scientist's Note: A precise 1:1 molar ratio is critical for achieving high molecular weight. The slow, portion-wise addition of the dianhydride helps to control the reaction exotherm and prevent localized imbalances in stoichiometry.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become progressively more viscous as the poly(amic acid) forms.
-
Confirmation: The formation of a highly viscous, clear solution indicates the successful synthesis of the poly(amic acid) precursor. The inherent viscosity can be measured at this stage using an Ubbelohde viscometer (0.5 g/dL solution in NMP at 25°C) to confirm high molecular weight formation.[10]
2.1.3 Imidization: Conversion to Polyimide
The poly(amic acid) solution can now be converted to the final polyimide by one of two methods.
Method A: Thermal Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Cast the film using a doctor blade to a desired thickness.
-
Staged Curing: Place the cast film in a vacuum or forced-air oven and subject it to a staged heating program:
-
80°C for 2 hours (to slowly remove the bulk solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
Scientist's Note: A gradual, staged curing process is crucial.[15] Rapid heating can cause solvent boiling, leading to film defects. The final curing temperature should be near or above the glass transition temperature (Tg) of the polyimide to ensure complete cyclization and allow for molecular chain relaxation, resulting in a tough, flexible film.[15][16]
-
-
Film Recovery: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.
Method B: Chemical Imidization
-
Reagent Addition: To the stirred poly(amic acid) solution at room temperature, add acetic anhydride (e.g., 4.0 mL, ~2 molar equivalents per amide link) as the dehydrating agent and pyridine (e.g., 2.0 mL, ~1 molar equivalent per amide link) as the catalyst.[14]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution into a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Purification: Collect the precipitated fibrous or powdered polyimide by filtration. Wash the polymer thoroughly with methanol and then water to remove residual solvent and imidization agents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 180°C for 12 hours.
2.2 Workflow Diagram: Two-Step Polymerization
Caption: Workflow for two-step polyimide synthesis.
Part 3: Characterization & Expected Properties
The successful synthesis of polyimides from HPMDA and aromatic diamines should be confirmed through various analytical techniques.
3.1 Structural Characterization
-
FTIR Spectroscopy: The conversion of poly(amic acid) to polyimide is readily monitored by FTIR. The disappearance of the broad amide N-H and O-H stretching bands (~3300-3000 cm⁻¹) and the appearance of characteristic imide carbonyl peaks (asymmetric C=O stretch at ~1780 cm⁻¹ and symmetric C=O stretch at ~1720 cm⁻¹) confirm successful imidization.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure of the polymer repeat unit, provided the polymer is soluble in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉).
3.2 Thermal and Mechanical Properties
The properties of the final polyimide are highly dependent on the choice of the aromatic diamine. The incorporation of HPMDA generally yields polymers with high thermal stability.
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 240 - 400 °C[10][17] | Defines the upper service temperature and processability window. |
| 5% Weight Loss Temp. (T₅%) | > 430 °C (in N₂)[16][17] | Indicates the onset of thermal decomposition, a measure of stability. |
| Coefficient of Thermal Expansion (CTE) | 25 - 50 ppm/K[10][17] | Crucial for applications involving bonding to other materials like silicon or metals. |
| Tensile Strength | 65 - 110 MPa[12][14] | Measures the film's strength and ability to resist breaking under tension. |
| Tensile Modulus | 1.7 - 5.9 GPa[12][14] | Indicates the stiffness or rigidity of the material. |
Note: These values are representative and can vary significantly based on the specific aromatic diamine used, molecular weight, and film processing conditions.
3.3 Optical Properties
A key advantage of HPMDA-based polyimides is their excellent optical transparency.
-
UV-Vis Spectroscopy: Films are expected to be colorless or very pale yellow, with high transmittance (>80%) in the visible region (400-700 nm). The UV cutoff wavelength is typically below 380 nm.[12]
Part 4: Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity / Low Molecular Weight | Impure monomers; presence of moisture; incorrect stoichiometry. | Ensure monomers are thoroughly dried and of high purity. Use anhydrous solvent.[10][14] Perform the reaction under a strict inert atmosphere. Carefully weigh monomers for a precise 1:1 molar ratio. |
| Brittle or Cracked Films | Incomplete imidization; residual solvent; rapid heating during thermal cure. | Ensure the final curing temperature is sufficient for complete imidization.[16] Use a slower, more gradual heating ramp to allow for solvent evaporation and stress relaxation.[15] |
| Gel Formation During Polymerization | Side reactions or cross-linking, sometimes observed with rigid diamines. | Use a slightly lower monomer concentration. Ensure high-purity monomers and solvent to avoid impurities that could initiate side reactions. |
| Insoluble Polyimide Powder | The inherent chemical structure of the chosen diamine leads to an insoluble polymer. | If solubility is required, switch to the two-step method and process the poly(amic acid). Alternatively, select a more flexible or kinked aromatic diamine to improve the final polymer's solubility. |
Part 5: Conclusion
The polymerization of this compound with aromatic diamines provides a versatile and effective route to high-performance, optically transparent polyimides. By leveraging the unique alicyclic structure of HPMDA, researchers can overcome the color and solubility limitations of traditional aromatic polyimides, opening avenues for new applications in microelectronics, flexible displays, and aerospace technologies.[3][8] The protocols and insights provided in this guide offer a robust framework for the successful synthesis and characterization of these advanced materials.
References
-
Hasegawa, M., et al. (2025). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. Available at: [Link]
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Hasegawa, M. (n.d.). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Available at: [Link]
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
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Hasegawa, M., et al. (n.d.). Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. ResearchGate. Available at: [Link]
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Qiu, Z., et al. (2018). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. Available at: [Link]
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Liu, C. (Ed.). (2022). Properties and Applications of Polyimides. Nova Science Publishers. Available at: [Link]
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Sasaki, T., et al. (2015). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers. Available at: [Link]
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Unknown Author. (n.d.). Preparation sequence of polyimide from dianhydride with diamine. ResearchGate. Available at: [Link]
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Bigham, W. C. (n.d.). FOCUS ON POLYIMIDES. Zeus. Available at: [Link]
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Unknown Author. (n.d.). Molecular structures of HPMDA–PI reference resins. ResearchGate. Available at: [Link]
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Unknown Author. (2014). Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride. RSC Advances. Available at: [Link]
-
Hasegawa, M. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers. Available at: [Link]
-
Li, X., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and Properties of Novel Optically Active and Soluble Aromatic/Aliphatic Polyimides via Reaction of Dianhydrides and Diisocyanates. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available at: [Link]
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Unknown Author. (n.d.). Synthesis of polyimides from respective diamines species and dianhydrides. ResearchGate. Available at: [Link]
- Unknown Author. (2007). The Synthesis and Characteristic of A New Soluble Polyimides.
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Unknown Author. (n.d.). Structure-Property Relationship of Polyimides Based on Constitutional and. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. ResearchGate. Available at: [Link]
-
Hasegawa, M., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E. Available at: [Link]
-
Qiu, Z., et al. (2018). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. ResearchGate. Available at: [Link]
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- 7. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting [mdpi.com]
- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Performance Colorless Polyimides via Solution Polycondensation of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Transparent High-Temperature Polymers
Wholly aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the electronics and aerospace industries[1]. However, their characteristic yellow-to-brown color, arising from intra- and intermolecular charge-transfer complex (CTC) formation, precludes their use in optical applications demanding high transparency[2]. The synthesis of colorless polyimides (CPIs) has therefore become a critical area of research, driven by the need for advanced materials in flexible displays, optical fibers, and other optoelectronic devices[1][3].
A highly effective strategy to eliminate coloration is the incorporation of alicyclic monomers, which disrupts the planarity and conjugation of the polymer backbone, thereby inhibiting CTC formation[1][4]. 1,2,4,5-Cyclohexanetetracarboxylic dianhydride (H-PMDA or HPMDA), a hydrogenated derivative of pyromellitic dianhydride, is a key cycloaliphatic monomer in this pursuit[1][5]. Polyimides derived from H-PMDA exhibit a compelling combination of high optical transparency, excellent thermal and chemical resistance, and good mechanical properties[3][5].
This application note provides a comprehensive guide to the synthesis of colorless polyimides using H-PMDA, focusing on a solution-processable, one-pot polycondensation method. We will delve into the underlying chemistry, provide a detailed experimental protocol, discuss characterization techniques, and present expected material properties.
The Chemistry of Colorless: Designing with Alicyclic Dianhydrides
The color in traditional aromatic polyimides originates from the interaction between the electron-donating diamine and the electron-accepting dianhydride moieties. The introduction of the saturated cyclohexane ring in H-PMDA effectively severs the electronic communication along the polymer chain, leading to a significant reduction in CTC formation and, consequently, a colorless material[3][5].
The choice of the diamine comonomer is also crucial in tailoring the final properties of the polyimide. Aromatic diamines containing flexible linkages or bulky substituents, such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), are often employed to enhance solubility and maintain a high glass transition temperature (Tg)[1][6]. The stereochemistry of the H-PMDA isomer can also influence polymerizability and the final properties of the resulting film[6].
There are three primary routes for the synthesis of polyimides: a conventional two-step process involving the formation of a poly(amic acid) (PAA) intermediate followed by thermal or chemical imidization; a chemical imidization process in solution; and a one-pot polycondensation process[1]. The one-pot method, which is the focus of this guide, offers advantages in terms of process efficiency and the direct production of a soluble polyimide solution suitable for film casting[1][7].
Experimental Section
Materials
-
This compound (H-PMDA): Polymer grade, dried under vacuum before use.
-
2,2'-bis(trifluoromethyl)benzidine (TFMB): Polymer grade, purified by sublimation or recrystallization if necessary.
-
γ-Butyrolactone (GBL): Anhydrous, polymerization grade.
-
Benzoic Acid: Reagent grade, used as a catalyst.
-
Nitrogen (N₂): High purity, for maintaining an inert atmosphere.
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Glass plates for film casting.
-
Doctor blade or spin coater.
-
Vacuum oven.
One-Pot Synthesis Protocol
This protocol details a modified one-pot polymerization method to achieve a high-molecular-weight, soluble, colorless polyimide[1].
-
Reactor Setup: In a flame-dried, three-necked flask under a gentle stream of nitrogen, dissolve TFMB (1 equivalent) in anhydrous γ-butyrolactone to achieve a desired solids concentration (e.g., 15-20 wt%).
-
Monomer Addition: While stirring vigorously, slowly add H-PMDA (1 equivalent) to the diamine solution at room temperature.
-
Catalyst Addition: Once the H-PMDA has dissolved, add benzoic acid (a catalytic amount, e.g., 1-5 mol% relative to the repeating unit) to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to reflux (approximately 204 °C for GBL) and maintain for 4-6 hours. The solution should become viscous as the polymerization proceeds.
-
Cooling and Storage: After the designated reaction time, cool the viscous polyimide solution to room temperature. The resulting solution can be stored under an inert atmosphere before film casting.
Diagram of the One-Pot Synthesis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Colorless-to-colorful switching electrochromic polyimides with very high contrast ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
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- 5. This compound | 2754-41-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and low-carbon synthesis of colorless transparent polyimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride in Flexible Electronics
Introduction: The Strategic Advantage of Cycloaliphatic Dianhydrides in Flexible Systems
In the rapidly advancing field of flexible electronics, the substrate is not merely a passive carrier but an active component that dictates the performance, reliability, and manufacturing feasibility of the entire device. For years, wholly aromatic polyimides (PIs) have been the gold standard for high-temperature applications due to their exceptional thermal and mechanical properties.[1] However, their inherent brown or yellow color, stemming from intra-chain charge-transfer complex (CTC) formation, and their rigid nature pose significant limitations for applications requiring high optical transparency and mechanical flexibility, such as foldable displays and wearable sensors.
This is where 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA) and its stereoisomers emerge as a strategic class of monomers. By replacing the aromatic dianhydride moiety with a cycloaliphatic cyclohexane ring, HPMDA effectively disrupts the extensive conjugation responsible for CTC formation.[2] This structural modification is the cornerstone of its utility, enabling the synthesis of polyimides that are not only highly flexible and optically transparent but also retain impressive thermal stability and desirable dielectric properties.[3][4] The resulting semi-cycloaliphatic PIs offer a unique combination of properties, making them ideal candidates for next-generation flexible electronic devices.[3]
These application notes provide a comprehensive technical guide for researchers and materials scientists on the utilization of HPMDA in the synthesis of high-performance polyimides for flexible electronic applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of the resulting material properties.
PART 1: Synthesis of High-Performance Polyimides from HPMDA
The synthesis of polyimides from HPMDA is typically a two-step process: (1) the formation of a poly(amic acid) (PAA) precursor solution via polycondensation, and (2) the conversion of the PAA into the final polyimide via a cyclodehydration reaction known as imidization.[5] The choice of the diamine co-monomer and the imidization method are critical control points for tailoring the final properties of the PI film.
The Rationale Behind Monomer and Solvent Selection
-
Dianhydride (HPMDA): The use of HPMDA or its isomers is the primary strategy to achieve optical transparency.[4] Its non-planar, cycloaliphatic structure prevents the close packing of polymer chains and inhibits the formation of color-inducing charge-transfer complexes.[2] Different stereoisomers of HPMDA can influence polymerizability and the final properties; for instance, the 1S,2S,4R,5R-isomer (H'-PMDA) has been shown to exhibit high polymerizability with various diamines, leading to flexible, colorless PI films with high glass transition temperatures (Tg).[2]
-
Diamine Selection: The choice of the aromatic diamine is crucial for tuning the thermo-mechanical properties.
-
For Low Coefficient of Thermal Expansion (CTE): Rigid, rod-like diamines such as 2,2'-bis(trifluoromethyl)benzidine (TFMB) are employed. The rigid structure promotes in-plane chain orientation during the imidization process, significantly reducing the CTE.[2][6] This is critical for compatibility with inorganic materials used in electronics, such as silicon wafers and metal electrodes.
-
For Enhanced Solubility and Processability: The introduction of flexible linkages (e.g., ether groups in 4,4'-oxydianiline, ODA) or bulky side groups in the diamine structure can improve the solubility of the resulting polyimide in organic solvents.[7] This is advantageous for solution-based processing techniques like spin-coating and casting.[7]
-
For High Glass Transition Temperature (Tg): Diamines with rigid backbones and bulky groups that restrict chain rotation contribute to higher Tg values, enhancing the thermal stability of the final film.[8]
-
-
Solvent System: The polymerization is conducted in polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or γ-butyrolactone.[6][8][9] These solvents are required to dissolve both the monomers and the resulting high-molecular-weight poly(amic acid). It is imperative to use ultra-dry solvents, as water can hydrolyze the dianhydride and promote the reverse reaction from the amic acid, limiting the molecular weight of the polymer.[8][9]
Experimental Protocol: Two-Step Polycondensation for PAA Synthesis
This protocol details the synthesis of a poly(amic acid) solution, the precursor to the final polyimide film.
Materials:
-
This compound (HPMDA)
-
Aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine, TFMB)
-
Anhydrous N,N-dimethylacetamide (DMAc) (<50 ppm water)[8]
-
Nitrogen gas (high purity)
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: In the flask, dissolve a precise amount of the aromatic diamine (e.g., 2.000 mmol of TFMB) in anhydrous DMAc under a gentle stream of nitrogen.[10] Stir the mixture with the mechanical stirrer until the diamine is completely dissolved. The solid content is typically targeted between 15-20 wt% to achieve a suitable viscosity for film casting.
-
Polycondensation: Slowly add an equimolar amount of HPMDA (2.000 mmol) to the diamine solution in one portion.[10] An additional amount of anhydrous DMAc can be used to rinse the container used for the dianhydride to ensure complete transfer.
-
Reaction: Continue stirring the mixture at room temperature under a nitrogen atmosphere for 24-48 hours.[11] The viscosity of the solution will gradually increase as the poly(amic acid) chains grow. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.
-
Storage: Once the desired viscosity is reached, the resulting viscous and transparent PAA solution can be stored in a refrigerator to minimize degradation before the film casting and imidization steps.
Caption: Workflow for the synthesis of poly(amic acid) (PAA).
PART 2: Imidization Protocols and Film Fabrication
The conversion of the PAA precursor into a robust polyimide film can be achieved through thermal imidization or chemical imidization. The choice of method significantly impacts the properties and morphology of the final film.
Thermal Imidization: The Conventional Approach
Thermal imidization involves heating the cast PAA film through a carefully controlled temperature program to drive the cyclodehydration reaction. This method is widely used for its simplicity and for producing films with excellent properties.[12]
Rationale: The stepwise heating process is crucial.[12] An initial low-temperature step (e.g., 80-100°C) allows for the slow removal of the solvent without causing bubbles or voids in the film.[13] Subsequent heating to higher temperatures (250-350°C) initiates and completes the imidization reaction.[12] The final curing temperature is often chosen to be above the glass transition temperature (Tg) of the polyimide to allow for increased chain mobility, which facilitates a higher degree of imidization and promotes molecular orientation, leading to lower CTE values.[14]
Protocol for Thermal Imidization:
-
Film Casting: Cast the PAA solution onto a clean, level glass substrate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum or convection oven at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.[10]
-
Stepwise Curing: Transfer the film to a high-temperature oven and perform the thermal imidization using a staged heating program under a nitrogen atmosphere or vacuum. A typical program is:
-
Cooling and Peeling: After the final curing step, allow the oven to cool down slowly to room temperature to prevent thermal shock and film cracking. The resulting flexible polyimide film can then be peeled off the glass substrate, often by immersing it in warm water.
-
Post-Annealing: A final drying step in a vacuum oven at 120°C for several hours is recommended to remove any absorbed water.
Chemical Imidization: A Low-Temperature Alternative
Chemical imidization employs dehydrating agents and catalysts to effect the cyclization at or near room temperature. This method can be advantageous for preserving the molecular weight of the polymer and for processes where high-temperature curing is not feasible.[15]
Rationale: A mixture of a dehydrating agent, typically acetic anhydride, and a tertiary amine catalyst, such as pyridine or triethylamine, is added to the PAA solution.[12][15] This combination facilitates the ring-closing reaction at much lower temperatures than thermal imidization. This can lead to polyimides with different morphologies and sometimes better solubility compared to their thermally imidized counterparts.[2]
Protocol for Chemical Imidization:
-
Reagent Preparation: Prepare a chemical imidization solution consisting of a dehydrating agent and a catalyst. A common mixture is acetic anhydride and pyridine (in a 1:1 molar ratio).
-
Addition to PAA Solution: To the stirred PAA solution at room temperature, add the chemical imidization mixture. The molar ratio of acetic anhydride to the amic acid functional groups should be at least 2:1.
-
Reaction: Allow the reaction to proceed with stirring at room temperature for 12-24 hours.
-
Precipitation and Film Formation: The resulting polyimide may precipitate from the solution. The polymer can be collected by filtration, washed with a non-solvent like methanol, and dried. The purified polyimide powder is then redissolved in a suitable solvent (e.g., DMAc or NMP) to be cast into a film, followed by a mild heating step (e.g., 80-120°C) to remove the solvent.
Caption: Comparison of Thermal and Chemical Imidization Workflows.
PART 3: Characterization and Property Analysis
Thorough characterization is essential to validate the successful synthesis and to understand the performance of the HPMDA-based polyimide films for their intended application in flexible electronics.
Standard Characterization Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the conversion of PAA to polyimide.
-
Protocol: Acquire the FTIR spectrum of the final film. Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[8] Concurrently, the broad amic acid bands (N-H and O-H) around 3300-2500 cm⁻¹ and the amide carbonyl peak around 1660 cm⁻¹ should disappear.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability.
-
Protocol: Heat a small sample of the film (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min. Determine the 5% weight loss temperature (Td5), which is a key indicator of thermal stability.[4]
-
-
Dynamic Mechanical Analysis (DMA) / Thermomechanical Analysis (TMA):
-
Objective: To determine the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).
-
Protocol (Tg via DMA): Analyze a rectangular film strip under a sinusoidal tensile load at a fixed frequency (e.g., 1 Hz) while ramping the temperature at 5°C/min. The peak of the tan δ curve is typically taken as the Tg.[1]
-
Protocol (CTE via TMA): Measure the dimensional change of a film strip under a small, constant load as the temperature is ramped (e.g., 5°C/min). The CTE is calculated from the slope of the dimensional change versus temperature curve in a range well below Tg (e.g., 50-200°C).[1][6]
-
-
UV-Visible Spectroscopy:
-
Objective: To quantify optical transparency.
-
Protocol: Measure the transmittance spectrum of the PI film from 200 to 800 nm. Key metrics include the transmittance at specific wavelengths (e.g., 400 nm) and the cutoff wavelength (where transmittance drops below 1%).
-
-
Tensile Testing:
-
Objective: To evaluate mechanical properties.
-
Protocol: Test dog-bone shaped film samples according to ASTM D882 standard. Measure the tensile strength, Young's modulus, and elongation at break.
-
Representative Properties of HPMDA-Based Polyimide Films
The properties of polyimides derived from HPMDA can be tailored by the choice of the diamine co-monomer. The following table summarizes typical property ranges found in the literature.
| Property | HPMDA / TFDB[4] | HPMDA / ODA[16] | Unit | Significance in Flexible Electronics |
| Glass Transition Temp. (Tg) | > 350 | ~260 | °C | Defines the upper service temperature. High Tg is needed for high-temperature fabrication processes. |
| 5% Weight Loss Temp. (Td5) | > 500 | ~473 | °C | Indicates long-term thermal stability. |
| CTE (50-200°C) | 24 - 40 | 57.1 | ppm/K | Low CTE is crucial to minimize stress and delamination when integrated with low-CTE inorganic materials. |
| Tensile Strength | 100 - 136 | ~110 | MPa | Measures the film's strength and ability to withstand mechanical stress. |
| Elongation at Break | 3 - 5 | > 10 | % | Indicates the film's flexibility and ductility. |
| Optical Transmittance @ 400nm | > 80 | > 80 | % | High transparency is essential for display and optoelectronic applications. |
PART 4: Application in Flexible Device Fabrication
HPMDA-based polyimide films serve as excellent substrates for fabricating flexible electronic devices. Their combination of optical transparency, thermal stability, and mechanical flexibility allows them to replace rigid glass or silicon wafers.
Protocol: Fabrication of a Flexible Transparent Conductor on an HPMDA-PI Substrate
This protocol provides a generalized workflow for depositing a transparent conductive layer, such as Indium Tin Oxide (ITO), onto a synthesized HPMDA-PI film, a foundational step for many flexible devices.
Materials:
-
Freestanding, fully cured HPMDA-PI film
-
ITO sputtering target
-
Sputtering system
-
Shadow mask for patterning
Procedure:
-
Substrate Cleaning: Thoroughly clean the HPMDA-PI film surface using isopropyl alcohol followed by deionized water, and then dry it with a nitrogen gun. A brief oxygen plasma treatment can be used to enhance the surface energy for better adhesion of the subsequent layer.[17]
-
Mask Alignment: Securely place the shadow mask with the desired electrode pattern onto the PI substrate.
-
Sputter Deposition: Mount the substrate in the sputtering chamber. Evacuate the chamber to a high vacuum. Introduce argon gas and apply power to the ITO target to deposit a thin film of ITO (typically 50-100 nm) onto the PI substrate through the shadow mask. The deposition should be performed at a low temperature to avoid thermal damage to the polymer substrate.
-
Annealing (Optional): A post-deposition annealing step at a moderate temperature (e.g., 150-200°C) in a controlled atmosphere can improve the conductivity and transparency of the ITO film. The thermal stability of the HPMDA-PI substrate is critical for this step.
-
Characterization: Verify the sheet resistance of the ITO film using a four-point probe and its optical transmittance using a UV-Vis spectrophotometer.
Caption: Workflow for fabricating a flexible transparent electrode.
Conclusion
This compound is a powerful building block for creating advanced polyimides that address the core challenges in flexible electronics. By leveraging its unique cycloaliphatic structure, researchers can develop materials that offer an optimal balance of optical clarity, thermal resistance, and mechanical flexibility. The protocols and insights provided in these notes serve as a foundational guide for the synthesis, characterization, and application of HPMDA-based polyimides, empowering scientists and engineers to innovate and fabricate the next generation of flexible and transparent electronic systems.
References
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Hasegawa, M., Fujii, M., Ishii, J., & Ishikawa, A. (2014). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Polymer. [Link]
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Hasegawa, M. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers. [Link]
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Hsiao, S. H., & Lin, S. W. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. [Link]
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: fundamentals and applications. CRC press.
- Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Unpublished manuscript.
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Matsumoto, T., Ozawa, H., Ishiguro, E., Kyoya, Y., & Kikuchi, Y. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers. [Link]
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Li, T., et al. (2018). Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. RSC Advances. [Link]
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Kim, S., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. [Link]
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Wang, Z., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers. [Link]
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Hasegawa, M., et al. (2023). Colorless Polyimides Derived from Octahydro-2,3,6,7-anthracenetetracarboxylic Dianhydride. Polymers. [Link]
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Hasegawa, M. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride with Controlled Steric Structure. Polymers. [Link]
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Ding, M. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Polyimides and Other High Temperature Polymers. [Link]
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Liu, J. G., et al. (2008). Optically transparent sulfur-containing polyimide-TiO2 nanocomposite films with high refractive index and negative pattern formation from poly(amic acid)-TiO2 nanocomposite film. Chemistry of Materials. [Link]
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Kim, S., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. [Link]
-
Hasegawa, M. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers. [Link]
-
Zhang, Y., et al. (2018). High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. Polymers. [Link]
-
Ruan, K. (1994). Synthesis and Characterization of Novel Poly(imide)s for Second Order Nonlinear Optics. Virginia Tech. [Link]
-
Kim, D., et al. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. Polymers. [Link]
-
Yano, K., et al. (1999). Enhancement of imidization of poly(amic acid) through forming poly(amic acid)/organoclay nanocomposites. Polymer. [Link]
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Kera, S., et al. (2002). Thermal Imidization Reaction of PMDA-ODA Polyimide Studied by NEXAFS Spectroscopy. SR Center Ritsumeikan University. [Link]
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Tong, H., et al. (2002). The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. Polymer. [Link]
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Matsumoto, T., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers. [Link]
-
Hasegawa, M., & Horie, K. (2002). Polyimides Containing Trans-1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. Polymer Journal. [Link]
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Illa, X., et al. (2020). Polyimide-Based Flexible Microelectrode Array for Non-Invasive Transcorneal Electrical Stimulation. Sensors. [Link]
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Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. [Link]
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The Alicyclic Advantage: A Guide to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride for High-Performance Polymers
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the use of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (CHDA), also known as hydrogenated pyromellitic dianhydride (H-PMDA), as a key monomer for the synthesis of high-performance polymers. We will delve into the unique properties conferred by its alicyclic structure, provide detailed protocols for polymerization, and discuss the characterization and application of the resulting polymers, with a focus on colorless polyimides.
Introduction: Beyond Aromaticity - The Case for CHDA
For decades, wholly aromatic polyimides have been the gold standard for high-performance polymers, prized for their exceptional thermal stability and mechanical strength.[1] However, their inherent aromaticity often leads to charge-transfer complex formation, resulting in colored and insoluble materials, which limits their application in optical and certain biomedical fields.[2][3]
This compound emerges as a compelling alternative. By replacing the aromatic dianhydride core with a saturated alicyclic cyclohexane ring, CHDA disrupts the formation of these charge-transfer complexes.[2][3] This structural modification is the cornerstone of its utility, enabling the synthesis of polymers with a unique and desirable combination of properties:
-
Optical Clarity: CHDA-based polyimides are often colorless and highly transparent, making them ideal for applications such as flexible displays, optical fibers, and advanced coatings.[4][5][6]
-
Enhanced Solubility: The non-planar, flexible cyclohexane ring improves the solubility of the resulting polyimides in common organic solvents, facilitating easier processing and film casting.[7][8]
-
High Thermal Stability: While not always matching the extreme thermal resistance of their fully aromatic counterparts, CHDA-based polyimides still exhibit impressive glass transition temperatures (Tg) and thermal stability, suitable for many demanding applications.[5][9]
-
Good Mechanical Properties: These polymers can be formulated to achieve a desirable balance of mechanical strength, flexibility, and dimensional stability.[1][10]
This guide will provide the practical knowledge necessary to harness the potential of CHDA in your polymer synthesis endeavors.
Monomer Properties and Purification
This compound is a white to almost-white crystalline powder. For the synthesis of high-performance, optically clear polymers, the purity of the monomer is paramount. Commercially available CHDA can be purified by sublimation to remove any residual impurities that may act as chromophores.[6][11]
| Property | Value |
| CAS Number | 2754-41-8 |
| Molecular Formula | C₁₀H₈O₆ |
| Molecular Weight | 224.17 g/mol |
| Appearance | White to almost-white crystalline powder |
Polymerization Protocols: Synthesizing CHDA-Based Polyimides
The most common application of CHDA is in the synthesis of polyimides through reaction with a diamine. Two primary methods are employed: a traditional two-step thermal imidization process and a one-pot solution imidization method.
Two-Step Synthesis via Poly(amic acid) Precursor (Thermal Imidization)
This is the most widely used method for preparing high-quality polyimide films. It involves the formation of a soluble poly(amic acid) precursor, which is then cast into a film and thermally converted to the final polyimide.
Protocol: Synthesis of a CHDA-based Polyimide Film
Materials:
-
This compound (CHDA/H-PMDA), purified by sublimation
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,2'-bis(trifluoromethyl)benzidine (TFMB))
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass plate for casting
-
Doctor blade or spin coater
-
Programmable oven or furnace
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of nitrogen.
-
Diamine Dissolution: In the three-necked flask, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere with gentle stirring until a clear solution is obtained. The concentration is typically 10-20 wt%.
-
Poly(amic acid) Formation: Slowly add an equimolar amount of CHDA powder to the diamine solution in small portions. An increase in viscosity will be observed as the poly(amic acid) forms. Continue stirring at room temperature for 12-24 hours to ensure complete polymerization.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve the desired thickness.
-
Thermal Imidization: Place the cast film in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:
-
80-100 °C for 1-2 hours to slowly remove the solvent.
-
Increase the temperature to 150 °C, 200 °C, 250 °C, and finally 300-350 °C, holding at each temperature for 30-60 minutes. This gradual heating ensures complete cyclization to the imide structure without damaging the film.
-
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The polymerization is sensitive to moisture, which can hydrolyze the anhydride and terminate the polymer chain. A nitrogen atmosphere prevents this.
-
Equimolar Stoichiometry: Precise 1:1 molar ratio of dianhydride and diamine is crucial for achieving high molecular weight polymers.
-
Staged Heating: Gradual heating during imidization allows for controlled solvent removal and minimizes internal stresses in the film, preventing cracking and ensuring optimal properties.
Visualization of the Two-Step Synthesis Workflow:
Caption: Workflow for the one-pot synthesis of CHDA-based polyimides.
Characterization Protocols
Thorough characterization is essential to validate the synthesis and understand the properties of the resulting polymers.
Structural Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the successful imidization of the poly(amic acid) precursor.
Protocol:
-
Sample Preparation: For films, use directly. For powders, prepare a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for the disappearance of the broad amide and carboxylic acid peaks of the poly(amic acid) and the appearance of characteristic imide peaks:
-
~1780 cm⁻¹ (asymmetrical C=O stretching)
-
~1720 cm⁻¹ (symmetrical C=O stretching)
-
~1370 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (imide ring deformation)
-
Thermal Properties Analysis
Objective: To determine the thermal stability and glass transition temperature (Tg) of the polyimide.
Protocols:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) in the TGA pan.
-
Heat the sample from room temperature to 800 °C at a rate of 10-20 °C/min under a nitrogen atmosphere.
-
Determine the 5% weight loss temperature (Td5), which is an indicator of thermal stability.
-
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA):
-
Prepare a sample according to the instrument's specifications.
-
Heat the sample at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC curve or the peak of the tan δ curve in DMA.
-
Mechanical Properties Testing
Objective: To evaluate the mechanical performance of the polyimide films.
Protocol (based on ASTM D882):
-
Sample Preparation: Cut the polyimide film into rectangular strips of specific dimensions.
-
Testing: Use a universal testing machine (UTM) to measure:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Properties and Applications of CHDA-Based Polymers
The unique combination of properties offered by CHDA-based polyimides opens up a wide range of applications.
| Property | Typical Range for CHDA-Polyimides | Significance |
| Optical Transmittance (at 500 nm) | > 90% | Essential for flexible displays, optical coatings, and optoelectronics. [6] |
| Glass Transition Temperature (Tg) | 250 - 400 °C | Defines the upper service temperature of the material. [9] |
| 5% Weight Loss Temperature (Td5) | 400 - 500 °C | Indicates the onset of thermal degradation. |
| Coefficient of Thermal Expansion (CTE) | 20 - 50 ppm/°C | Crucial for dimensional stability in electronic applications. [9] |
| Tensile Strength | 80 - 150 MPa | A measure of the material's strength. [1] |
| Young's Modulus | 2 - 4 GPa | Indicates the stiffness of the material. [1] |
Key Application Areas:
-
Flexible Electronics: As substrates for flexible displays and printed circuit boards due to their optical clarity, thermal stability, and flexibility.
-
Aerospace: In coatings and films where a combination of thermal stability and low solar absorptivity is required.
-
Optical Communications: As cladding for optical fibers. [12]* Biomedical and Drug Delivery: The potential for creating biocompatible and biodegradable polyesters from CHDA is an emerging area of research. [12] Structure-Property Relationships:
The final properties of the polyimide are highly dependent on the choice of the diamine co-monomer.
Visualization of Diamine Influence on Polymer Properties:
Caption: Influence of diamine structure on the properties of CHDA-based polyimides.
Conclusion
This compound is a versatile and valuable monomer for the development of high-performance polymers. Its alicyclic structure provides a strategic advantage for creating materials that are both thermally stable and optically transparent, overcoming a key limitation of traditional aromatic polyimides. By understanding the synthesis protocols and structure-property relationships outlined in this guide, researchers can effectively utilize CHDA to design and create advanced polymeric materials for a new generation of technologies.
References
- Hasegawa, M., et al. (2014).
- Li, Y., et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 12(9), 1934.
- Kim, S. H., et al. (2012). Effect of Diamine Composition on Thermo-Mechanical Properties and Moisture Absorption of Polyimide Films. Polymer (Korea), 36(3), 275-281.
- Gaur, V., & Singh, R. K. (2023). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Polymers, 15(11), 2537.
- Hasegawa, M., et al. (2008). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride. Macromolecules, 41(22), 8683-8693.
- Park, J. H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(48), 30235-30244.
- St. Clair, A. K., & St. Clair, T. L. (1986). Process for preparing essentially colorless polyimide film containing phenoxy-linked diamines. NASA Technical Reports Server.
- Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335.
- Uchida, M., et al. (2003). Synthesis and properties of novel nonaromatic polyimides from a cycloaliphatic dianhydride, (4arH,8acH)-decahydro-1t,4t:5c,8c-dimethanonaphthalene-2c,3c,6c,7c-tetracarboxylic 2,3:6,7-dianhydride. Macromolecules, 36(20), 7695-7702.
- Hasegawa, M., et al. (2007). Colorless Polyimides Derived from cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic Dianhydride. Macromolecules, 40(16), 5767-5775.
- St. Clair, A. K., & St. Clair, T. L. (1986). Process for preparing essentially colorless polyimide film containing phenoxy-linked diamines. U.S.
- Stclair, A. K., & Stclair, T. L. (1986). Process for preparing essentially colorless polyimide film containing phenoxy-linked diamines. NASA.
- Zhang, Y., et al. (2022). High-Transparency and Colorless Polyimide Film Prepared by Inhibiting the Formation of Chromophores. Polymers, 14(20), 4308.
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007).
- Preparation and Characterization of High Temperature Resistant Polyimide Films. (2018).
- Chen, W., et al. (2023). Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. Polymers, 15(18), 3829.
- Preparation method of polyamic acid solution and polyimide film. (2019).
- Hasegawa, M., et al. (2011). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188.
Sources
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- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
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preparation of poly(amic acid) from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Application Note & Protocol
Title: High Molecular Weight Poly(amic acid) Synthesis from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride for Advanced Polymer Applications
Abstract
Poly(amic acid)s (PAAs) are critical precursors to high-performance polyimides, a class of polymers renowned for their exceptional thermal stability and mechanical properties.[1] Traditional aromatic polyimides, however, often exhibit coloration due to charge-transfer complex formation, limiting their use in optical applications. The substitution of aromatic dianhydrides with cycloaliphatic monomers, such as this compound (H-PMDA), is an effective strategy to inhibit these charge-transfer interactions, enabling the synthesis of highly transparent, colorless polyimides.[2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of high molecular weight poly(amic acid) from this compound and an aromatic diamine. It delves into the underlying reaction mechanism, offers a detailed step-by-step methodology, outlines crucial characterization techniques, and provides insights into common experimental challenges.
Foundational Principles and Reaction Mechanism
The synthesis of poly(amic acid) is a polycondensation reaction, specifically a nucleophilic acyl substitution, between a dianhydride and a diamine.[1][5] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the diamine's nitrogen atom onto one of the electrophilic carbonyl carbons of the dianhydride. This attack leads to the opening of the anhydride ring to form a stable amic acid linkage, which consists of an amide bond and a carboxylic acid group.
Causality of Reagent Choice:
-
Dianhydride Electrophilicity: The reactivity of the dianhydride is governed by the electrophilicity of its carbonyl carbons. While aliphatic dianhydrides like H-PMDA may be slightly less reactive than their aromatic counterparts, they are crucial for achieving optical transparency in the final polyimide.[1]
-
Diamine Nucleophilicity: The rate of polymerization is also dependent on the nucleophilicity of the diamine. Aromatic diamines are commonly used to impart thermal stability and rigidity to the polymer backbone.
-
Solvent System: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1] These solvents are essential as they can dissolve both the monomers and the resulting polymer, and their polar nature helps to stabilize the charged intermediates in the reaction mechanism without interfering with the reaction itself (as they lack acidic protons).
The overall reaction is an equilibrium process; however, the forward reaction rate is significantly higher, driving the formation of the high molecular weight polymer, provided that high-purity monomers and anhydrous conditions are maintained.[1]
Detailed Experimental Protocol
This protocol details the synthesis of a poly(amic acid) solution using this compound and 4,4'-oxydianiline (ODA) as representative monomers.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| This compound (H-PMDA) | Polymer Grade (≥99%) | Major Chemical Supplier | Must be dried before use. |
| 4,4'-Oxydianiline (ODA) | Polymer Grade (≥99%) | Major Chemical Supplier | Must be dried before use. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous (≤50 ppm H₂O) | Major Chemical Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.99%) | Gas Supplier | For maintaining an inert atmosphere. |
| Equipment |
| Three-neck round-bottom flask (e.g., 250 mL) |
| Overhead mechanical stirrer with a paddle |
| Nitrogen/Argon gas inlet and outlet (bubbler) |
| Funnel for solid addition |
| Heating mantle and temperature controller |
| Analytical balance (4 decimal places) |
Experimental Workflow Diagram
Step-by-Step Synthesis Procedure
-
Preparation (Anhydrous Conditions):
-
Dry the H-PMDA and ODA in a vacuum oven at 100-120°C overnight to remove any residual moisture. Allow to cool to room temperature in a desiccator before use.
-
Thoroughly dry all glassware in an oven at 150°C and assemble while hot, allowing it to cool under a positive pressure of dry nitrogen gas.
Scientist's Note: Water is detrimental to the synthesis. It can hydrolyze the dianhydride, preventing polymerization, and can also contribute to the degradation of the formed poly(amic acid) chains, leading to a significant reduction in molecular weight.[6]
-
-
Reaction Setup:
-
Assemble the three-neck flask with the overhead mechanical stirrer and nitrogen inlet/outlet. Ensure a gentle but steady flow of nitrogen throughout the entire process to maintain an inert atmosphere.
-
Place the flask in a water bath on a magnetic stir plate (if using a stir bar for small scale) or set up the heating mantle for temperature control (set to 25°C).
-
-
Diamine Dissolution:
-
In this example, we target a 15% (w/w) solids concentration. Weigh 10.01 g (0.050 mol) of ODA and add it to the reaction flask.
-
Add 120 mL of anhydrous DMAc to the flask.
-
Begin stirring until the ODA is completely dissolved, which may take 15-30 minutes. The solution should be clear.
-
-
Dianhydride Addition:
-
Accurately weigh 11.21 g (0.050 mol) of the dried H-PMDA.
-
Slowly add the H-PMDA powder to the stirring diamine solution in small portions over 30-60 minutes.
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Scientist's Note: A stoichiometric balance (1:1 molar ratio) of dianhydride to diamine is critical for achieving high molecular weight. The slow, portion-wise addition of the solid dianhydride to the dissolved diamine solution is the standard and preferred method. This approach helps maintain stoichiometric control at the reaction front and prevents localized imbalances that could limit chain growth.
-
-
Polymerization:
-
Once all the dianhydride has been added, rinse the funnel with a small amount (5-10 mL) of anhydrous DMAc to ensure all monomer is transferred into the flask.
-
Allow the reaction to proceed at room temperature (25°C) with continuous, vigorous stirring for 18 to 24 hours.
-
-
Monitoring and Completion:
-
The progress of the polymerization is visibly indicated by a significant increase in the solution's viscosity. The solution will become thick and honey-like.
-
The reaction is considered complete after 24 hours. The resulting viscous, clear poly(amic acid) solution is now ready for characterization or processing (e.g., film casting).
-
-
Storage:
-
The poly(amic acid) solution should be stored in a tightly sealed container in a refrigerator at 4°C. PAA solutions are known to undergo viscosity changes over time, even at low temperatures, due to equilibrium shifts or hydrolysis from trace water.[6] For best results, use the solution promptly after synthesis.
-
Characterization of Poly(amic acid)
Confirming the successful synthesis and determining the properties of the PAA are crucial validation steps.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective tool to confirm the formation of the amic acid structure. A sample can be prepared by casting a thin film of the PAA solution onto a KBr or NaCl salt plate and gently heating at ~60°C under vacuum to remove the solvent.
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (broad): Overlapping N-H (amide) and O-H (carboxylic acid) stretching vibrations.[7]
-
~1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.[7][8]
-
~1660 cm⁻¹ (strong): Amide I band (C=O stretching) from the newly formed amide linkage.
-
~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).
-
Absence of peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹: The disappearance of the characteristic symmetric and asymmetric C=O stretching bands of the parent anhydride confirms complete reaction.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides definitive structural confirmation. The PAA solution can be diluted with the deuterated solvent (e.g., DMAc-d₉) for analysis.
Expected Chemical Shifts:
-
~13.0 ppm (broad singlet): Carboxylic acid proton (-COOH).[10]
-
~10.0 ppm (broad singlet): Amide proton (-NH-).[10]
-
~7.0-8.0 ppm (multiplets): Aromatic protons from the diamine moiety.
-
~1.5-3.5 ppm (multiplets): Aliphatic protons from the cyclohexane ring of the dianhydride moiety.
Viscometry and Gel Permeation Chromatography (GPC)
These techniques are used to assess the molecular weight of the synthesized polymer, which is a direct indicator of the polymerization's success.
-
Inherent Viscosity (η_inh): A simple method to estimate molecular weight. Measured using a Ubbelohde viscometer on a dilute solution (e.g., 0.5 g/dL in DMAc) at a controlled temperature (e.g., 30°C). High inherent viscosity values (typically >1.0 dL/g) are indicative of high molecular weight polymer formation.
-
Gel Permeation Chromatography (GPC): Provides detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5] A low PDI (typically < 2.5) suggests a well-controlled polymerization.
| Property | Typical Value | Significance |
| Inherent Viscosity (η_inh) | 1.0 - 2.5 dL/g | High value indicates successful polymerization to high molecular weight. |
| Mn (GPC) | 40,000 - 90,000 g/mol | Indicates the average molecular weight of the polymer chains. |
| Mw (GPC) | 80,000 - 200,000 g/mol | Weight-average molecular weight, sensitive to larger chains. |
| PDI (Mw/Mn) | 1.8 - 2.5 | Measures the breadth of the molecular weight distribution. |
Troubleshooting and Key Considerations
-
Low Viscosity/Molecular Weight: This is the most common issue.
-
Cause: Impure monomers, presence of moisture, or incorrect stoichiometry.
-
Solution: Ensure monomers are of high purity and thoroughly dried. Use anhydrous solvent and maintain a strict inert atmosphere. Double-check all mass calculations for the monomers to ensure a 1:1 molar ratio.
-
-
Gel Formation:
-
Cause: Can occur if the reaction temperature is too high or if impurities that can cause cross-linking are present.
-
Solution: Maintain the reaction at or below room temperature. The polycondensation reaction is exothermic, and cooling may be necessary for large-scale syntheses.
-
-
Insoluble Precipitate:
-
Cause: In some aliphatic diamine/aromatic dianhydride systems, salt formation can occur, leading to precipitation.[11][12] While less common for the reverse system described here, poor solubility of a monomer can also be an issue.
-
Solution: Ensure the chosen solvent can fully dissolve both monomers before starting the reaction. Confirm the complete dissolution of the diamine before adding the dianhydride.
-
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of high molecular weight poly(amic acid) from this compound. By adhering to principles of monomer purity, strict anhydrous conditions, and proper stoichiometric control, researchers can reliably produce this valuable polymer precursor. The successful synthesis, validated by the characterization methods outlined, opens the door for the development of advanced, optically transparent polyimides suitable for next-generation electronics, displays, and aerospace applications.
References
-
Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US. [Link]
-
Hasegawa, M., et al. (2008). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5147-5161. [Link]
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
-
Kumar, A., et al. (2016). 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene. Data in Brief, 6, 914-921. [Link]
-
Hsiao, S. H., & Chen, Y. C. (2016). Optically transparent and organosoluble poly(ether imide)s based on a bis(ether anhydride) with bulky 3,3',5,5'-tetramethylbiphenyl moiety and various fluorinated bis(ether amine)s. Polymers, 8(11), 397. [Link]
-
Kwan, W. K., et al. (2010). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Materials Chemistry and Physics, 124(1), 64-71. [Link]
-
Li, Y., et al. (2011). Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy. Chinese Journal of Applied Chemistry. [Link]
-
Simionescu, C. I., et al. (2004). Solution Properties of Poly(amic acid)s and Polyimides. Revue Roumaine de Chimie, 49(5), 435-442. [Link]
-
Fainle, A., et al. (2011). Synthesis and characterization of rubbery highly fluorinated siloxane-imide segmented copolymers. Polymer, 52(16), 3564-3573. [Link]
-
Hsiao, S. H., & Lin, S. W. (2012). Synthesis of novel aromatic polyimides with bulky and noncoplanar 2-phenyl-9,9-diphenylfluorene moieties. Journal of Polymer Science Part A: Polymer Chemistry, 50(19), 4054-4065. [Link]
-
Hong, M., et al. (2023). Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors. Polymers, 15(6), 1389. [Link]
-
Hasegawa, M., et al. (2005). Polyimides Containing Trans-1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. Journal of Photopolymer Science and Technology, 18(2), 263-268. [Link]
- Lee, C. H., et al. (2013). Polyamic acid, polyimide, manufacturing method thereof, and polyimide film.
- White, D. M., et al. (2016). Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
-
Zhang, Y., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 14(19), 4165. [Link]
-
Ueda, M., et al. (2004). Facile Synthesis of Semiaromatic Poly(amic acid)s from trans-1,4-Cyclohexanediamine and Aromatic Tetracarboxylic Dianhydrides. Macromolecules, 37(23), 8569-8571. [Link]
-
Hasegawa, M., et al. (2008). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E, 64(Pt 11), o2178. [Link]
-
Zhang, Q., et al. (2018). The viscosity of the polyamic acid solution and molecular weight of polyimides. Journal of Materials Science, 53(18), 12846-12857. [Link]
-
Ueda, M. (2004). Facile Synthesis of Semiaromatic Poly(amic acid)s from trans-1,4-Cyclohexanediamine and Aromatic Tetracarboxylic Dianhydrides. Macromolecules, 37(23), 8569-8571. [Link]
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- 4. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Curing Polyimides Derived from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
Introduction: The Significance of H-PMDA in Advanced Polyimides
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (H-PMDA), a cycloaliphatic dianhydride, is a critical monomer for the synthesis of advanced polyimides. Unlike their fully aromatic counterparts, polyimides derived from H-PMDA exhibit a unique and highly desirable combination of properties, including excellent optical transparency, high thermal stability, and a low coefficient of thermal expansion (CTE).[1][2] The non-aromatic nature of the cyclohexane ring disrupts the formation of charge-transfer complexes, which are responsible for the characteristic color of traditional aromatic polyimides.[3] This makes H-PMDA-based polyimides ideal for applications in flexible electronics, displays, and optical components where high-temperature processing and optical clarity are paramount.
The final properties of these polyimides are critically dependent on the curing process, which transforms the soluble poly(amic acid) (PAA) precursor into the final, intractable polyimide. This document provides detailed protocols and technical insights into the two primary curing methodologies: thermal imidization and chemical imidization . The choice of curing protocol directly influences the polymer's molecular weight, degree of imidization, chain orientation, and ultimately, its mechanical and thermal performance.
The Two-Step Synthesis of H-PMDA-Based Polyimides: A Conceptual Overview
The synthesis of polyimides from H-PMDA and an aromatic diamine is a two-step process. Understanding this fundamental workflow is essential for successful curing.
-
Step 1: Poly(amic acid) Synthesis. This step involves the ring-opening polyaddition of the dianhydride (H-PMDA) and a diamine in a polar aprotic solvent at room temperature. This reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride, resulting in a high molecular weight, soluble poly(amic acid) solution.
-
Step 2: Imidization (Curing). The PAA precursor is then converted to the final polyimide through cyclodehydration, which involves the elimination of water and the formation of the stable imide ring. This can be achieved by heating (thermal imidization) or by using chemical dehydrating agents (chemical imidization).
Caption: General workflow for the two-step synthesis of H-PMDA-based polyimides.
Protocol 1: Thermal Imidization
Thermal curing is the most common method for preparing polyimide films. It involves a carefully controlled heating program to remove the solvent and drive the cyclodehydration reaction. The rate of heating and the final curing temperature are critical parameters that affect the final properties of the film. A slow, staged heating process is generally preferred to prevent the formation of voids from rapid solvent evaporation and to allow for the polymer chains to relax and orient.[4]
Step-by-Step Protocol for Thermal Curing of H-PMDA Polyimide Films:
-
Preparation of the Poly(amic acid) Solution:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of H-PMDA to the stirred solution. The reaction is typically carried out at room temperature for 12-24 hours to ensure the formation of a high molecular weight PAA.[5]
-
-
Film Casting:
-
Cast the viscous PAA solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.
-
The thickness of the cast film will depend on the desired final polyimide film thickness and the solid content of the PAA solution.
-
-
Staged Thermal Curing:
-
Place the cast film in a programmable vacuum oven or an oven with a nitrogen purge.
-
The following is a typical multi-stage curing program. The specific temperatures and hold times may need to be optimized depending on the specific diamine used and the desired film properties.
-
Stage 1 (Solvent Removal): 80°C for 2 hours. This initial low-temperature step gently removes the bulk of the solvent.
-
Stage 2 (Initial Imidization): 150°C for 1 hour. Imidization begins to occur at a significant rate.
-
Stage 3 (Intermediate Imidization): 200°C for 1 hour. Further imidization and removal of residual solvent.
-
Stage 4 (Final Curing): 250°C - 300°C for 1 hour. This final high-temperature step ensures complete imidization and promotes molecular chain packing.[4][6]
-
-
The temperature ramp rate between stages should be controlled, typically between 2-10°C/min, to minimize stress in the film.[7]
-
-
Film Delamination:
-
After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.
-
The polyimide film can then be carefully peeled from the glass substrate.
-
Causality Behind the Thermal Curing Protocol:
-
Staged Heating: A gradual increase in temperature is crucial to prevent the "boiling" of the solvent, which can create pinholes and voids in the final film. It also allows for a more uniform imidization process throughout the film thickness.
-
Final Curing Temperature: The final curing temperature should be near or above the glass transition temperature (Tg) of the polyimide to allow for sufficient chain mobility for complete imidization and stress relaxation.[8]
-
Inert Atmosphere: Curing under nitrogen or in a vacuum is essential to prevent oxidative degradation of the polymer at high temperatures.
Protocol 2: Chemical Imidization
Chemical imidization offers an alternative to thermal curing and can be advantageous in certain situations, such as when a lower processing temperature is required or for the preparation of polyimide powders. This method utilizes a mixture of a dehydrating agent (typically an acid anhydride like acetic anhydride) and a catalyst (a tertiary amine like pyridine or triethylamine) to drive the cyclodehydration reaction at or near room temperature.[9]
Step-by-Step Protocol for Chemical Imidization of H-PMDA-based Poly(amic acid):
-
Preparation of the Poly(amic acid) Solution:
-
Prepare the PAA solution as described in the thermal imidization protocol.
-
-
Addition of Imidization Agents:
-
To the stirred PAA solution, add a dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride and pyridine. The molar ratio of acetic anhydride and pyridine to the repeating unit of the PAA is typically in excess, for example, 2:1.
-
-
Imidization Reaction:
-
Precipitation and Purification:
-
Once the imidization is complete, the polyimide is typically precipitated by pouring the reaction mixture into a non-solvent such as methanol or water.[11]
-
The precipitated polyimide is then collected by filtration, washed thoroughly with the non-solvent to remove residual imidization agents and solvent, and dried in a vacuum oven at a moderate temperature (e.g., 100-120°C).
-
-
Film Formation (if required):
-
The resulting polyimide powder can be dissolved in a suitable solvent (if soluble) and cast into a film, followed by a mild thermal treatment to remove any residual solvent.
-
Causality Behind the Chemical Imidization Protocol:
-
Dehydrating Agent and Catalyst: Acetic anhydride acts as the dehydrating agent, reacting with the water produced during imidization. The tertiary amine catalyst activates the amic acid group, facilitating the ring-closure reaction.
-
Lower Processing Temperature: This method avoids the high temperatures required for thermal imidization, which can be beneficial for thermally sensitive substrates or for producing soluble polyimides that might crosslink at elevated temperatures.
-
Control over Molecular Weight: Chemical imidization can sometimes lead to a lower degree of polymerization compared to thermal curing, as side reactions can occur.
Comparative Data and Expected Properties
The choice of curing protocol significantly impacts the final properties of the H-PMDA-based polyimide. The following table summarizes typical property ranges based on the curing method.
| Property | Thermal Imidization | Chemical Imidization | Reference |
| Glass Transition Temperature (Tg) | 300 - 380 °C | Generally slightly lower than thermal imidization | [2][12] |
| Coefficient of Thermal Expansion (CTE) | 30 - 60 ppm/K | Can be higher than thermal imidization | [2] |
| Tensile Strength | 80 - 120 MPa | 70 - 100 MPa | [13] |
| Elongation at Break | 5 - 15 % | 5 - 10 % | [12] |
| Optical Transmittance (@400nm) | > 80% | > 80% | [14] |
Note: The specific values will depend on the aromatic diamine used in the polymerization.
Troubleshooting and Key Considerations
-
Brittle Films: This can be caused by incomplete imidization, low molecular weight of the PAA precursor, or stresses induced by rapid heating. To address this, ensure a sufficiently long PAA synthesis time, use a slow and staged curing protocol, and ensure the final curing temperature is appropriate for the specific polyimide.
-
Film Voids or Pinholes: These are often a result of too rapid solvent evaporation. A slower initial heating rate and a pre-drying step at a lower temperature can mitigate this issue.
-
Incomplete Imidization: This can be identified by the presence of amic acid peaks in the FTIR spectrum. For thermal curing, increasing the final curing temperature or time may be necessary. For chemical imidization, ensure the correct stoichiometry of the imidization agents and sufficient reaction time.
Conclusion
The curing protocol is a critical determinant of the final performance of polyimides derived from this compound. Both thermal and chemical imidization methods offer viable pathways to high-performance materials. Thermal imidization, with its precise control over temperature, is often favored for producing high-quality, robust films. Chemical imidization provides a valuable low-temperature alternative. By understanding the underlying principles and following detailed protocols, researchers can effectively tailor the curing process to achieve the desired properties for their specific applications, unlocking the full potential of these advanced, optically transparent polyimides.
References
Sources
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 12. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 13. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Synthesis and Characterization of High-Performance Polyimides Based on 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Audience: Researchers, scientists, and materials development professionals.
Introduction and Scientific Context
Wholly aromatic polyimides (PIs) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace and electronics industries.[1] However, their application in advanced optical and flexible electronic devices is often hampered by their inherent deep yellow-to-brown color and poor solubility. This coloration arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.
The introduction of non-aromatic, cycloaliphatic structures into the polyimide backbone is a highly effective strategy to disrupt these CTCs. 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (also known as hydrogenated pyromellitic dianhydride, H-PMDA) is a key cycloaliphatic monomer that effectively mitigates coloration, leading to polyimides with high optical transparency and improved solubility.[2] The non-planar and flexible cyclohexane ring introduces conformational diversity, which enhances solubility in common organic solvents and reduces crystallinity.
However, the use of H-PMDA is not without its challenges. Its steric structure and reduced reactivity compared to aromatic counterparts can make achieving high molecular weight polymers difficult, potentially leading to brittle films.[3] Furthermore, while the flexibility of the cyclohexane unit improves processability, it can lead to a higher coefficient of thermal expansion (CTE) compared to rigid-rod aromatic polyimides, a critical parameter for electronic substrate applications.[1][4]
This guide provides a comprehensive overview of the synthesis and characterization of H-PMDA-based polyimides. It details field-proven protocols, explains the scientific rationale behind experimental choices, and offers insights into structure-property relationships to empower researchers in developing next-generation optical materials.
Synthesis of H-PMDA Based Polyimides: A Two-Step Protocol
The most reliable and widely used method for synthesizing high-quality polyimides from H-PMDA and aromatic diamines is the conventional two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
The Underlying Chemistry: Rationale and Control
The two-step process allows for precise control over the polymer's final properties.
-
Step 1: Poly(amic acid) Synthesis: This step is conducted at or below room temperature in a polar aprotic solvent. The low temperature is critical to prevent premature and uncontrolled imidization, allowing the polymer chains to grow to a high molecular weight. The choice of an aromatic diamine is crucial; unlike aliphatic diamines, they do not form insoluble salts with the dianhydride, allowing the polyaddition to proceed smoothly in solution.[5] The viscosity of the resulting PAA solution serves as a qualitative indicator of the molecular weight achieved.
-
Step 2: Imidization: The conversion of the PAA to the final polyimide is achieved by removing a molecule of water from each amic acid unit. This can be done thermally or chemically.
-
Thermal Imidization: The PAA solution is cast into a film and subjected to a carefully controlled, stepwise heating program. This method is straightforward and results in dense, high-quality films. The gradual increase in temperature allows for solvent evaporation before the glass transition temperature (Tg) is reached, preventing voids and defects.
-
Chemical Imidization: This involves adding a chemical dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the PAA solution at low temperatures. This method can sometimes preserve a higher molecular weight than thermal imidization but requires rigorous purification to remove residual chemicals.
-
Below is a diagram illustrating the general synthesis pathway.
Caption: General two-step synthesis of H-PMDA based polyimides.
Detailed Experimental Protocols
Protocol 1: Synthesis of H-PMDA/TFMB Polyimide Film via Two-Step Thermal Imidization
This protocol details the synthesis using 2,2′-bis(trifluoromethyl)benzidine (TFMB), a common choice for producing highly transparent and soluble polyimides.
Materials & Reagents:
-
This compound (H-PMDA), polymer grade
-
2,2′-bis(trifluoromethyl)benzidine (TFMB), polymer grade
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (N₂), high purity
-
Three-neck round-bottom flask with mechanical stirrer
-
Glass plates, doctor blade, vacuum oven
Procedure:
Part A: Poly(amic acid) Synthesis
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry N₂.
-
Diamine Dissolution: In a 100 mL three-neck flask equipped with a mechanical stirrer and N₂ inlet/outlet, place TFMB (e.g., 3.202 g, 10.0 mmol) and anhydrous DMAc (e.g., 40 mL). Stir the mixture under a gentle N₂ flow at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, slowly add an equimolar amount of H-PMDA (2.242 g, 10.0 mmol) in powder form over 30 minutes. Adding the dianhydride slowly prevents localized heating and gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature under N₂ for 24 hours. A significant increase in viscosity will be observed, indicating the formation of high molecular weight PAA. The final solution should be clear and viscous.
Part B: Film Casting and Thermal Imidization
-
Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
Solvent Removal: Place the glass plate in a dust-free, level oven at 80 °C for 2 hours to slowly remove the bulk of the DMAc solvent.
-
Thermal Curing: Transfer the plate to a vacuum or nitrogen-purged oven and subject it to the following stepwise heating program:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 30 minutes
-
-
Film Recovery: After the oven has cooled to room temperature, carefully peel the transparent, flexible polyimide film from the glass substrate. The resulting film is now ready for characterization.
Synthesis and Characterization Workflow
The following diagram outlines the logical flow from monomer selection to final property analysis.
Caption: Workflow from synthesis to multi-faceted characterization.
Protocols for Comprehensive Characterization
Structural Confirmation
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the successful conversion of the PAA precursor to the fully imidized polyimide.
-
Protocol:
-
Obtain a spectrum of the PAA solution (cast as a thin film on a KBr salt plate and briefly dried) and the final PI film.
-
Use Attenuated Total Reflectance (ATR) mode for the solid film.
-
Scan from 4000 to 650 cm⁻¹.
-
-
Data Interpretation: The key indicators of successful imidization are the disappearance of broad amide and carboxylic acid peaks from the PAA and the appearance of characteristic imide absorptions in the PI spectrum.
| Group | PAA Absorption (cm⁻¹) | PI Absorption (cm⁻¹) | Vibration Mode |
| Amide N-H | ~3300 (broad) | Disappears | Stretching |
| Carboxylic O-H | ~3000 (broad) | Disappears | Stretching |
| Imide C=O | N/A | ~1780 (asymmetric) | Stretching |
| Imide C=O | N/A | ~1720 (symmetric) | Stretching |
| Imide C-N | N/A | ~1370 | Stretching |
| Amide C=O | ~1650 | Disappears | Stretching |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous confirmation of the polymer's chemical structure.
-
Protocol:
-
Dissolve 10-15 mg of the polyimide film in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Gentle heating may be required.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Trustworthiness Note: Complete dissolution is crucial. H-PMDA based polyimides generally show better solubility than their fully aromatic counterparts, making NMR a viable technique.[6] The absence of signals around 10-13 ppm in the ¹H spectrum confirms the complete conversion of carboxylic acid protons.
Thermal Properties Analysis
A. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polyimide.
-
Protocol:
-
Place 5-10 mg of the PI film into a TGA pan.
-
Heat the sample from 30 °C to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.[7]
-
Record the weight loss as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs (Td₅).
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), a critical parameter indicating the upper service temperature of the material.
-
Protocol:
-
Seal 5-10 mg of the PI film in an aluminum DSC pan.
-
Heat the sample to a temperature above the expected Tg (e.g., 400 °C) at 20 °C/min to erase any prior thermal history.
-
Cool the sample rapidly.
-
Perform a second heating scan at 10 °C/min. The Tg is determined from the midpoint of the inflection in the heat flow curve during this second scan.[8]
-
C. Thermomechanical Analysis (TMA)
-
Purpose: To measure the coefficient of thermal expansion (CTE), which is vital for applications involving bonding to other materials like silicon or copper.
-
Protocol:
-
Cut a rectangular film specimen (e.g., 10 mm length x 4 mm width).
-
Mount the film in the TMA instrument under a small tensile load (e.g., 2-5 g).
-
Heat the sample at 5 °C/min through a relevant temperature range (e.g., 50 °C to 200 °C).[9]
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in the linear region well below Tg.
-
Mechanical and Optical Properties
| Technique | Purpose | Protocol Summary | Key Parameters Measured |
| Tensile Testing | To measure the film's strength, stiffness, and ductility. | Cut dog-bone shaped specimens (ASTM D882). Pull at a constant strain rate (e.g., 5 mm/min) until failure. | Tensile Strength (MPa), Young's Modulus (GPa), Elongation at Break (%).[8] |
| UV-Vis Spectroscopy | To assess optical transparency and color. | Place a free-standing film in the spectrophotometer beam. Scan from 800 nm to 250 nm. | % Transmittance at specific wavelengths (e.g., 400 nm, 500 nm), Cutoff Wavelength (λ_cut). |
| Dielectric Analysis | To determine suitability for microelectronic insulation. | Sputter circular electrodes (e.g., gold) on both sides of the film. Measure capacitance and loss over a frequency range (e.g., 1 kHz to 1 MHz). | Dielectric Constant (k), Dissipation Factor (tan δ). |
Expected Properties and Structure-Property Insights
Polyimides derived from H-PMDA occupy a unique space, balancing processability with performance. The table below compares the typical property ranges for H-PMDA based PIs with a conventional aromatic PI (PMDA-ODA).
| Property | H-PMDA Based Polyimides | Typical Aromatic PI (PMDA-ODA) | Rationale for Difference |
| Color | Colorless to pale yellow | Yellow to brown | The cycloaliphatic H-PMDA structure disrupts charge-transfer complex (CTC) formation.[4] |
| Solubility | Good in DMAc, NMP, m-cresol | Generally insoluble | The non-planar cyclohexane ring prevents dense chain packing, allowing solvent penetration.[6] |
| Glass Transition (Tg) | 290 - 400 °C | > 400 °C | The flexible cyclohexane unit reduces chain rigidity compared to the planar pyromellitic ring.[10] |
| Decomposition (Td₅) | 420 - 500 °C | > 550 °C | Aromatic structures have higher bond dissociation energies, leading to superior thermal stability. |
| CTE (ppm/K) | 30 - 60 ppm/K | < 10 ppm/K (with orientation) | The flexible, non-linear H-PMDA unit hinders the efficient in-plane chain orientation required for low CTE.[1] |
| Dielectric Constant (k) | 2.6 - 3.2 | 3.2 - 3.5 | Reduced polarity and increased free volume due to the bulky aliphatic ring can lower the dielectric constant.[11] |
Conclusion
Polyimides based on this compound represent a versatile class of materials that successfully address the key limitations of traditional aromatic polyimides, namely color and solubility. By incorporating the cycloaliphatic H-PMDA monomer, researchers can develop highly transparent, solution-processable films with excellent thermal and mechanical properties suitable for a range of advanced applications. While there is a trade-off in ultimate thermal stability and CTE compared to their fully aromatic cousins, the combination of optical clarity and good overall performance makes them prime candidates for flexible displays, optical sensors, and next-generation printed circuit boards. The protocols and insights provided in this guide offer a robust framework for the synthesis and comprehensive characterization of these high-performance polymers.
References
-
Hasegawa, M. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Available at: [Link]
-
AZoM. (2018). Characterizing Cycloaliphatic-containing Polyimides. AZoM.com. Available at: [Link]
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Kim, D., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. Available at: [Link]
-
Hasegawa, M., et al. (2023). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. Available at: [Link]
-
Gao, S., et al. (2018). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Taylor & Francis Online. Available at: [Link]
-
Hasegawa, M., & Ishii, J. (2013). Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. ResearchGate. Available at: [Link]
-
Chen, H., et al. (2022). Alicyclic Dianhydrides and Polyimides Containing Double-Bond Bridged Cyclohexanes and Investigations on Their Retro Diels–Alder Reaction. ACS Applied Polymer Materials. Available at: [Link]
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Kim, D., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH. Available at: [Link]
-
Ramprasad Group. (2013). Structure-property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric. Ramprasad Group. Available at: [Link]
-
Tapaswi, P. K., et al. (2014). Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. ResearchGate. Available at: [Link]
-
Ando, S., et al. (1999). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. ACS Publications. Available at: [Link]
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Wang, Y., et al. (2018). Preparation and Characterization of High Temperature Resistant Polyimide Films. MATEC Web of Conferences. Available at: [Link]
-
Ishii, J., et al. (2010). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. PMC - NIH. Available at: [Link]
-
Hasegawa, M., et al. (2020). FT-IR spectrum of a thin cast film for H-PMDA/AB-44ODA polyimide... ResearchGate. Available at: [Link]
-
Hsiao, S. H., & Lin, S. H. (2004). Synthesis and properties of polyimides derived from cis- and trans- 1,2,3,4-cyclohexanetetracarboxylic dianhydrides. ElectronicsAndBooks. Available at: [Link]
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Wang, C., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. Available at: [Link]
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Application Note: Utilizing 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride for Advanced Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) in the synthesis of advanced polyimide membranes for gas separation. The incorporation of the alicyclic CHDA moiety into the polyimide backbone disrupts chain packing, enhances fractional free volume, and ultimately improves gas permeability and selectivity, particularly for CO2/CH4 separation. This document offers detailed protocols for the synthesis of CHDA-based polyimides, membrane fabrication via solution casting, and characterization of their physicochemical and gas transport properties.
Introduction: The Imperative for Advanced Gas Separation Technologies
The separation of gases is a critical process in numerous industrial applications, including natural gas sweetening, hydrogen purification, and carbon capture. Membrane-based gas separation has emerged as an energy-efficient and cost-effective alternative to traditional methods like cryogenic distillation and amine scrubbing. Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them prime candidates for gas separation membrane materials.
However, conventional aromatic polyimides often exhibit a trade-off between permeability and selectivity. The introduction of alicyclic structures, such as this compound, into the polyimide backbone is a strategic approach to overcome this limitation. The non-planar, saturated ring structure of CHDA hinders efficient chain packing, thereby increasing the fractional free volume (FFV) within the polymer matrix. This enhanced free volume facilitates the transport of gas molecules, leading to higher permeability, while the inherent rigidity of the imide linkages helps maintain selectivity.
The Strategic Advantage of this compound
The choice of CHDA as a monomer for gas separation membranes is underpinned by several key advantages:
-
Enhanced Fractional Free Volume: The non-aromatic, puckered structure of the cyclohexane ring in CHDA disrupts the coplanarity of the polyimide chains. This structural feature inhibits dense packing and creates larger and more interconnected free volume elements within the polymer matrix, which is directly correlated with increased gas permeability.
-
Tunable Isomeric Structures: CHDA exists in different stereoisomers, and the specific isomer used can influence the final properties of the polyimide. This provides an additional level of control over the membrane's gas separation performance.
-
Improved Solubility: The incorporation of the alicyclic CHDA unit can enhance the solubility of the resulting polyimide in common organic solvents.[1] This facilitates membrane fabrication through solution casting techniques.
-
High Thermal Stability: Despite the presence of the alicyclic moiety, polyimides derived from CHDA retain high glass transition temperatures (Tg) and thermal stability, making them suitable for applications at elevated temperatures.
Synthesis of CHDA-Based Polyimides: A Two-Step Polycondensation Approach
The synthesis of polyimides from CHDA and an aromatic diamine typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) precursor at low temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final polyimide.
Materials and Reagents
-
This compound (CHDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,4,6-trimethyl-1,3-phenylenediamine (DAM))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Protocol for Poly(amic acid) Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP to achieve a specific concentration (typically 10-20 wt%).
-
Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid CHDA to the diamine solution in small portions over 1-2 hours. The addition should be controlled to maintain the reaction temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Protocol for Chemical Imidization
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the reaction mixture at room temperature for 1 hour, and then heat to 80-100°C for 3-4 hours to ensure complete imidization.[2]
-
Cool the polymer solution to room temperature and precipitate the polyimide by slowly pouring the solution into a non-solvent such as methanol or ethanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-120°C overnight.
Figure 1: Workflow for the synthesis of CHDA-based polyimides.
Membrane Fabrication via Solution Casting
Dense polyimide membranes for gas separation testing are typically fabricated by solution casting.
Protocol for Membrane Casting
-
Prepare a 5-15 wt% solution of the synthesized CHDA-based polyimide in a suitable solvent (e.g., NMP, DMF, or chloroform).
-
Filter the polymer solution through a 0.45 µm syringe filter to remove any impurities or undissolved particles.[3]
-
Cast the filtered solution onto a clean, level glass plate or a Teflon dish.[4]
-
Place the casting setup in a dust-free environment and allow the solvent to evaporate slowly at a controlled temperature (e.g., 40-60°C) for 24-48 hours.
-
Once a self-standing film is formed, carefully peel the membrane from the substrate.
-
Anneal the membrane in a vacuum oven at a temperature below its glass transition temperature (typically 150-200°C) for at least 24 hours to remove any residual solvent.
Characterization of CHDA-Based Polyimide Membranes
A thorough characterization of the synthesized polymer and the resulting membrane is crucial to understand its structure-property relationships.
Physicochemical Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful imidization by observing the characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Fractional Free Volume (FFV) Calculation
The FFV is a key parameter that correlates with the gas permeability of a polymer. It can be estimated using the Bondi's group contribution method.[5]
-
Determine the specific volume (Vsp) of the polymer from its density (ρ), which can be measured using a density balance or by the Archimedes' principle: Vsp = 1/ρ.
-
Calculate the van der Waals volume (Vw) of the polymer repeating unit using Bondi's group contribution method, which assigns specific volume increments to different atomic groups.
-
The occupied volume (Vo) is estimated as 1.3 times the van der Waals volume: Vo = 1.3 * Vw.
-
The fractional free volume is then calculated as: FFV = (Vsp - Vo) / Vsp.
Figure 2: Steps for calculating the Fractional Free Volume (FFV).
Gas Permeation Testing
The gas separation performance of the CHDA-based polyimide membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity.
Protocol for Gas Permeability Measurement
-
Mount a circular membrane sample in a gas permeation cell, ensuring a good seal.
-
Evacuate both the upstream and downstream sides of the membrane to remove any adsorbed gases.
-
Introduce the feed gas (e.g., CO2, CH4, O2, N2) to the upstream side at a constant pressure (typically 1-10 bar).
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The permeability (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * l) / (A * T * (p_upstream - p_downstream)) * (dp/dt)
where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, T is the absolute temperature, and p is the pressure. Permeability is often reported in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).
-
The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their permeabilities: α_A/B = P_A / P_B.
Expected Performance of CHDA-Based Membranes
The incorporation of CHDA into the polyimide backbone is expected to yield membranes with enhanced gas separation properties, particularly for the separation of CO2 from CH4. The increased fractional free volume due to the alicyclic structure of CHDA generally leads to higher gas permeability. The specific choice of the aromatic diamine will also significantly influence the final membrane performance.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity |
| DOCDA-ODA | CO2/CH4 | P(CO2) = 6.10 | 67.03 |
| DOCDA-ODA | O2/N2 | P(O2) = 1.17 | 6.85 |
Note: Data for DOCDA (an alicyclic dianhydride similar to CHDA) is presented as a reference for expected performance.[6]
Conclusion
This compound is a valuable monomer for the development of high-performance polyimide membranes for gas separation. Its unique alicyclic structure provides a means to systematically tune the fractional free volume and, consequently, the gas transport properties of the resulting membranes. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize and evaluate CHDA-based polyimides for various gas separation applications, contributing to the advancement of more efficient and sustainable separation technologies.
References
-
Chang, K.-S., Tung, C.-C., Wang, K.-S., & Tung, K.-L. (2009). Free volume analysis and gas transport mechanisms of aromatic polyimide membranes: a molecular simulation study. The Journal of Physical Chemistry B, 113(29), 9821–9830. [Link]
-
ResearchGate. (n.d.). Density and fractional free volume (FFV) of the membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fractional Free Volume (FFV). Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of polyimide film by solvent casting.
-
ResearchGate. (n.d.). Revisiting group contribution theory for estimating fractional free volume of microporous polymer membranes. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. Retrieved from [Link]
- Google Patents. (n.d.). Method for the casting of ultrathin polymer membranes.
-
Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). In membrane fabrication by solution casting method, how can one control the formation of dense or a porous membrane and how to control pore size? Retrieved from [Link]
-
Solvay. (n.d.). Processing Guide for Polymer Membranes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of Polyimide/Ionic Liquid Hybrid Membrane for CO2/CH4 Separation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of gas separation membranes derived of rigid aromatic polyimides. 1. Polymers from diamines containing di-tert-butyl side groups. Retrieved from [Link]
-
MDPI. (n.d.). Polyimide-Based Membrane Materials for CO2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Retrieved from [Link]
-
MDPI. (n.d.). Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Tetramine-Based Hyperbranched Polyimide Membranes with Rigid Crosslinker for Improved Gas Permeability and Stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Gas Separation Properties of Soluble Polyimides Using An Alicyclic Dianhydride (DOCDA). Retrieved from [Link]
Sources
Application Notes & Protocols: Enhancing Polymer Solubility with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Introduction: Overcoming the Challenge of Polymer Insolubility
In the realm of high-performance polymers, particularly aromatic polyimides, exceptional thermal and mechanical properties often come at the cost of processability. Many of these advanced materials are intractable, exhibiting poor solubility in common organic solvents. This insolubility severely limits their application, making it difficult to cast uniform films, spin fibers, or apply coatings. The root cause of this issue often lies in the rigid, planar structure of the polymer backbones, which facilitates strong intermolecular charge-transfer (CTC) interactions and efficient chain packing.
To overcome this critical challenge, chemical modification of the polymer structure is a proven strategy. One of the most effective approaches is the incorporation of non-planar, bulky monomers that disrupt the polymer chain's linearity and symmetry. This guide focuses on the application of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (also known as H-PMDA), a saturated alicyclic dianhydride, as a key building block for synthesizing highly soluble, high-performance polymers without compromising their desirable thermal properties.
The Role of Alicyclic Structures in Enhancing Solubility
The efficacy of this compound in improving polymer solubility stems directly from its unique three-dimensional structure.[1] Unlike its aromatic analogue, pyromellitic dianhydride (PMDA), which is flat, the cyclohexane ring of this compound is non-planar.[2]
Mechanism of Solubility Enhancement:
-
Disruption of Chain Packing: The introduction of this bulky, non-aromatic alicyclic unit into the polymer backbone creates kinks and voids, physically preventing the polymer chains from packing tightly.[1] This increased free volume between chains weakens the intermolecular forces.
-
Inhibition of Charge-Transfer Complexes (CTCs): Aromatic polyimides are often highly colored due to the formation of CTCs between electron-donating diamine units and electron-accepting dianhydride units. The saturated, non-aromatic nature of the 1,2,4,5-cyclohexanetetracarboxylic unit significantly reduces these CTC interactions.[2][3] This not only leads to more soluble polymers but also results in colorless or near-colorless films, which are highly desirable for optical applications.[3][4]
-
Increased Conformational Flexibility: The cyclohexane ring introduces a degree of flexibility into the polymer backbone that is absent in fully aromatic systems, further contributing to improved solubility.
The result is a polymer that can be readily dissolved in a wider range of organic solvents, facilitating processing while maintaining high thermal stability and glass transition temperatures (Tg).[5][6] In fact, polyimides based on this alicyclic dianhydride have demonstrated excellent solubility in aprotic polar solvents and even some lower-boiling-point solvents.[7]
Visualizing the Mechanism
The following diagram illustrates how the non-planar structure of this compound disrupts the orderly packing of polymer chains, in contrast to the strong packing observed in polymers made with planar aromatic dianhydrides.
Caption: Disruption of polymer chain packing by alicyclic dianhydride.
Application Notes: Synthesis of Soluble Polyimides
The primary application of this compound is in the synthesis of soluble polyimides. These polyimides are excellent candidates for applications requiring high thermal stability combined with solution processability, such as:
-
Flexible electronic substrates[7]
-
Gas separation membranes
-
Advanced coatings and composite materials[5]
The synthesis typically follows a two-step polycondensation reaction, which provides excellent control over the molecular weight and properties of the final polymer.
Experimental Protocol: Two-Step Polycondensation
This protocol details the synthesis of a soluble polyimide from this compound and an aromatic diamine (e.g., 4,4'-Oxydianiline, ODA).
Materials:
-
This compound (H-PMDA) (>98% purity)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA), purified by sublimation
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic Anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Syringe
-
Glass plates for casting
-
Vacuum oven
Part 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of the aromatic diamine (e.g., 2 mmol of ODA) in anhydrous NMP. The amount of solvent should be calculated to achieve a final polymer concentration of 15-20 wt%.
-
Monomer Addition: Once the diamine is fully dissolved, add an equimolar amount of this compound (2 mmol) to the stirred solution at room temperature. The dianhydride should be added as a solid powder in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the solution.
Part 2: Imidization to Polyimide
The conversion of the soluble poly(amic acid) precursor to the final, insoluble polyimide can be achieved through chemical or thermal imidization.
Method A: Chemical Imidization (Preferred for Optical Properties)
-
Reagent Addition: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (4-fold molar excess relative to the repeating unit) and pyridine (2-fold molar excess) dropwise at 0 °C.
-
Imidization Reaction: Stir the mixture at room temperature for 12 hours.
-
Precipitation and Purification: Pour the resulting polyimide solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Drying: Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C for 24 hours.
Method B: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate to a uniform thickness.
-
Stepwise Curing: Place the cast film in a vacuum oven and cure using a staged heating program:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate.
Workflow Diagram
Caption: Two-step synthesis protocol for soluble polyimides.
Characterization and Data
Solubility Testing: The success of the modification can be quantified by testing the solubility of the resulting polyimide powder in various organic solvents.
| Solvent | Solubility of Typical Aromatic PI | Solubility of H-PMDA based PI |
| N-Methyl-2-pyrrolidone (NMP) | Swells | Soluble |
| Dimethylacetamide (DMAc) | Swells | Soluble |
| Dimethylformamide (DMF) | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Insoluble | Partially Soluble to Soluble |
| Chloroform | Insoluble | Soluble in some cases |
This table represents typical results; actual solubility depends on the specific diamine used and the polymer's molecular weight.
Confirmation of Structure:
-
FT-IR Spectroscopy: Successful imidization is confirmed by the disappearance of the amic acid peaks (~1660 cm⁻¹ for amide C=O and ~3300 cm⁻¹ for N-H) and the appearance of characteristic imide peaks at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).
-
¹H NMR Spectroscopy: Can be used to confirm the chemical structure of the synthesized polyimides.[9]
Conclusion
This compound is a powerful monomer for the synthesis of high-performance polymers with enhanced solubility. Its non-planar, alicyclic structure effectively disrupts intermolecular forces, leading to polymers that are readily processable from solution without a significant trade-off in thermal stability. This enables a broader range of applications for polyimides and related polymers in advanced materials science, particularly in the fields of electronics and optics.
References
-
Synthesis, Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. [Link]
-
Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. [Link]
-
Alicyclic Dianhydrides and Polyimides Containing Double-Bond Bridged Cyclohexanes and Investigations on Their Retro Diels–Alder Reaction. ACS Applied Polymer Materials. [Link]
-
This compound (CHTDA). Chemical Information. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. MDPI. [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. ResearchGate. [Link]
-
Synthesis of Soluble Polyimides Based on Alicyclic Dianhydride in Ionic Liquids. ResearchGate. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. [Link]
-
Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. MDPI. [Link]
-
Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. ACS Publications. [Link]
-
The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. [Link]
-
Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. ResearchGate. [Link]
-
Synthesis and properties of polyimides derived from cis- and trans- 1,2,3,4-cyclohexanetetracarboxylic dianhydrides. ElectronicsAndBooks. [Link]
-
(1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Polymerization of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
Welcome to the technical support center for the polymerization of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging monomer. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of H-PMDA polymerization and achieve high-quality polyimides.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges I can expect when working with H-PMDA?
A1: The primary challenges in the polymerization of H-PMDA stem from its unique alicyclic structure. Key issues include:
-
Low Solubility: H-PMDA's rigid, non-planar structure can lead to poor solubility in common organic solvents, complicating homogeneous polymerization.
-
Isomerism: The presence of different stereoisomers can impact the regularity of the polymer chain and the final properties of the polyimide.
-
Hydrolytic Instability: Like many anhydrides, H-PMDA is susceptible to hydrolysis, which can disrupt stoichiometry and result in lower molecular weight polymers.
-
Incomplete Imidization: Achieving full conversion of the poly(amic acid) precursor to the final polyimide can be difficult, often requiring high temperatures that risk thermal degradation.[1]
-
Brittleness of Resulting Polyimides: The inherent rigidity of the H-PMDA monomer can lead to brittle polyimides with limited mechanical flexibility.[2]
Q2: Which solvents are recommended for the polymerization of H-PMDA?
A2: H-PMDA is soluble in several aprotic polar solvents.[3] The choice of solvent is critical for maintaining a homogeneous reaction mixture. Recommended solvents include:
| Solvent | Abbreviation | Notes |
| N,N-Dimethylacetamide | DMAc | Commonly used for poly(amic acid) synthesis.[1] |
| N,N-Dimethylformamide | DMF | Another effective solvent for H-PMDA.[3] |
| Dimethyl Sulfoxide | DMSO | Offers good solubility for H-PMDA.[3] |
| γ-Butyrolactone | GBL | Can produce stable, high-viscosity polyimide solutions.[4] |
| N-Methyl-2-pyrrolidone | NMP | A common solvent for polyimide synthesis. |
It is crucial to use anhydrous solvents to minimize the hydrolytic side reactions of the dianhydride.
Q3: How do the different isomers of H-PMDA affect polymerization?
A3: H-PMDA exists as several stereoisomers, and their steric structures significantly influence reactivity and the properties of the resulting polyimides. For instance, some isomers exhibit higher reactivity with diamines, leading to higher molecular weight polyimides and more flexible films.[5][2] The non-linear and non-planar structures of certain isomers can, however, make it challenging to produce polyimide films with a low coefficient of thermal expansion (CTE).[5] The choice of a specific isomer can be a key factor in tailoring the final properties of the polyimide, such as thermal stability, flexibility, and optical transparency.[6]
Q4: What is the typical thermal behavior of H-PMDA based polyimides?
A4: Polyimides derived from H-PMDA generally exhibit good thermal stability. The 5% weight-loss temperatures (T5) are often above 450°C.[1][7] The glass transition temperatures (Tg) are also typically high, often exceeding 330°C, which is attributed to the rigid polyalicyclic structure.[1] However, the thermal stability can be lower than that of fully aromatic polyimides.[6]
II. Troubleshooting Guides
Problem 1: Low Molecular Weight of the Final Polyimide
Symptoms:
-
Brittle, inflexible films.[2]
-
Poor mechanical properties.
-
Low solution viscosity of the poly(amic acid) precursor.
Possible Causes & Solutions:
-
Cause A: Insufficient Reactivity of H-PMDA. The steric hindrance of some H-PMDA isomers can lead to low reactivity.[2][8]
-
Solution: Consider using a more reactive isomer of H-PMDA if available.[5] Alternatively, optimizing the reaction conditions, such as temperature and reaction time, may improve monomer conversion.
-
-
Cause B: Hydrolysis of H-PMDA. Moisture in the reaction system can hydrolyze the anhydride groups, leading to the formation of carboxylic acids that do not participate in chain growth.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).
-
-
-
Cause C: Impure Monomers. Impurities in either the H-PMDA or the diamine can act as chain terminators.
-
Solution: Purify the monomers before use. Sublimation is often an effective method for purifying H-PMDA.
-
Problem 2: Gelation or Precipitation During Polymerization
Symptoms:
-
Formation of an insoluble gel or precipitate in the reaction mixture.[6]
-
Inability to cast uniform films.
Possible Causes & Solutions:
-
Cause A: Poor Solubility of the Growing Polymer Chain. The poly(amic acid) or the resulting polyimide may have limited solubility in the chosen solvent. This is more likely with rigid diamines.[6]
-
Solution:
-
Try a different solvent or a solvent mixture to improve solubility.
-
Adjust the monomer concentration to a lower value.
-
Consider a one-pot polymerization method where imidization occurs in solution, which can sometimes prevent precipitation of the final polyimide.[4]
-
-
-
Cause B: Salt Formation. In some cases, an acid-base reaction between the dianhydride and the diamine can lead to salt formation, which can precipitate from the solution.[9]
Problem 3: Incomplete Imidization
Symptoms:
-
Broad peaks in the FT-IR spectrum corresponding to amic acid groups after thermal curing.
-
Poor thermal and mechanical properties of the final film.
Possible Causes & Solutions:
-
Cause A: Insufficient Curing Temperature or Time. The conversion of poly(amic acid) to polyimide is a thermally activated process.
-
Solution: Optimize the curing protocol. A step-wise curing process with a final high-temperature hold is often effective. For example, heating at 80°C for 2 hours, followed by a final cure at a higher temperature (e.g., 350°C) for a shorter duration.[1] The final curing temperature should ideally be above the glass transition temperature (Tg) of the polyimide to ensure sufficient chain mobility for ring closure.[1]
-
-
Cause B: Chemical Imidization Issues. When using chemical imidization agents, the stoichiometry and reaction conditions are critical.
-
Solution:
-
Ensure the correct molar ratio of the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine or triethylamine).
-
A combined chemical and thermal imidization approach can be beneficial, where partial chemical imidization is followed by a lower-temperature thermal cure.[1]
-
-
III. Experimental Protocols
General Procedure for Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous solvent (e.g., DMAc) under a slow stream of dry nitrogen.[1]
-
Once the diamine is fully dissolved, add the solid H-PMDA in a 1:1 molar ratio to the diamine.
-
Rinse the container used for the dianhydride with additional anhydrous solvent to ensure complete transfer.
-
Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the poly(amic acid) solution. The viscosity of the solution should increase significantly.
Thermal Imidization for Film Formation
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.
-
Place the cast film in an oven and heat according to a programmed schedule. A typical schedule might be:
-
80°C for 2 hours to slowly remove the solvent.
-
Increase the temperature to 150°C for 1 hour.
-
Further increase to 250°C for 1 hour.
-
A final cure at 350°C for 30 minutes.[1]
-
-
Allow the film to cool slowly to room temperature before carefully peeling it from the glass substrate.
IV. Visualizations
Diagram: Isomerism in H-PMDA
Caption: Impact of H-PMDA isomers on polyimide properties.
Workflow: Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polyimide.
V. References
-
Hasegawa, M., et al. (2019). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). Cas no 2754-41-8 (this compound). Retrieved from [Link]
-
Hasegawa, M., et al. (2013). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2020). Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. ResearchGate. Retrieved from [Link]
-
Otsu, T., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. National Institutes of Health. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Institutes of Health. Retrieved from [Link]
-
Uchida, A., et al. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. National Institutes of Health. Retrieved from [Link]
-
AZoM. (2018). Characterizing Cycloaliphatic-containing Polyimides. Retrieved from [Link]
-
Uchida, A., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. National Institutes of Health. Retrieved from [Link]
-
Matsumoto, T. (1999). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. ACS Publications. Retrieved from [Link]
Sources
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(H-PMDA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting [mdpi.com]
- 5. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of High Molecular Weight Polyimides from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polyimides utilizing 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in achieving high molecular weight polyimides, a critical factor for obtaining desirable mechanical and thermal properties in your materials.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving a high molecular weight crucial for my H-PMDA-based polyimides?
A1: High molecular weight is directly correlated with the degree of polymerization. For semi-crystalline or amorphous polymers like many polyimides, a higher molecular weight leads to increased chain entanglement and intermolecular forces. This translates to significantly improved mechanical properties such as tensile strength, toughness, and flexibility. For applications requiring robust films or fibers, achieving a sufficient molecular weight is paramount. In some cases, polyimide films with low molecular weight can be brittle and difficult to handle.[1]
Q2: What are the primary challenges in achieving high molecular weight with H-PMDA compared to aromatic dianhydrides?
A2: H-PMDA, being a cycloaliphatic dianhydride, can exhibit lower reactivity compared to its aromatic counterpart, pyromellitic dianhydride (PMDA).[1] This is attributed to the electron-donating nature of the cyclohexane ring, which reduces the electrophilicity of the anhydride's carbonyl carbons. Consequently, the polycondensation reaction with diamines to form the poly(amic acid) precursor may proceed at a slower rate or may not reach a high degree of polymerization as readily as with more reactive aromatic dianhydrides.[2]
Q3: What is the typical two-step synthesis process for H-PMDA-based polyimides?
A3: The most common method is a two-step process.[3]
-
Poly(amic acid) Formation: H-PMDA is reacted with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.[3]
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. This step removes water and forms the stable imide rings.[3]
Q4: Can I use a one-step, high-temperature solution polymerization for H-PMDA?
A4: Yes, a one-step method, where the monomers are heated in a high-boiling point solvent to directly form the polyimide, can be employed.[3] This method can be advantageous as it can sometimes lead to higher molecular weight polyimides compared to the two-step process, especially if the resulting polyimide is soluble in the reaction solvent.[4] However, solubility of the final polyimide can be a limiting factor.
II. Troubleshooting Guide: Low Molecular Weight Polyimides
This section addresses common issues encountered during the synthesis of H-PMDA-based polyimides that can lead to low molecular weight products.
Issue 1: The viscosity of my poly(amic acid) solution is low, and the resulting polyimide film is brittle.
This is a classic indicator of low molecular weight. The viscosity of the poly(amic acid) solution is a good qualitative measure of the polymer's chain length.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Monomer Impurity | Impurities in either the H-PMDA or the diamine can act as chain terminators, preventing the growth of long polymer chains. Water is a particularly detrimental impurity as it can hydrolyze the dianhydride. | Monomer Purification: • H-PMDA: Purify by sublimation to ensure high purity (>98.0%).[5] • Diamine: Recrystallize or distill the diamine to remove impurities and residual water. |
| Incorrect Stoichiometry | The polycondensation reaction requires a precise 1:1 molar ratio of dianhydride and diamine to achieve high molecular weight. Even a small deviation can significantly limit the degree of polymerization. | Accurate Measurement: • Use a high-precision analytical balance for weighing monomers. • Ensure complete transfer of monomers to the reaction vessel. |
| Presence of Water in the Reaction | Water can react with the anhydride groups of H-PMDA to form dicarboxylic acids, which are less reactive and disrupt the stoichiometry. Water can also promote the hydrolysis of the amic acid linkage in the precursor.[2] | Anhydrous Conditions: • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. • Conduct the reaction under a continuous flow of an inert gas. |
| Low Monomer Reactivity | As mentioned, H-PMDA can have lower reactivity. The choice of diamine also plays a crucial role; diamines with electron-withdrawing groups will be less nucleophilic and react slower.[2] | Optimize Reaction Conditions: • Reaction Time: Allow sufficient time for the poly(amic acid) formation. Monitor the viscosity over time to determine when it plateaus.[6] • Temperature: While the initial reaction is typically at room temperature, a slight increase in temperature (e.g., to 40-50°C) may enhance the reaction rate. However, be cautious as higher temperatures can also promote the reverse reaction.[7] |
Issue 2: The molecular weight of my polyimide decreases after imidization.
This suggests that chain scission is occurring during the conversion of the poly(amic acid) to the polyimide.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis during Thermal Imidization | The water generated during the cyclodehydration process can hydrolyze the amic acid linkages in the precursor, leading to chain cleavage.[2] This is particularly problematic in thick films where water removal is slow. | Controlled Thermal Imidization: • Use a stepwise heating program with a slow temperature ramp to allow for the gradual removal of water. • Perform the imidization under vacuum or in an inert atmosphere to facilitate water removal. |
| Reversion of Poly(amic acid) to Monomers | The formation of poly(amic acid) is a reversible reaction. At elevated temperatures during thermal imidization, the equilibrium can shift back towards the monomers, leading to a decrease in molecular weight.[2] | Chemical Imidization: • Consider using a chemical imidization agent at lower temperatures. A common method involves using a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine) in the poly(amic acid) solution.[8] This can often preserve the high molecular weight achieved during the initial polymerization.[6] |
Issue 3: Gelation occurs during the polymerization reaction.
Gelation, or the formation of an insoluble cross-linked network, can be a problem, particularly at higher monomer concentrations.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | At higher temperatures or with certain catalysts, side reactions can occur, leading to cross-linking. | Control Reaction Temperature: • Maintain the recommended reaction temperature for the specific monomer system. • If using a catalyst, ensure it is used at the correct concentration. |
| Poor Solubility of Oligomers | In some solvent systems, the growing oligomers may have poor solubility and precipitate or form a gel. This has been observed in the polyaddition of H-PMDA isomers with certain diamines.[9] | Solvent Selection: • Choose a solvent in which both the monomers and the resulting poly(amic acid) are highly soluble. Common solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).[3] • The solubility can be influenced by the specific diamine used. |
III. Experimental Protocols & Workflows
Protocol 1: Two-Step Synthesis of High Molecular Weight Polyimide from H-PMDA and 4,4'-Oxydianiline (ODA)
This protocol outlines a standard procedure for synthesizing a high molecular weight polyimide.
Step 1: Poly(amic acid) Synthesis
Caption: Workflow for the synthesis of the poly(amic acid) precursor.
Step 2: Thermal Imidization
Caption: Stepwise thermal imidization process for film formation.
IV. References
-
Hasegawa, M., et al. (2021). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI.
-
US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents.
-
Hasegawa, M., et al. (2008). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate.
-
Kim, Y., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. National Institutes of Health.
-
Influence of imidization temperature on the film quality and molecular weight of the polyimide. - ResearchGate.
-
WO2016134126A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents.
-
Hasegawa, M. (2010). Polyimides Containing Trans1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. ResearchGate.
-
Characterizing Cycloaliphatic-containing Polyimides. (2018). AZoM.
-
de la Campa, J. G., et al. (2009). An Improved Method for Preparing Very High Molecular Weight Polyimides.
-
This compound (purified by sublimation). TCI Chemicals.
-
This compound (purified by sublimation). TCI Chemicals.
-
Ando, S., et al. (1999). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. ACS Publications.
-
Li, T., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH.
-
Reaction time and solvent effect on yield (%) for poly (amic acid)... - ResearchGate.
-
Hasegawa, M., et al. (2023). Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. PMC - PubMed Central.
-
Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. SciSpace.
-
McGrath, J. E. (1998). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
-
CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents.
-
This compound 2754-41-8. Tokyo Chemical Industry Co., Ltd.(APAC).
-
Riffle, J. S. (1999). CHAPTER 2 LITERATURE REVIEW. VTechWorks.
-
de la Cruz, F., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.
-
Chen, W., et al. (2022). Alicyclic Dianhydrides and Polyimides Containing Double-Bond Bridged Cyclohexanes and Investigations on Their Retro Diels–Alder Reaction. ACS Applied Polymer Materials.
-
de la Cruz, F., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. ResearchGate.
-
Hasegawa, M., et al. (2011). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. PMC.
-
This compound (HPMDA) | 2754-41-8. Ossila.
-
Zhang, R., et al. (2024). Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. PubMed Central.
-
Li, Y., et al. (2025). Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor. Industrial Chemistry & Materials.
-
Mechanical properties of BPDA–ODA polyimide fibers. - ResearchGate.
Sources
- 1. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2754-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 8. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Achieving Optical Clarity in Polyimides with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
Prepared by: Your Senior Application Scientist
Welcome to the technical resource center for researchers and developers working with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). The use of alicyclic dianhydrides like H-PMDA is a cornerstone strategy for producing colorless polyimides (CPIs) by mitigating the electronic interactions that plague traditional aromatic systems.[1][2][3] However, achieving pristine optical transparency can be a nuanced process. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommendation to help you overcome challenges related to coloration in your experiments.
Frequently Asked Questions (FAQs): Understanding the Origin of Color
Q1: Why are traditional polyimides colored, and how does H-PMDA help?
A1: The characteristic yellow-to-brown color of conventional wholly aromatic polyimides arises from the formation of intermolecular and intramolecular Charge-Transfer Complexes (CTCs).[1][4][5] These complexes form between the electron-accepting dianhydride units and the electron-donating diamine units, creating electronic transitions that absorb light in the visible spectrum.
The primary advantage of using an alicyclic (non-aromatic) dianhydride like H-PMDA is its ability to disrupt this CTC formation. The saturated cyclohexane ring in H-PMDA is a poor electron acceptor, which significantly inhibits the electronic interactions responsible for color.[1][2][6] This structural modification is a fundamental approach to designing colorless, transparent polyimides.
Troubleshooting Guide: From Yellowish Tints to Pristine Films
This section addresses common problems encountered during the synthesis and processing of H-PMDA-based polyimides.
Q2: My H-PMDA-based polyimide film is still yellow. What are the most likely causes?
A2: While H-PMDA is designed to produce colorless polyimides, residual coloration is a frequent issue that can typically be traced back to one of three areas: monomer purity, the imidization process, or thermo-oxidative degradation. Each of these factors can introduce chromophores (color-causing groups) into your final product.
Q3: How critical is the purity of my H-PMDA and diamine monomers?
A3: Extremely critical. Commercial monomers can contain colored impurities from their synthesis or degradation over time.[7] Even trace amounts of these impurities can become incorporated into the polymer backbone, leading to significant discoloration of the final film.
-
Troubleshooting Steps:
-
Source High-Purity Monomers: Whenever possible, purchase monomers with the highest available purity. Some suppliers offer sublimation-purified grades of H-PMDA, which are ideal.[8][9]
-
Purify In-House: If you suspect monomer contamination, purification is necessary. Sublimation is highly effective for H-PMDA. Diamines can often be purified by recrystallization from a suitable solvent.
-
Q4: What is the impact of the imidization method (thermal vs. chemical) on color?
A4: Both the completeness and the temperature of imidization play a major role in the final optical properties of the film.
-
Thermal Imidization: This is the most common method, involving heating the precursor poly(amic acid) (PAA) film to convert it to polyimide.
-
Problem: High curing temperatures (>300-350°C), while ensuring complete imidization, can also induce thermal degradation and side reactions, leading to chromophore formation.[10][11]
-
Solution: Use a staged, incremental heating process under an inert atmosphere.[6][12] This allows for the gentle removal of solvent and water (a byproduct of imidization) before reaching high temperatures, minimizing degradation. A lower final curing temperature that still achieves full imidization is ideal.[13]
-
-
Chemical Imidization: This method uses chemical dehydrating agents (e.g., a mixture of acetic anhydride and a base) at lower temperatures to convert the PAA to polyimide in solution.[13][14]
-
Advantage: The lower processing temperatures significantly reduce the risk of thermal degradation, often resulting in more transparent and less colored films.[13]
-
Challenge: The resulting polyimide may precipitate from the solution, requiring isolation and redissolution for film casting.[14] Incomplete removal of the imidization agents can also be a source of defects.
-
Q5: Can the curing atmosphere really make a difference in film color?
A5: Absolutely. Curing a polyimide film in the presence of oxygen is a primary cause of coloration and degradation.[15] At elevated temperatures, oxygen can react with the polymer chains, leading to oxidation that creates chromophoric groups and can break the polymer backbone, making the film brittle.[15]
-
Best Practice: Always cure polyimide films in a controlled, oxygen-free environment. A nitrogen-purged oven or a vacuum oven is essential.[11][15] Aim for oxygen levels below 20 ppm for best results.[11]
Q6: My film was initially colorless but turned yellow after exposure to light/heat. What's happening?
A6: This is likely due to UV degradation or long-term thermo-oxidative instability.
-
UV Degradation: Although H-PMDA improves initial color, the polymer can still be susceptible to damage from UV light. The energy from UV radiation can break chemical bonds in the polymer backbone, creating radicals that lead to yellowing and embrittlement over time.[16][17]
-
Thermo-oxidative Instability: Even at temperatures below the curing range, prolonged exposure to heat in the presence of air can cause slow oxidation and degradation.
-
Preventative Measures: For applications requiring long-term stability, consider incorporating UV stabilizers or antioxidants into your formulation.[18][19] Antioxidants work by scavenging free radicals that form during oxidation, thus interrupting the degradation cascade.[18]
Data Summary: Process Parameters vs. Optical Properties
The following table summarizes the expected impact of key experimental choices on the final color of your H-PMDA polyimide film.
| Parameter | Poor Choice (Leads to Coloration) | Best Practice (Reduces Coloration) | Scientific Rationale |
| Monomer Purity | Using "as-received" technical grade | Sublimed H-PMDA, recrystallized diamine | Prevents incorporation of colored impurities into the polymer chain.[7] |
| Imidization Temp. | Single high-temperature step (>350°C) | Staged heating with final temp ≤300°C | Minimizes thermal degradation and side reactions that form chromophores.[12] |
| Imidization Method | High-temperature thermal imidization | Chemical or combined chemical/thermal imidization | Low-temperature processing avoids thermal degradation pathways.[13][20] |
| Curing Atmosphere | Air | Nitrogen or Vacuum (<20 ppm O₂) | Prevents oxidation of the polymer backbone at high temperatures.[11][15] |
| Additives | None | Small loading of antioxidant/UV stabilizer | Scavenges free radicals and absorbs UV radiation, preventing degradation pathways.[18][21] |
Experimental Protocols
Protocol 1: Purification of H-PMDA by Vacuum Sublimation
This protocol describes a standard method for purifying this compound to remove colored non-volatile impurities.
-
Place a small amount of glass wool in the bottom of a sublimation apparatus.
-
Add the crude H-PMDA powder on top of the glass wool.
-
Assemble the sublimation apparatus with a cold finger condenser.
-
Begin circulating cold water through the condenser.
-
Slowly apply a vacuum to the apparatus, aiming for a pressure below 1 Torr.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath to 220-250°C.
-
The H-PMDA will sublime and deposit as white, needle-like crystals on the cold finger.
-
Continue the process until no more material appears to be subliming.
-
Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully disassemble the apparatus and scrape the pure, white H-PMDA crystals from the cold finger in a dry environment. Store in a desiccator.
Protocol 2: Optimized Two-Step Thermal Imidization for Reduced Coloration
This protocol creates a poly(amic acid) precursor solution, which is then cast and cured using a staged thermal profile to produce a low-color film.
-
PAA Synthesis: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Cool the solution in an ice bath. Slowly add an equimolar amount of purified H-PMDA in small portions. Ensure the temperature remains low.
-
Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 12-24 hours. The solution should become viscous, indicating the formation of high molecular weight PAA.
-
Film Casting: Filter the viscous PAA solution. Cast the solution onto a clean, level glass substrate. Use a doctor blade to ensure a uniform thickness.
-
Initial Solvent Removal: Place the cast film in a dust-free oven at 80°C for 2-4 hours to gently remove the bulk of the solvent. The film should be tack-free.
-
Staged Thermal Curing: Transfer the substrate with the tack-free film to a programmable vacuum or nitrogen-purged oven. Execute the following heating program:[6]
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C or 300°C and hold for 1 hour.
-
-
Cooling: Allow the oven to cool slowly to room temperature (<5°C/min) before removing the film to prevent thermal stress.[11]
-
The final polyimide film can be removed from the substrate by immersion in water.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 2754-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | 2754-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. despatch.com [despatch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.constantcontact.com [archive.constantcontact.com]
- 16. apicalfilm.com [apicalfilm.com]
- 17. apicalfilm.com [apicalfilm.com]
- 18. mdpi.com [mdpi.com]
- 19. Antioxidant Fiber Finishes for Polyimide-Matrix Composites - Tech Briefs [techbriefs.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
Welcome to the technical support center for 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing H-PMDA in their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this critical monomer. Our goal is to provide you with the expertise and practical insights necessary to ensure the highest purity of H-PMDA for your applications, thereby guaranteeing the reliability and reproducibility of your results.
Understanding the Importance of Purity
This compound is a key building block in the synthesis of advanced polymers, particularly colorless and transparent polyimides. These materials are indispensable in high-tech fields such as microelectronics, optoelectronics, and aerospace, where properties like thermal stability, low dielectric constant, and optical clarity are paramount.[1] The purity of the H-PMDA monomer is directly correlated with the final properties of the polymer. Impurities can lead to a cascade of undesirable effects, including reduced molecular weight, discoloration of the final product, and compromised thermal and mechanical properties. Therefore, rigorous purification of H-PMDA is a critical, non-negotiable step in the synthesis of high-performance materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically byproducts or unreacted materials from the synthesis process. These include:
-
1,2,4,5-Cyclohexanetetracarboxylic acid : The precursor to the dianhydride. Its presence indicates incomplete dehydration.
-
Acetic anhydride and acetic acid : Often used as the dehydrating agent in the synthesis.
-
Stereoisomers : The hydrogenation of the aromatic precursor can lead to different stereoisomers of the tetracarboxylic acid, which in turn can form different dianhydride isomers. These may have different reactivities and properties.
-
Residual Solvents : Solvents such as xylene or acetone used during the synthesis or initial purification steps.[2]
-
Water : H-PMDA is moisture-sensitive and can hydrolyze back to the tetracarboxylic acid.[3]
Q2: How can I detect the presence of the tetracarboxylic acid impurity in my H-PMDA sample?
A2: The presence of the tetracarboxylic acid can be detected using spectroscopic methods.
-
FT-IR Spectroscopy : The tetracarboxylic acid will show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. The dianhydride will exhibit characteristic symmetric and asymmetric C=O stretching bands for the anhydride group, typically around 1850 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR Spectroscopy : The carboxylic acid protons of the impurity will appear as a broad singlet at a downfield chemical shift (typically >10 ppm) in a suitable deuterated solvent like DMSO-d₆. This peak will be absent in a pure dianhydride sample.
Q3: What are the primary methods for purifying H-PMDA?
A3: The two most effective and commonly used methods for purifying H-PMDA to high purity (>98%) are sublimation and recrystallization.[4][5][6] The choice of method depends on the scale of the purification, the nature of the impurities, and the available equipment.
Q4: My purified H-PMDA is slightly yellow. What could be the cause and how can I fix it?
A4: A yellow tint in H-PMDA can be due to trace impurities formed during the synthesis, particularly if high temperatures were used. These colored impurities are often difficult to remove by standard recrystallization. A potential solution is to treat the impure dianhydride with a small amount of a strong acid, such as sulfuric acid, followed by distillation or sublimation.[7][8] This method has been shown to be effective for decolorizing other anhydrides like maleic and phthalic anhydride.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after sublimation | - Sublimation temperature is too low or too high.- Vacuum is not sufficient.- The crude material contains a high percentage of non-volatile impurities. | - Optimize the sublimation temperature. A good starting point is just below the melting point of H-PMDA (~240 °C).- Ensure a high vacuum is maintained throughout the process.- Consider a pre-purification step like recrystallization to remove bulk impurities before sublimation. |
| Product is discolored (yellowish) | - Presence of colored impurities from the synthesis.- Thermal degradation during purification. | - Treat the crude product with a small amount of concentrated sulfuric acid and then purify by sublimation or distillation under high vacuum.[7][8]- Avoid excessive heating during purification. |
| FT-IR spectrum shows a broad peak around 3000 cm⁻¹ | - Presence of the corresponding 1,2,4,5-cyclohexanetetracarboxylic acid due to incomplete dehydration or hydrolysis. | - Reflux the impure product with an excess of a dehydrating agent like acetic anhydride, followed by removal of the excess acetic anhydride and recrystallization.[9][10]- Ensure rigorous exclusion of moisture during storage and handling. |
| Residual acetic anhydride in the final product | - Incomplete removal after use as a dehydrating agent or recrystallization solvent. | - Co-evaporate the product with a non-reactive solvent like toluene under reduced pressure.[11]- Add a small amount of an alcohol like methanol to convert the anhydride to the more volatile ester (methyl acetate) and acetic acid, which can then be removed under vacuum.[11] |
| Product has a low melting point | - Presence of impurities, which depress the melting point. | - Repeat the purification process (sublimation or recrystallization) until a sharp melting point consistent with the literature value (~240 °C) is achieved.[3][6] |
Experimental Protocols
Protocol 1: Purification by Sublimation
Sublimation is a highly effective method for obtaining very pure H-PMDA, as it separates the volatile dianhydride from non-volatile impurities such as the tetracarboxylic acid and inorganic salts.
Step-by-Step Methodology:
-
Preparation : Place the crude H-PMDA in a sublimation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Assembly : Assemble the sublimation apparatus and connect it to a high-vacuum pump.
-
Evacuation : Evacuate the apparatus to a pressure of <1 mmHg.
-
Heating : Gently heat the apparatus. The temperature should be carefully controlled to be just below the melting point of H-PMDA (approximately 220-230 °C).
-
Collection : The purified H-PMDA will sublime and deposit as crystals on the cold finger or the cooler parts of the apparatus.
-
Completion : Continue the process until no more material sublimes.
-
Cooling and Isolation : Allow the apparatus to cool to room temperature under vacuum before venting. Carefully scrape the purified crystals from the collection surface.
Diagram of the Sublimation Workflow:
Caption: Workflow for the purification of H-PMDA by sublimation.
Protocol 2: Purification by Recrystallization from Acetic Anhydride
Recrystallization from acetic anhydride is particularly useful for removing impurities and for converting any residual tetracarboxylic acid back into the dianhydride.
Step-by-Step Methodology:
-
Dissolution : In a fume hood, suspend the crude H-PMDA in a minimal amount of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heating : Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper.
-
Crystallization : Allow the solution to cool slowly to room temperature. The purified H-PMDA will crystallize out of the solution. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of a dry, non-polar solvent like hexane to remove residual acetic anhydride.
-
Drying : Dry the purified crystals under high vacuum to remove all traces of solvent.
Diagram of the Recrystallization Workflow:
Caption: Workflow for the purification of H-PMDA by recrystallization.
Concluding Remarks
The successful synthesis of high-performance polyimides is critically dependent on the purity of the this compound monomer. By understanding the nature of potential impurities and mastering the purification techniques of sublimation and recrystallization, researchers can ensure the quality and consistency of their materials. This guide provides a foundation for troubleshooting common issues and implementing robust purification protocols. For any further assistance, please do not hesitate to contact our technical support team.
References
-
Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? [Online forum]. Available at: [Link]
- Patents. (n.d.). CN108069978B - The synthetic method of this compound. Google Patents.
-
Chemistry Stack Exchange. (2020). How to remove Acetic Anhydride? [Online forum]. Available at: [Link]
-
ResearchGate. (2019). Remove acetic anhydride excess? [Online discussion]. Available at: [Link]
-
MDPI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Available at: [Link]
-
Ataman Kimya. (n.d.). ACETIC ANHYDRIDE. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Derived from Alicyclic Dianhydrides and a Dihydroxyl-Functionalized Spirobisindane Diamine. Available at: [Link]
-
CP Lab Chemicals. (n.d.). 1, 2, 4, 5-Cyclohexanetetracarboxylic Dianhydride (purified by sublimation), min 98% (T), 100 grams. Available at: [Link]
-
National Center for Biotechnology Information. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. PubMed Central. Available at: [Link]
- Patents. (n.d.). US2134531A - Purification of maleic anhydride. Google Patents.
- Patents. (n.d.). US2105911A - Purification of phthalic anhydride. Google Patents.
- Patents. (n.d.). US5157130A - Method of preventing discoloring of maleic anhydride. Google Patents.
-
ResearchGate. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Available at: [Link]
-
National Center for Biotechnology Information. (2003). Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Perylene dianhydride hydrogels obtained from accessible perylene diamic acid salts by a versatile protonation–hydrolysis mechanism. PubMed Central. Available at: [Link]
-
Henan Vocas Biological Technology Co., Ltd. (n.d.). This compound HPMDA CAS#2754-41-8. Available at: [Link]
-
Research Collection. (n.d.). Modifications and Issues During Purification. Available at: [Link]
-
MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Available at: [Link]
-
ResearchGate. (2014). (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid. Available at: [Link]
- Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Google Patents.
Sources
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound (purified by sublimation) , >98.0%(T) , 2754-41-8 - CookeChem [cookechem.com]
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- 8. US2105911A - Purification of phthalic anhydride - Google Patents [patents.google.com]
- 9. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
preventing gelation during polymerization with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Welcome to the technical support center for polymerization reactions involving 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers with this versatile cycloaliphatic dianhydride. Our focus is to provide in-depth troubleshooting advice and frequently asked questions to help you prevent and resolve gelation, a common challenge in these polymerization processes.
Understanding Gelation in H-PMDA Polymerization
Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a sudden and dramatic increase in viscosity.[1][2] This transition from a liquid (sol) to a solid-like (gel) state is often irreversible and can be detrimental to achieving a processable, high-molecular-weight linear polymer. In the context of polyimide synthesis with H-PMDA, gelation can arise from several factors, including the formation of poorly soluble oligomers and uncontrolled cross-linking reactions.[3]
A key objective in working with H-PMDA is to control the reaction conditions to favor linear chain growth over the formation of a three-dimensional network. This guide will provide you with the necessary knowledge and practical steps to achieve this.
Troubleshooting Guide: Preventing and Resolving Gelation
This section addresses common issues encountered during polymerization with H-PMDA, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Sudden, irreversible increase in viscosity early in the reaction. | 1. Incorrect Monomer Stoichiometry: An excess of the diamine or impurities with higher functionality can lead to branching and cross-linking.[4][5] 2. High Monomer Concentration: Increased proximity of polymer chains promotes intermolecular reactions and cross-linking.[6][7] 3. Localized High Reactant Concentration: Poor mixing can create "hot spots" with non-stoichiometric ratios, initiating localized gelation. | 1. Precise Stoichiometric Control: Carefully calculate and weigh monomers. Aim for a 1:1 molar ratio of dianhydride to diamine for linear polymers. Consider end-capping with a monofunctional anhydride to control molecular weight and prevent further reaction of amine end-groups.[8] 2. Adjust Concentration: Lowering the overall monomer concentration can retard gelation.[8] Start with a lower concentration and gradually increase it in subsequent experiments if needed. 3. Controlled Monomer Addition: Add the more reactive monomer (often the dianhydride) slowly and portion-wise to a well-stirred solution of the other monomer. This maintains a more controlled stoichiometry throughout the reaction. |
| Formation of a precipitate or cloudy solution before gelation. | 1. Poor Solubility of Oligomers: The initial poly(amic acid) oligomers formed from H-PMDA and certain diamines may have limited solubility in the chosen solvent, leading to precipitation and potential gelation.[3] 2. Hydrolysis of Dianhydride: Trace amounts of water in the solvent or monomers can hydrolyze the anhydride groups to carboxylic acids, altering the stoichiometry and potentially leading to side reactions.[9] | 1. Solvent Selection: Choose a solvent that provides good solubility for both the monomers and the resulting poly(amic acid). Common solvents for polyimide synthesis include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dimethylformamide (DMF).[10] Consider using a co-solvent system to improve solubility. 2. Ensure Anhydrous Conditions: Use dry solvents and monomers. Dry solvents over molecular sieves or by distillation. Dry monomers in a vacuum oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[11] |
| Gelation occurs during the thermal imidization step. | 1. Inappropriate Heating Rate: A rapid increase in temperature can accelerate side reactions and cross-linking before the linear poly(amic acid) has fully formed and cyclized. 2. High Temperature: Excessive temperatures during imidization can promote side reactions leading to cross-linking.[9] | 1. Staged Heating Profile: Employ a gradual, step-wise heating profile during thermal imidization. This allows for the controlled removal of water and the cyclization to the imide structure without inducing premature cross-linking.[9][12] A typical profile might involve holding at 100°C, 200°C, and then the final imidization temperature.[9] 2. Optimize Imidization Temperature: Determine the optimal final imidization temperature for your specific polymer system. This is often just above the glass transition temperature (Tg) of the final polyimide. Temperatures can range from 250°C to 350°C.[9] |
| Reaction mixture becomes highly viscous but does not fully gel. | 1. High Molecular Weight Polymer: The desired high molecular weight polymer has been synthesized, leading to a significant but expected increase in solution viscosity. 2. Reversible Physical Gelation: Some polymer solutions can form physical gels at lower temperatures due to intermolecular interactions like hydrogen bonding.[13] | 1. Characterize the Polymer: Before assuming unwanted gelation, take a small sample and attempt to dilute it. If it dissolves, you likely have a high molecular weight, soluble polymer. Proceed with your intended processing or characterization. 2. Adjust Temperature: Gently warming the solution may reverse physical gelation.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of gelation in step-growth polymerization?
A1: In step-growth polymerization, gelation occurs when cross-links form between polymer chains, creating a continuous, three-dimensional network.[4] This point of transition is known as the gel point.[4] The formation of this "infinite" molecule leads to the loss of solubility and a rapid increase in viscosity.[1][2] Theories like the Flory-Stockmayer theory help predict the onset of gelation based on monomer functionality and the extent of the reaction.[4]
Q2: How does the structure of this compound contribute to the risk of gelation?
A2: this compound is a tetrafunctional monomer. While the goal is often to create linear polyimides by reacting its two anhydride groups with a difunctional diamine, its structure can be prone to side reactions or the formation of insoluble oligomers, especially with rigid aromatic diamines, which can lead to gelation.[3] The stereochemistry of the cyclohexane ring can also influence its reactivity and the solubility of the resulting polymer.[14][15]
Q3: Can the order of monomer addition significantly impact the prevention of gelation?
A3: Yes, the order of monomer addition is critical.[9] Adding the dianhydride portion-wise to the diamine solution is generally recommended. This approach helps to maintain a slight excess of the less reactive species (typically the diamine) throughout the initial stages of the reaction, which can help to prevent the rapid formation of high molecular weight species and potential cross-linking that can occur with localized excesses of the more reactive dianhydride.
Q4: What role does the solvent play in preventing gelation?
A4: The solvent plays a crucial role beyond just dissolving the monomers. A good solvent will:
-
Maintain Solubility: Keep the growing polymer chains in solution, preventing precipitation which can be a precursor to gelation.[3]
-
Influence Reactivity: The polarity of the solvent can affect the rate of the polymerization reaction.[16]
-
Mediate Side Reactions: Solvents can participate in or suppress side reactions. For instance, some solvents can form complexes with reactants or intermediates, influencing the reaction pathway. Chain transfer to the solvent can also occur, which can limit the molecular weight but may also help to prevent gelation.[17]
Q5: Are there any chemical additives that can help prevent gelation?
A5: Yes, in some cases, additives can be used. For instance, adding a small amount of a monofunctional anhydride, such as phthalic anhydride, can act as an end-capper.[8] This reacts with the amine end-groups, preventing them from participating in further reactions that could lead to branching or cross-linking.[8] In other polymer systems, reagents that disrupt hydrogen bonding, like urea or formamide, have been used to prevent physical gelation.[18] However, their compatibility with polyimide synthesis must be carefully evaluated.
Visualizing the Process: From Linear Polymer to Gel Network
The following diagrams illustrate the desired pathway of linear polymerization versus the undesirable pathway leading to gelation.
Sources
- 1. Gelation - Wikipedia [en.wikipedia.org]
- 2. Thermoset Characterization Part 4: Introduction to Gelation - Polymer Innovation Blog [polymerinnovationblog.com]
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- 15. Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Chain transfer to solvent in the radical polymerization of <i>N</i>‐isopropylacrylamide [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (CHDA). This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation, with a focus on enhancing the thermal stability of these valuable polymers. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the reliability and success of your work.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may arise during the synthesis and processing of CHDA-based polymers, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Lower-than-Expected Thermal Decomposition Temperature (Td)
Question: My polyimide film, synthesized from this compound and an aromatic diamine, is showing a lower decomposition temperature than reported in the literature. What could be the cause, and how can I improve it?
Answer: A reduced thermal decomposition temperature in CHDA-based polyimides often points to incomplete imidization or the presence of structural defects. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Imidization: The conversion of the polyamic acid precursor to the final polyimide is a critical step for achieving high thermal stability. Incomplete cyclodehydration leaves amic acid linkages in the polymer backbone, which are less thermally stable than imide rings.
-
Underlying Cause: The imidization process, whether thermal or chemical, may not have been carried out to completion. Thermal imidization requires reaching a sufficiently high temperature for an adequate duration to ensure full conversion. Temperatures above 300°C are often necessary for 100% imidization.[1]
-
Solution:
-
Optimize Thermal Curing Protocol: Increase the final curing temperature and/or extend the curing time. A step-wise curing program is often effective. For example, heat the polyamic acid film at 100°C, 200°C, and finally at 300-350°C, holding at each stage to allow for solvent evaporation and gradual ring closure. This minimizes stress buildup and ensures complete imidization.
-
Verify with Spectroscopy: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the completion of imidization. Look for the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹).
-
-
-
Monomer Purity: The purity of the this compound and the diamine comonomer is paramount. Impurities can act as chain terminators, leading to lower molecular weight polymers with reduced thermal stability.
-
Underlying Cause: Residual solvents, unreacted starting materials from the synthesis of the monomers, or oxidation products can interfere with polymerization.
-
Solution:
-
Recrystallize Monomers: Purify the CHDA and diamine monomers through recrystallization before use.
-
Characterize Monomers: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm the purity of your monomers.
-
-
-
Molecular Weight: Low molecular weight polymers generally exhibit lower thermal stability due to a higher concentration of chain ends, which are often less stable than the polymer backbone.
-
Underlying Cause: Several factors can lead to low molecular weight, including impure monomers, incorrect stoichiometry, or side reactions during polymerization. The use of certain isomers of CHDA can also affect reactivity and the resulting molecular weight.[2]
-
Solution:
-
Precise Stoichiometry: Ensure an exact 1:1 molar ratio of the dianhydride and diamine. Even slight deviations can significantly limit the achievable molecular weight.
-
Controlled Polymerization Conditions: Carry out the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Maintain a consistent and appropriate reaction temperature to promote chain growth.
-
-
Issue 2: Poor Mechanical Properties at Elevated Temperatures
Question: My CHDA-based polymer film becomes brittle and loses its mechanical integrity at temperatures well below its decomposition temperature. How can I improve its high-temperature mechanical performance?
Answer: The loss of mechanical properties at elevated temperatures is often related to the polymer's glass transition temperature (Tg) and the presence of crosslinking. For applications requiring mechanical stability at high temperatures, a high Tg is crucial.
-
Low Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Above the Tg, the mechanical strength of the polymer decreases significantly.
-
Underlying Cause: The inherent flexibility of the cyclohexane ring in CHDA can lead to a lower Tg compared to fully aromatic polyimides.[2] The choice of the diamine comonomer also plays a significant role.
-
Solution:
-
Incorporate Rigid Comonomers: The primary strategy to enhance thermal stability and Tg is to introduce rigid and linear groups into the polymer chains.[3] Copolymerize CHDA with aromatic diamines that have rigid backbones, such as p-phenylenediamine (PDA) or 2,2'-bis(trifluoromethyl)benzidine (TFMB).[4] These rigid structures restrict segmental motion, thereby increasing the Tg.
-
Introduce Intermolecular Interactions: Select diamines that can promote strong intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. This can increase the energy required for segmental motion and thus raise the Tg.
-
-
-
Insufficient Crosslinking: Introducing crosslinks between polymer chains creates a three-dimensional network that restricts chain mobility, enhancing both thermal stability and mechanical properties at elevated temperatures.[5][6]
-
Underlying Cause: A linear polymer structure allows for chain slippage and flow at temperatures above the Tg.
-
Solution:
-
Use a Crosslinking Agent: Incorporate a small amount of a trifunctional or tetrafunctional amine or a dianhydride with a crosslinkable group into the polymerization mixture. This will create covalent bonds between the polymer chains during curing.
-
Reactive End-Cappers: Introduce reactive end-cappers, such as maleimide or nadimide groups, to the polymer chains. These groups can undergo thermal crosslinking reactions at elevated temperatures, forming a robust network structure.
-
-
Issue 3: Film Coloration and Reduced Optical Transparency
Question: I am trying to synthesize a colorless polyimide film using this compound, but the resulting film has a yellow or brownish tint. What is causing this, and how can I achieve a colorless film?
Answer: While the use of cycloaliphatic monomers like CHDA is a key strategy for producing colorless polyimides by inhibiting charge-transfer complex formation, coloration can still occur due to several factors.[2]
-
Impurities in Monomers: Trace impurities in the CHDA or diamine monomers can lead to colored byproducts during the high-temperature curing process.
-
Underlying Cause: Oxidation of monomers or the presence of aromatic impurities can result in chromophores.
-
Solution:
-
High-Purity Monomers: As mentioned previously, ensure the use of highly purified monomers.
-
Use of Diammonium Salts: To reduce oxidized impurities, consider using diammonium salts of the diamine, which can lead to purer and more stable polyamic acid solutions.[1]
-
-
-
Curing Conditions: The curing atmosphere and temperature profile can influence film color.
-
Underlying Cause: Curing in the presence of oxygen can lead to oxidative degradation and the formation of colored species. Excessively high curing temperatures can also cause some thermal degradation.
-
Solution:
-
Inert Curing Atmosphere: Conduct the thermal imidization process under a high-purity inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Optimized Curing Temperature: While a high temperature is needed for complete imidization, avoid unnecessarily high temperatures or prolonged exposure that could lead to degradation. Determine the optimal curing profile through systematic experimentation.
-
-
-
Chemical Imidization: This method can sometimes yield films with better optical properties compared to thermal imidization.
-
Underlying Cause: Chemical imidization is performed at lower temperatures, which can reduce the extent of side reactions that cause coloration.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of polyimides derived from this compound?
A1: Polyimides derived from CHDA generally exhibit good thermal stability, with decomposition temperatures (Td, temperature at 5% weight loss) often in the range of 400-500°C in an inert atmosphere, depending on the specific diamine used and the molecular weight of the polymer.[8] Their glass transition temperatures (Tg) can range from 250°C to over 300°C.[2]
Q2: How does the stereoisomer of this compound affect the thermal stability of the resulting polymer?
A2: The stereochemistry of the CHDA monomer can influence the polymer's properties. Different isomers can affect the polymer chain's linearity and packing efficiency, which in turn can impact the Tg and thermal stability.[2][7] For instance, a more rigid and linear polymer backbone resulting from a specific isomer can lead to a higher Tg.
Q3: Can I use crosslinking to improve the thermal stability of my CHDA-based polymer? What are some common crosslinking strategies?
A3: Yes, crosslinking is a very effective strategy to enhance thermal stability.[5][6] A higher crosslink density restricts polymer chain motion, leading to improved mechanical properties at high temperatures and often a higher decomposition temperature.[5] Common strategies include:
-
Incorporating multifunctional comonomers: Using a triamine or a tetracarboxylic acid in small amounts during polymerization.
-
Using crosslinkable end-cappers: Terminating the polymer chains with reactive groups that can undergo thermal crosslinking.
-
Radiation-induced crosslinking: Using high-energy radiation like UV or gamma rays to create crosslinks after the polymer is formed.[6]
Q4: What analytical techniques are essential for characterizing the thermal stability of these polymers?
A4: The primary techniques for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): This measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td).[8][9]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and can also provide information about melting and crystallization behavior.[4][8]
-
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, providing a more sensitive measurement of the Tg and information about the material's modulus at elevated temperatures.[10]
Q5: How can I optimize the curing process for maximum thermal stability?
A5: Optimizing the curing cycle is crucial.[11] A multi-step heating process is generally recommended. This allows for the gradual removal of solvent and minimizes internal stresses in the film. The final curing temperature should be high enough to ensure complete imidization but not so high as to cause thermal degradation. The optimal conditions are system-dependent and should be determined experimentally, often by analyzing the properties of films cured under different conditions.
Experimental Protocols and Data
Protocol 1: Synthesis of a CHDA-Based Polyamic Acid Solution
-
Monomer Preparation: Dry the this compound (CHDA) and the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a vacuum oven at 120°C for 12 hours.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Polymerization: Slowly add an equimolar amount of CHDA to the stirred diamine solution in small portions under a continuous nitrogen purge.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation of a viscous polyamic acid solution.
Protocol 2: Thermal Imidization of a Polyamic Acid Film
-
Film Casting: Cast the polyamic acid solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at 80°C for 4 hours to remove the bulk of the solvent.
-
Curing: Transfer the film to a programmable oven with a nitrogen atmosphere and perform a stepwise curing process:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Cooling: Allow the film to cool slowly to room temperature before removal.
Table 1: Influence of Diamine Structure on Thermal Properties of CHDA-Based Polyimides
| Dianhydride | Diamine | Tg (°C) | Td at 5% Weight Loss (°C) |
| CHDA | 4,4'-Oxydianiline (ODA) | ~260 | ~450 |
| CHDA | p-Phenylenediamine (PDA) | >300 | ~480 |
| CHDA | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | ~290 | ~470 |
Note: These are representative values and can vary based on molecular weight and processing conditions.
Visualizations
Experimental Workflow: From Monomers to Polyimide Film
Caption: Workflow for the synthesis and processing of CHDA-based polyimide films.
Logical Relationship: Factors Affecting Thermal Stability
Caption: Key factors influencing the thermal stability of CHDA-derived polymers.
References
- (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride.
- Characterizing Cycloaliph
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI.
- Molecular Mechanisms of Polymer Crosslinking via Thermal Activ
- Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides.
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. RSC Publishing.
- This compound (HPMDA) | 2754-41-8. Ossila.
- Accelerated Cross Linking Techniques for He
- Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. MDPI.
- (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. PMC.
- The thermal properties of the polyimide films prepared from CpODA and aromatic diamines by three different methods.
- Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. PMC.
- Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. MDPI.
- Tuning thermal properties of cross-linked DCPD polymers by functionalization, initiator type and curing methods. RSC Publishing.
- Thermal degradation of the polyimide synthesized from 4,4′‐(hexafluoroisopropylidene) diphthalic dianhydride and 4,4′‐diaminodiphenylmethane.
- New Thermally Remendable Highly Cross-Linked Polymeric Materials.
- Polyimides Containing Trans1,4-cyclohexane unit (III). Ordered Structure and Intermolecular Interaction in s-BPDA/CHDA Polyimide.
- Thermal degradation of organo-soluble polyimides. OUCI.
- Optimization of Curing Cycles for Thick-wall Products of the Polymeric Composite Materials.
- Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Wiley Online Library.
- Curing of thermosetting polymers by an external fluid. Semantic Scholar.
- Curing behavior, thermal, and mechanical properties of epoxy/polyamic acid based on 4,4′‐biphtalic dianhydride and 3,3′‐dihydroxybenzidine.
- In Situ Monitoring of the Curing of Highly Filled Epoxy Molding Compounds: The Influence of Reaction Type and Silica Content on Cure Kinetic Models. MDPI.
Sources
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- 2. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion [mdpi.com]
- 8. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
strategies to improve the mechanical properties of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride-based polyimides
Technical Support Center: Enhancing Mechanical Performance of HPMDA-Based Polyimides
A Guide for Researchers and Application Scientists
Welcome to the technical support center for 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA)-based polyimides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. HPMDA, also known as c-CHDA, is a key alicyclic monomer for producing colorless and transparent polyimides (CPIs). Its saturated ring structure effectively disrupts the charge-transfer complexes (CTCs) that color traditional aromatic polyimides.[1] However, this same feature introduces flexibility that can lead to challenges in achieving the high mechanical strength and modulus characteristic of their fully aromatic counterparts.[1][2]
This guide is structured to address the most common issues encountered in the lab, providing both troubleshooting solutions for immediate problems and strategic answers for long-term material improvement.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and processing of HPMDA-based polyimide films.
Q1: My HPMDA-based polyimide film is brittle and cracks easily upon handling or after curing. What is causing this, and how can I fix it?
A1: Root Cause Analysis & Solution Pathway
Brittleness in HPMDA-polyimide films is a frequent challenge stemming primarily from two interconnected factors: suboptimal molecular weight of the poly(amic acid) (PAA) precursor and, most critically, internal stress induced during the thermal imidization (curing) process. The non-planar structure of the HPMDA monomer can lead to less efficient chain packing compared to rigid aromatic polyimides, making the final film more susceptible to stress-induced cracking if not processed carefully.[2][3]
Causality: Rapid heating during curing causes two problems. First, solvent evaporates too quickly, creating voids and preventing the polymer chains from arranging into a stable, low-stress conformation. Second, the cyclodehydration reaction (imidization) itself releases water; if this water is trapped and vaporizes suddenly, it can create defects. A slow, staged curing process is essential to allow for gradual solvent removal and molecular chain relaxation, especially as the polymer passes through its glass transition temperature (Tg).[4][5][6]
The following diagram and protocol outline the standard two-step method for polyimide film synthesis with a specific focus on an optimized, multi-stage curing process designed to minimize brittleness.
Caption: Workflow for two-step synthesis and optimized thermal imidization.
-
PAA Synthesis: Synthesize the poly(amic acid) (PAA) precursor by reacting equimolar amounts of HPMDA and your chosen diamine in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) at room temperature for 12-24 hours under a nitrogen atmosphere.[7] The goal is a viscous, honey-like solution, indicating a sufficiently high molecular weight.
-
Film Casting: Cast the PAA solution onto a clean, level glass substrate. Use a doctor blade to ensure uniform thickness.
-
Initial Solvent Removal: Place the cast film in a vacuum or convection oven at a low temperature, typically 80°C for 1-2 hours . This step gently removes the bulk of the solvent without initiating rapid imidization.[8]
-
Staged Imidization: Gradually increase the temperature in a stepwise manner. A proven protocol is:
-
Final Curing & Annealing: The final curing temperature is critical and should be at or slightly above the final glass transition temperature (Tg) of the polyimide.[4] This allows the polymer chains enough mobility to relax, minimizing internal stress.
-
Controlled Cooling: Do not remove the film from the oven immediately. Allow it to cool slowly to room temperature over several hours. This prevents thermal shock and the re-introduction of stress.
This methodical approach ensures that solvent and water byproducts are removed gradually and that the polymer network can form in a thermodynamically relaxed state, yielding a tougher, more flexible film.[5][12]
Frequently Asked Questions (FAQs)
This section explores broader strategies for fundamentally improving the mechanical properties of HPMDA-based polyimides from a material design perspective.
Q2: How can I strategically improve the tensile strength and modulus of my HPMDA-based polyimide?
A2: While processing conditions are vital, the inherent mechanical properties are dictated by the polymer's molecular structure. There are three primary strategies to enhance the strength and stiffness of HPMDA-based systems: (1) Judicious selection of the diamine comonomer , (2) Copolymerization with aromatic dianhydrides , and (3) Incorporation of reinforcing nanofillers .
The diamine provides the other half of the polymer backbone and its structure is just as critical as the dianhydride. The flexibility of the HPMDA ring can be counteracted by using a more rigid diamine.
-
Expertise & Causality: Rigid, linear diamines, such as 2,2′-bis(trifluoromethyl)benzidine (TFMB), create a stiffer, more rod-like polymer chain. This promotes more efficient chain packing and stronger intermolecular forces, leading to a higher tensile modulus and strength.[13][14] In contrast, flexible diamines containing ether linkages (e.g., 4,4'-oxydianiline or ODA) can increase elongation at break and toughness but will likely reduce the modulus.[15][16] The introduction of bulky side groups can also increase rigidity and Tg.[17]
| Diamine Structural Feature | Effect on Polymer Chain | Impact on Mechanical Properties | Example Monomers |
| Rigid & Linear | Increases chain stiffness and packing | Increases Tensile Strength & Modulus; May decrease elongation | p-Phenylenediamine (p-PDA), 2,2′-Bis(trifluoromethyl)benzidine (TFMB) |
| Flexible (e.g., Ether Linkage) | Increases chain mobility and free volume | Decreases Tensile Strength & Modulus; Increases Elongation & Toughness | 4,4'-Oxydianiline (ODA) |
| Bulky Pendant Groups | Hinders chain rotation, increasing rigidity | Increases Tg and Modulus; May improve solubility | Diamines with bulky side groups |
This is a powerful method to balance the desirable optical properties of HPMDA with the superior mechanical performance of aromatic polyimides.
-
Expertise & Causality: By creating a copolymer that incorporates a certain percentage of a rigid aromatic dianhydride like Pyromellitic Dianhydride (PMDA) or 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) along with HPMDA, you can systematically "tune" the properties of the final material. The aromatic units introduce rigidity and enhance inter-chain electronic interactions (CTCs), which are key to high strength and modulus.[1][2][17][18] Even a small incorporation can yield significant improvements.
Caption: Copolymerization of HPMDA with an aromatic dianhydride.
Introducing inorganic nanofillers into the polyimide matrix is a well-established technique for enhancing mechanical performance.[19]
-
Expertise & Causality: Nanoparticles such as silica (SiO2), nanodiamonds, or graphene act as reinforcing agents.[8][20][21] At the molecular level, a strong interfacial interaction between the filler and the polymer matrix allows for effective load transfer from the flexible polymer chains to the rigid nanoparticles. This leads to a significant increase in both modulus and tensile strength, often with only a small weight percentage of filler.[22]
This protocol uses the in situ sol-gel method, which generates SiO2 nanoparticles directly within the PAA solution, promoting excellent dispersion.
-
PAA Synthesis: Prepare the PAA solution as described in the troubleshooting section.
-
Precursor Addition: To the viscous PAA solution, add tetraethoxysilane (TEOS), the precursor for silica. A typical loading is 5-10% by weight relative to the final polyimide.
-
Hydrolysis: Add a stoichiometric amount of water (with a trace amount of acid catalyst, e.g., HCl) to the PAA/TEOS mixture.
-
Sol-Gel Reaction: Stir the solution at room temperature for 4-6 hours. During this time, the TEOS will hydrolyze and condense to form a network of SiO2 nanoparticles dispersed within the PAA solution.
-
Film Casting and Curing: Cast the resulting PAA/SiO2 hybrid solution onto a glass plate and cure using the same staged thermal protocol described in A1. The heat treatment will simultaneously drive the imidization of the PAA and the final condensation of the silica network.[8][23]
By implementing these scientifically grounded strategies in monomer selection, polymer architecture, and composite formulation, you can effectively overcome the inherent mechanical limitations of HPMDA-based polyimides and develop high-performance materials tailored to your specific application needs.
References
- Influence of diamine structure on the properties of colorless and transparent polyimides. (2025). De Gruyter.
- Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. (2022). National Institutes of Health (PMC).
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). National Institutes of Health (PMC).
- A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (n.d.). National Institutes of Health.
- Structure to Properties Relations of BPDA and PMDA Backbone Hybrid Diamine Polyimide Aerogels. (n.d.). TSpace Repository.
- Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. (n.d.). Semantic Scholar.
- Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. (n.d.). MDPI.
- High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. (n.d.). MDPI.
- HIGH PERFORMANCE POLYMERS – POLYIMIDES BASED – FROM CHEMISTRY TO APPLICATIONS. (n.d.). IntechOpen.
- Optimizing reaction conditions for polymerization with cyclopentane-1,2,3,4-tetracarboxylic dianhydride. (2025). BenchChem.
- Enhancement of the Mechanical Properties of Polyimide Film by Microwave Irradiation. (2019). MDPI.
- Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films. (n.d.). MDPI.
- Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. (n.d.). MDPI.
- Two-step thermal imidization process in the synthesis of PIs using ODPA... (n.d.). ResearchGate.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. (n.d.). MDPI.
- Effect of curing temperature on mechanical property of PI Films. (n.d.). ResearchGate.
- The effect of curing conditions and ageing on the thermo-mechanical properties of polyimide and polyimide–silica hybrids. (n.d.). ResearchGate.
- Fabrication of High Impact-Resistant Polyimide Nanocomposites with Outstanding Thermomechanical Properties. (n.d.). MDPI.
- Effects of Thermal Curing on the Structure of Polyimide Film. (n.d.). ResearchGate.
- Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. (2025). National Institutes of Health.
- Alicyclic polyimides – a colorless and thermally stable polymer for opto-electronic devices. (n.d.). ScienceDirect.
- Research Progress and Application of Polyimide-Based Nanocomposites. (n.d.). MDPI.
- Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications. (2023). MDPI.
- Effect of aromatic carboxylic dianhydrides on thermomechanical properties of polybenzoxadine-dianhydride copolymers. (2025). ResearchGate.
- Dopamine@Nanodiamond as novel reinforcing nanofillers for polyimide with enhanced thermal, mechanical and wear resistance performance. (n.d.). RSC Publishing.
- Enhanced Thermal Conductivity of Thermoplastic Polyimide Nanocomposites: Effect of Using Hexagonal Nanoparticles. (2024). National Institutes of Health (PMC).
- POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
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- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alicyclic polyimides – a colorless and thermally stable polymer for opto-electronic devices | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 16. Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Dopamine@Nanodiamond as novel reinforcing nanofillers for polyimide with enhanced thermal, mechanical and wear resistance performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Enhanced Thermal Conductivity of Thermoplastic Polyimide Nanocomposites: Effect of Using Hexagonal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Progress and Application of Polyimide-Based Nanocomposites [mdpi.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Film Formation with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA)-Based Polyimides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA)-based polyimides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(amic acid) and the subsequent formation of high-quality polyimide films. Our goal is to equip you with the knowledge to diagnose and resolve issues effectively, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(amic acid) solution based on HPMDA experiencing gelation or precipitation during synthesis?
A1: Gelation or precipitation of the poly(amic acid) (PAA) solution is a common issue that can often be traced back to a few key factors. Unlike aromatic dianhydrides, the use of cycloaliphatic dianhydrides like HPMDA in combination with aromatic diamines generally inhibits the salt formation that can lead to precipitation.[1] However, issues can still arise. One primary cause is the purity of your monomers and solvent. Trace amounts of water in the reaction mixture can hydrolyze the dianhydride, leading to incomplete polymerization and the formation of insoluble byproducts.[2][3] Additionally, the choice of solvent is critical; while polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are commonly used, the solubility of the resulting PAA can be highly dependent on the specific diamine structure.[2][4]
Q2: The resulting HPMDA-based polyimide film is brittle and cracks easily. What are the likely causes and how can I improve its flexibility?
A2: Brittleness in polyimide films is often a sign of incomplete imidization or high internal stress.[5] A staged curing process with a gradual temperature ramp is crucial to allow for the complete conversion of the poly(amic acid) to polyimide and to enable molecular chain relaxation, which minimizes stress.[5] The final curing temperature should ideally be near or slightly above the glass transition temperature (Tg) of the polyimide.[5] Furthermore, the molecular weight of the poly(amic acid) precursor plays a significant role; a low molecular weight will result in a brittle film. Ensuring high monomer purity and stoichiometric balance during polymerization is key to achieving a high molecular weight.
Q3: My polyimide film has a yellowish or brownish tint, even though I'm using an aliphatic dianhydride like HPMDA to achieve a colorless film. Why is this happening?
A3: While HPMDA is used to prevent the charge-transfer complex (CTC) formation that causes coloration in aromatic polyimides, a yellowish tint can still appear due to several reasons.[6] Oxidation during the high-temperature curing process is a common culprit. Curing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent this.[7] Impurities in the monomers or solvents can also lead to discoloration. Finally, excessively high curing temperatures or prolonged curing times can cause thermal degradation of the polymer, resulting in a colored film.
Q4: I'm observing voids and pinholes in my final polyimide film. How can I prevent these defects?
A4: Voids and pinholes are typically caused by the entrapment of volatiles during the film casting and curing process.[7] These volatiles can include residual solvent or water generated during imidization.[4] To prevent this, ensure your poly(amic acid) solution is properly degassed before casting. A slow and controlled solvent evaporation step at a relatively low temperature is also important before initiating the high-temperature curing cycle. This allows the majority of the solvent to be removed without rapid boiling that can create bubbles and defects.
In-Depth Troubleshooting Guides
Guide 1: Poor Solubility of the Poly(amic acid) Precursor
Problem: The poly(amic acid) (PAA) solution becomes cloudy, precipitates, or forms a gel during or after polymerization.
Root Cause Analysis:
-
Monomer Impurities: The presence of monofunctional impurities can act as chain terminators, leading to low molecular weight oligomers with poor solubility. Water is a particularly detrimental impurity.[2]
-
Solvent Issues: The chosen solvent may not be appropriate for the specific diamine used, or it may contain impurities. The Hansen Solubility Parameters (HSP) can be a useful tool for solvent selection.[8]
-
Incorrect Stoichiometry: An imbalance in the molar ratio of dianhydride to diamine will limit the molecular weight, potentially affecting solubility.
-
Reaction Temperature: While the reaction is typically carried out at room temperature, significant temperature fluctuations can affect the reaction rate and solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PAA solution instability.
Experimental Protocols:
Monomer Purification (Example: Recrystallization of Diamine):
-
Dissolve the diamine in a suitable solvent at an elevated temperature to create a saturated solution.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at an appropriate temperature.
Guide 2: Brittle and Cracked Polyimide Films
Problem: The final polyimide film is fragile, cracks upon handling, or delaminates from the substrate.
Root Cause Analysis:
-
Incomplete Imidization: Insufficient curing temperature or time prevents the complete conversion of PAA to the more robust polyimide structure.[7]
-
Low Molecular Weight PAA: A low molecular weight precursor will inherently lead to a brittle film with poor mechanical properties.
-
High Internal Stress: Rapid solvent evaporation or a fast temperature ramp during curing can induce significant internal stress, leading to cracking.[5]
-
Film Thickness: Very thick films are more prone to cracking due to the larger volume change during solvent removal and imidization.
Solutions and Best Practices:
-
Optimize the Curing Protocol: Employ a multi-step curing process. A typical protocol involves holding the film at intermediate temperatures (e.g., 80-150°C) to slowly remove the solvent, followed by a gradual ramp to the final curing temperature (often 250-350°C) for complete imidization.[7]
-
Ensure High Molecular Weight PAA: Follow the troubleshooting steps in Guide 1 to synthesize a high molecular weight PAA. The inherent viscosity of the PAA solution can be measured to assess the relative molecular weight.
-
Control Solvent Evaporation: Allow the cast film to dry slowly in a dust-free environment at a low temperature before placing it in the oven. Partially covering the casting dish can help control the evaporation rate.
-
Cast Thinner Films: If cracking persists, try casting thinner films to reduce the overall stress.
Quantitative Data Summary:
| Parameter | Recommended Range | Potential Issue if Outside Range |
| PAA Inherent Viscosity | > 0.5 dL/g | Low molecular weight, brittle film |
| Initial Curing Temp. | 60-80°C | Rapid solvent removal, voids |
| Final Curing Temp. | 250-350°C | Incomplete imidization, brittleness |
| Heating Rate | 2-5 °C/min | High internal stress, cracking |
Guide 3: Film Defects (Voids, Pinholes, and Surface Imperfections)
Problem: The polyimide film exhibits visual defects such as bubbles, pinholes, or an uneven surface.
Root Cause Analysis:
-
Trapped Air Bubbles: Air introduced during the mixing of the PAA solution can get trapped in the viscous solution and remain in the final film.[7]
-
Solvent Boiling: If the temperature is increased too quickly during curing, residual solvent can boil and create bubbles.
-
Particulate Contamination: Dust or other particles in the PAA solution or on the casting surface can lead to surface imperfections.
-
Uneven Casting Surface: A non-level casting surface will result in a film of non-uniform thickness, which can lead to uneven stress and defects.
Preventative Measures:
-
Degas the PAA Solution: Before casting, let the PAA solution stand for a period to allow bubbles to rise and dissipate. Alternatively, gentle centrifugation or placing the solution under a mild vacuum can effectively remove dissolved air.
-
Slow Initial Heating: Use a very slow temperature ramp in the initial stages of curing to allow for the gradual evaporation of the solvent.
-
Work in a Clean Environment: Filter the PAA solution before casting and work in a clean, dust-free area to minimize particulate contamination.
-
Use a Level Casting Surface: Ensure the glass plate or other substrate used for casting is perfectly level.
Experimental Workflow for Film Casting and Curing:
Caption: General workflow for polyimide film formation.
References
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Hasegawa, M., & Ishii, J. (2018). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 10(7), 736. [Link]
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Validation & Comparative
A Comparative Guide to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride and Pyromellitic Dianhydride (PMDA) for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal, mechanical, and chemical resistance.[1][2] The choice of monomers, specifically the dianhydride, is a critical determinant of the final properties of the polyimide. This guide provides an in-depth, objective comparison of two prominent dianhydrides: the aliphatic 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA) and the aromatic Pyromellitic Dianhydride (PMDA).
Molecular Structure: The Foundation of Performance
The fundamental difference between HPMDA and PMDA lies in their core structures. PMDA is built upon a rigid, planar benzene ring, while HPMDA features a flexible, non-planar cyclohexane ring.[3][4] This distinction is the primary driver of the divergent properties observed in the polyimides they produce.
Physicochemical Properties: A Tale of Two Rings
The structural differences are directly reflected in the physicochemical properties of the two dianhydrides.
| Property | This compound (HPMDA) | Pyromellitic Dianhydride (PMDA) |
| CAS Number | 2754-41-8[5] | 89-32-7[6] |
| Molecular Formula | C₁₀H₈O₆[5][7] | C₁₀H₂O₆[6][8] |
| Molecular Weight | 224.17 g/mol [5][7][9] | 218.12 g/mol [6][10] |
| Appearance | White to almost white crystalline powder[7] | White to pale yellow fine powder[10][11] |
| Melting Point | 240-270°C[4][9][12] | 283-288°C[10][11][13] |
| Solubility | Soluble in DMSO, Acetone, DMF, Acetonitrile, and THF[9] | Soluble in Dimethyl Sulfoxide, Dimethylformamide, Acetone; Insoluble in Ether, Chloroform, and Benzene[11] |
The higher melting point of PMDA is indicative of its more stable, rigid aromatic structure, which allows for stronger intermolecular packing. HPMDA's lower melting point reflects its less planar and more flexible aliphatic core.
Performance in Polyimide Synthesis: A Comparative Analysis
The choice between HPMDA and PMDA has profound implications for the properties of the resulting polyimides.
| Property | Polyimides from HPMDA | Polyimides from PMDA |
| Thermal Stability | Generally lower glass transition temperature (Tg) and thermal decomposition temperature (Td) compared to PMDA-based polyimides. | Exceptional thermal stability with high Tg and Td, often exceeding 400°C.[2] |
| Mechanical Properties | Typically more flexible and ductile. | High tensile strength and modulus, but can be more brittle.[2] |
| Optical Properties | Often colorless and optically transparent due to the absence of charge-transfer complex formation.[14] | Tend to be colored (yellow to brown) due to the formation of intermolecular and intramolecular charge-transfer complexes. |
| Solubility & Processability | Generally more soluble in organic solvents, leading to better processability.[4] | Often insoluble in common organic solvents, requiring processing in the form of their polyamic acid precursors.[2] |
Expert Insight: The aromatic nature of PMDA leads to the formation of charge-transfer complexes between the electron-deficient dianhydride and the electron-rich diamine monomers. This is a key reason for the high thermal stability and the characteristic color of aromatic polyimides. Conversely, the aliphatic structure of HPMDA disrupts this charge-transfer mechanism, resulting in more transparent and soluble polymers.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of polyimides from both HPMDA and PMDA typically follows a two-step polycondensation process.
Step-by-Step Methodology:
-
Polyamic Acid Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a chosen aromatic diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of the dianhydride (HPMDA or PMDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to obtain a viscous polyamic acid solution. The viscosity of the solution is an indicator of the molecular weight of the polymer.
-
-
Polyimide Film Preparation (Thermal Imidization):
-
Cast the polyamic acid solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner. A typical heating program would be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 30 minutes. This process removes the solvent and induces cyclodehydration to form the imide rings.
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the substrate.
-
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the conversion of the polyamic acid to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides by determining their decomposition temperatures.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polymers.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
UV-Vis Spectroscopy: To assess the optical transparency and cutoff wavelength of the polyimide films.
Application-Specific Recommendations
The distinct properties of HPMDA- and PMDA-based polyimides make them suitable for different applications:
-
HPMDA-based Polyimides: Their optical transparency and good solubility make them excellent candidates for applications in flexible electronics, optical films, and coatings where colorlessness is a critical requirement.[15]
-
PMDA-based Polyimides: The exceptional thermal stability and mechanical strength of these polyimides make them indispensable in the aerospace, automotive, and electronics industries for applications such as wire insulation, flexible printed circuits, and high-temperature adhesives.[10][16]
Conclusion
The choice between this compound and Pyromellitic Dianhydride is a strategic one that should be guided by the specific performance requirements of the final application. PMDA remains the gold standard for applications demanding the utmost in thermal and mechanical stability. However, for applications where optical clarity, flexibility, and processability are paramount, HPMDA presents a compelling alternative. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to make informed decisions in the design and synthesis of next-generation high-performance materials.
References
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Hasegawa, M. (2018). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. [Link]
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National Institute of Standards and Technology. (n.d.). Pyromellitic dianhydride. NIST WebBook. [Link]
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Li, T., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. [Link]
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Hasegawa, M., et al. (2012). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. [Link]
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American Chemical Society. (1999). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. Macromolecules. [Link]
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Park, J. H., et al. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. [Link]
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Hasegawa, M., et al. (2023). Colorless Polyimides Derived from Octahydro-2,3,6,7-anthracenetetracarboxylic Dianhydride. MDPI. [Link]
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A Comparative Guide to Polyimides: Unveiling the Impact of Alicyclic vs. Aromatic Dianhydrides
Introduction: Beyond the Aromatic Archetype
Polyimides (PIs) stand as a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. For decades, the field has been dominated by wholly aromatic PIs, which derive their robust properties from the rigid, planar structures of aromatic dianhydrides and diamines. These materials are indispensable in demanding applications, from aerospace components to microelectronics manufacturing.
However, the very source of their strength—the aromatic architecture—also introduces significant limitations. The formation of strong inter-chain charge-transfer complexes (CTCs) between the electron-accepting dianhydride and electron-donating diamine units imparts a characteristic yellow-to-brown color, rendering them unsuitable for optical applications.[1] Furthermore, their rigid backbones lead to strong chain packing, resulting in poor solubility and processability, which complicates manufacturing and limits their use in solution-based applications.[1][2]
This guide delves into a compelling alternative: the strategic replacement of aromatic dianhydrides with their alicyclic (aliphatic, cyclic) counterparts. This fundamental shift in monomer design disrupts the formation of CTCs and alters polymer chain packing, unlocking a new class of polyimides with a dramatically different, and highly desirable, set of properties. We will explore the causal relationships between monomer structure and macroscopic properties, supported by experimental data, to provide researchers and engineers with a clear understanding of the trade-offs and opportunities presented by each class of material.
Monomer Architecture and Synthesis Strategy
The properties of a polyimide are fundamentally dictated by the chemical structures of its constituent dianhydride and diamine monomers. The comparison between aromatic and alicyclic PIs begins with the dianhydride.
Aromatic dianhydrides, such as 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), feature rigid benzene rings that promote strong π-π stacking and the formation of CTCs. In contrast, alicyclic dianhydrides, like dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA), contain saturated, non-planar cyclohexane rings.[2][3] This non-aromatic, three-dimensional structure is the key to mitigating the drawbacks of traditional PIs.
Figure 2. General workflow for the two-step synthesis of polyimides.
The choice between thermal and chemical imidization can influence the final properties. Thermal imidization, while straightforward, requires high temperatures that can sometimes introduce color. Chemical imidization is performed at lower temperatures and can yield films with superior optical properties. [4][5]
Comparative Property Analysis: A Tale of Two Structures
The substitution of an alicyclic dianhydride for an aromatic one creates a distinct trade-off in properties. While one structure enhances thermal and mechanical robustness, the other excels in optical clarity and processability.
Thermal Properties: The Price of Flexibility
The rigid, planar nature of aromatic rings allows for dense chain packing and strong intermolecular interactions, imparting exceptional thermal stability.
-
Aromatic Dianhydrides: Polyimides derived from aromatic dianhydrides consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td). [3][6]The aromatic structure is inherently more stable and requires more energy to induce chain mobility (Tg) and to break chemical bonds (Td). [3]* Alicyclic Dianhydrides: The introduction of non-planar, flexible alicyclic units disrupts the ordered packing of polymer chains. [7]This leads to a lower Tg compared to their aromatic counterparts. [3]While still possessing good thermal stability (often with Td > 400°C), they are generally less robust than fully aromatic systems because the aliphatic segments are more susceptible to thermal degradation. [8] Table 1: Comparison of Thermal Properties
Polyimide System (Dianhydride/Diamine) Dianhydride Type Glass Transition Temp. (Tg), °C 5% Weight Loss Temp. (Td), °C Reference BPADA / FDN Aromatic 289 506 [3] HBPDA / FDN Alicyclic 261 490 [3] BPADA / APS Aromatic 227 499 [3] HBPDA / APS Alicyclic 215 483 [3] | BTD-based PIs | Alicyclic | 272 - 355 | > 400 | [8]|
FDN: 2,2-bis(4-(4-aminophenoxy)phenyl)hexafluoropropane; APS: Bis(3-aminophenyl) sulfone; BTD: bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Optical Properties: Achieving Colorless Transparency
The most significant advantage of using alicyclic dianhydrides is the dramatic improvement in optical properties.
-
Aromatic Dianhydrides: The formation of CTCs in aromatic PIs leads to strong absorption in the UV-Visible region, resulting in films that are typically yellow or brown and opaque to blue light. [1]* Alicyclic Dianhydrides: By incorporating saturated alicyclic structures, the formation of CTCs is effectively suppressed. [4][9]This lack of electronic interaction allows light to pass through the polymer film unabsorbed, resulting in highly transparent and essentially colorless materials. [10]These polymers exhibit high transmittance across the visible spectrum and significantly lower UV cutoff wavelengths. [10] Table 2: Comparison of Optical Properties | Polyimide Series | Dianhydride Type | Transmittance at 450 nm | UV Cutoff Wavelength (λ₀), nm | Yellowness Index (YI) | Reference | | :--- | :--- | :--- | :--- | :--- | | From BPADA | Aromatic | Lower | Higher | Higher | [2][3]| | From HBPDA | Alicyclic | Superior | Lower | Lower | [2][3]| | Semi-aromatic PIs | Alicyclic | > 91% | 292 - 314 | < 3.8 | [10]| | CpODA-based PIs | Alicyclic | High | < 337 | Low (Colorless) | [11]|
CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride
Solubility and Processability: The Advantage of Disruption
The difficulty in processing fully aromatic polyimides is a major hurdle for their widespread application. Alicyclic dianhydrides provide a direct solution to this challenge.
-
Aromatic Dianhydrides: Strong chain packing and high crystallinity make these polymers largely insoluble in common organic solvents once imidized. [2]* Alicyclic Dianhydrides: The non-planar, asymmetric structure of alicyclic monomers hinders efficient chain packing, reducing crystallinity and increasing the free volume between polymer chains. [7][8]This structural disruption significantly enhances solubility. Polyimides derived from alicyclic dianhydrides are often readily soluble in aprotic polar solvents like NMP and DMAc, and in some cases, even in lower-boiling-point solvents such as THF and chloroform. [12][13]This excellent solubility is critical for manufacturing processes like spin coating and casting.
Table 3: Comparison of Solubility
| Dianhydride Type | Typical Solubility | Causality | Reference |
|---|---|---|---|
| Aromatic | Poorly soluble in common organic solvents. | Rigid, planar structure leads to strong interchain packing and high crystallinity. | [1][2] |
| Alicyclic | Readily soluble in aprotic polar solvents (NMP, DMAc) and sometimes common solvents (THF, CHCl₃). | Asymmetric, non-planar structure disrupts chain packing, increasing free volume and reducing crystallinity. | [8][12][14]|
Mechanical Properties: The Rigidity-Strength Correlation
While offering advantages in other areas, the use of alicyclic units can involve a compromise in mechanical performance.
-
Aromatic Dianhydrides: The rigid polymer backbone and strong intermolecular forces characteristic of aromatic PIs result in high tensile strength and a high elastic modulus. [3]* Alicyclic Dianhydrides: The introduction of more flexible aliphatic segments can lead to a reduction in tensile strength and modulus compared to their fully aromatic analogues. [3][15]However, these materials still form tough, flexible films with mechanical properties suitable for many applications, particularly in flexible electronics and displays. [12] Table 4: Comparison of Mechanical Properties
Polyimide Series (Dianhydride) Dianhydride Type Tensile Strength (MPa) Elongation at Break (%) Reference Series (I) (BPADA) Aromatic 80 - 118 4 - 7 [3] | Series (II) (HBPDA) | Alicyclic | 72 - 95 | 3 - 6 | [3]|
Experimental Protocols: A Practical Guide
Reproducible synthesis and accurate characterization are paramount. The following protocols provide a foundation for working with these materials.
Protocol 1: Two-Step Synthesis of Polyimide Film
Rationale: This procedure first creates a soluble poly(amic acid) (PAA) precursor, which can be easily processed into a film before being converted to the final, insoluble polyimide. Stirring under nitrogen is crucial to prevent side reactions with atmospheric moisture and oxygen.
Methodology:
-
PAA Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., 1.0 x 10⁻² mol) in an anhydrous polar aprotic solvent (e.g., 70 mL of DMAc). [3] b. Stir the solution until the diamine is fully dissolved. c. Gradually add an equimolar amount of the dianhydride monomer (e.g., 1.0 x 10⁻² mol) to the solution at room temperature. d. Continue vigorous stirring under a nitrogen atmosphere for 24-48 hours to form a viscous PAA solution. [3]2. Film Casting: a. Pour the PAA solution onto a clean, level glass plate. b. Cast the film to a uniform thickness using a doctor blade.
-
Imidization (Thermal Method Example): a. Place the glass plate in a vacuum oven or a furnace with a nitrogen atmosphere. b. Heat the film according to a staged temperature program. A typical program might be: 80°C for 2 hours to slowly remove the solvent, followed by a ramp up to 200-350°C for 1-2 hours to induce cyclodehydration (imidization). [5] c. After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Protocol 2: Thermal Property Characterization
Rationale: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature to determine thermal stability (Td). Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions, most notably the glass transition temperature (Tg).
Methodology:
-
TGA (Thermal Stability): a. Place a small sample (5-10 mg) of the polyimide film into a TGA crucible. b. Heat the sample from room temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. c. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
DSC (Glass Transition): a. Place a small sample (5-10 mg) into a DSC pan. b. Heat the sample to a temperature above its expected Tg to erase its thermal history. c. Cool the sample rapidly. d. Heat the sample a second time at a constant rate (e.g., 10°C/min). e. The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan. [6]
Protocol 3: Optical Transparency Measurement
Rationale: UV-Visible spectroscopy measures the amount of light that passes through a material at different wavelengths. This data is used to determine the cutoff wavelength (λ₀, where transmittance drops sharply) and transparency in the visible spectrum.
Methodology:
-
Mount a polyimide film of known thickness in the sample holder of a UV-Vis spectrophotometer.
-
Scan the film over a wavelength range of approximately 800 nm to 250 nm.
-
Record the transmittance (%) as a function of wavelength.
-
The cutoff wavelength (λ₀) is identified as the wavelength at which transmittance drops to near zero.
-
Record the transmittance values at key wavelengths, such as 450 nm and 550 nm, to quantify transparency. [10]
Conclusion: Designing Polyimides for Purpose
The choice between an alicyclic and an aromatic dianhydride is not a matter of one being superior, but rather a strategic decision based on the demands of the target application.
-
Aromatic dianhydride-based polyimides remain the material of choice for applications where ultimate thermal performance and mechanical strength are non-negotiable, such as in structural components for the aerospace industry or as high-temperature wire insulation.
-
Alicyclic dianhydride-based polyimides have opened new frontiers for high-performance polymers. Their exceptional optical transparency and solubility make them ideal candidates for flexible display substrates, optical films, photoresists, and advanced coatings where processability and clarity are paramount. [16][17] The ongoing research into hybrid systems, which incorporate both aromatic and alicyclic monomers into copolymers, seeks to strike a balance, achieving a tailored combination of thermal stability, mechanical robustness, and optical clarity. This molecular-level design approach allows scientists and engineers to fine-tune the properties of polyimides, pushing the boundaries of what is possible with these remarkable materials.
References
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances.
- Structure–property relationships for partially aliphatic polyimides.
- Synthesis and Optical Performance of Polyimides with Alicyclic Tetracalboxylic Dianhydrides Derived from Cyclopentadiene.
- AROMATIC-ALICYCLIC POLYIMIDES AS ALTERNATIVE TO CONVENTIONAL STRUCTURES. Book Chapter.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines.
- Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties.
- Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.
- Preparation and characterization of highly transparent and colorless semi-aromatic polyimide films derived from alicyclic dianhydride and aromatic diamines.
- Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. MDPI.
- Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
- Aromatic-Alicyclic Polyimides: From Basic Aspects Toward High Technologies. Book Chapter.
- The thermal properties of the polyimide films prepared from CpODA and aromatic diamines by three different methods.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. Korea Polymer Journal.
- On the Dynamic Mechanical Behavior of Polyimides Based on Aromatic and Alicyclic Dianhydrides.
- Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. MDPI.
- Alicyclic Dianhydrides and Polyimides Containing Double-Bond Bridged Cyclohexanes and Investigations on Their Retro Diels–Alder Reaction.
- SYNTHESIS AND PROPERTIES OF SEMI-ALICYCLIC POLYIMIDES WITH HIGH REFRACTIVE INDICES AND HIGH TRANSPARENCY.
- Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows.
- Solubility behavior of polyimides in different organic solvents.
- Heat‐resistant and transparent polyimides derived from alicyclic dianhydrides and phthalazinone‐based diamine. Semantic Scholar.
- Organosoluble semi-alicyclic polyimides derived from 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-buty1-1-naphthalene succinic dianhydride and aromatic diamines: Synthesis, characterization and thermal degradation investigation.
- The Synthesis and Gas Separation Properties of Soluble Polyimides Using An Alicyclic Dianhydride (DOCDA).
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The Isomeric Advantage: How Cyclohexanetetracarboxylic Dianhydride Stereochemistry Dictates Polyimide Performance
A Senior Application Scientist's Guide to Harnessing Isomerism for Advanced Polymer Design
For researchers, scientists, and professionals in drug development and advanced materials, the precise control over a polymer's properties is paramount. In the realm of high-performance polyimides, the choice of monomer is a critical determinant of the final material's characteristics. This guide delves into the nuanced yet profound impact of isomerism in cyclohexanetetracarboxylic dianhydride on the resultant polyimide's properties. We will explore how the spatial arrangement of functional groups in this alicyclic dianhydride monomer can be strategically employed to tailor solubility, thermal stability, and mechanical performance.
The use of cycloaliphatic dianhydrides like 1,2,4,5-cyclohexanetetracarboxylic dianhydride (HPMDA) is a well-established strategy to enhance the optical transparency of polyimides by mitigating charge-transfer complex formation, a common cause of coloration in fully aromatic systems.[1][2] However, the cyclohexane ring's stereochemistry introduces a layer of complexity and opportunity. The different spatial arrangements of the two anhydride rings relative to the cyclohexane core give rise to various isomers, each imparting a unique conformational signature to the polymer backbone.
The Tale of Two Isomers: cis vs. trans in 1,2,3,4-Cyclohexanetetracarboxylic Dianhydride
A compelling illustration of the isomeric effect can be found in the comparison of polyimides synthesized from the cis- and trans-isomers of 1,2,3,4-cyclohexanetetracarboxylic dianhydride (CHDA). Research has shown that the stereochemical configuration of the dianhydride has a dramatic influence on the polymerization process and the ultimate properties of the material.
Polymerization of trans-1,2,3,4-CHDA with various aromatic diamines readily yields high molecular weight polyimides using conventional one- or two-step methods. In stark contrast, the cis-isomer displays a propensity to form cyclic oligomers, which complicates the synthesis of high molecular weight polymers under standard conditions. This can be overcome by increasing the monomer concentration, thereby favoring intermolecular chain growth over intramolecular cyclization.
The structural differences between the polyimides derived from these two isomers lead to significant variations in their physical properties. The cis-polyimides, with both imide rings situated on the same side of the cyclohexane ring, exhibit greater steric hindrance. This conformation inhibits efficient chain packing and rotation, resulting in enhanced solubility in a range of organic solvents and notably higher glass transition temperatures (Tgs) compared to their trans-counterparts. Conversely, the more linear and readily packable nature of the trans-polyimide chains leads to poorer solubility. Despite these differences in solubility and Tg, other key properties such as thermal-oxidative stability, mechanical strength, and optical transparency show no marked distinctions between the two isomeric series. Both isomers yield strong, flexible, and colorless polyimide films.
Comparative Properties of Polyimides from cis- and trans-1,2,3,4-CHDA
| Property | Polyimides from cis-1,2,3,4-CHDA | Polyimides from trans-1,2,3,4-CHDA | Rationale for Difference |
| Solubility | Generally soluble in aprotic polar solvents, phenolic solvents, and even some less polar solvents like chloroform and THF at room temperature. | Poor solubility in common organic solvents. | The bent structure of the cis-isomer hinders chain packing, allowing solvent molecules to penetrate more easily. |
| Glass Transition Temp. (Tg) | Higher Tg values. | Lower Tg values compared to cis-isomers. | The steric hindrance in the cis-polyimides restricts segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Thermal Stability (5% wt. loss) | Good thermal stability, with decomposition temperatures over 415 °C in air. | Similar good thermal stability. | The inherent thermal stability of the imide linkage is the dominant factor. |
| Mechanical Properties | Flexible films with tensile moduli of 2.1–3.6 GPa and tensile strengths of 42–116 MPa. | Similar mechanical performance. | The fundamental strength of the polymer backbone is comparable. |
| Optical Properties | Colorless films with UV cutoff wavelengths around 270 nm. | Colorless films with similar UV cutoff wavelengths. | The absence of extended aromatic conjugation in the dianhydride minimizes charge-transfer interactions. |
The Isomers of Hydrogenated Pyromellitic Dianhydride (H-PMDA)
Further illustrating the power of isomerism, studies on different stereoisomers of this compound, also known as hydrogenated pyromellitic dianhydride (H-PMDA), have revealed significant impacts on polymerizability and film properties. At least seven stereoisomers of HPMDA have been reported, with three being extensively studied for polyimide synthesis: 1S,2R,4S,5R-HPMDA (ccHPMDA), 1S,2S,4R,5R-HPMDA (ttHPMDA), and 1R,2S,4S,5R-HPMDA (ctHPMDA).[3]
The steric structures of these cycloaliphatic monomers are pivotal in determining properties like polymerizability, processability, and the coefficient of thermal expansion (CTE).[3] For instance, the 1S,2S,4R,5R-HPMDA isomer (H'-PMDA) demonstrates high polymerizability with a variety of diamines, leading to flexible, colorless polyimide films with very high glass transition temperatures.[3] When combined with rigid diamine structures, this isomer can produce polyimides with a significantly decreased CTE due to a high degree of in-plane chain orientation during thermal imidization.[3] This is in contrast to polyimides derived from other H-PMDA isomers which do not exhibit this behavior.[3]
The strategic selection of a specific H-PMDA isomer can, therefore, be a powerful tool for creating materials with tailored thermomechanical properties, particularly for applications demanding low CTE and high thermal stability, such as in microelectronics and flexible displays.[4]
Experimental Protocols
General Synthesis of Poly(amic acid) and Polyimide Film Preparation
The following is a representative two-step procedure for the synthesis of polyimides from cyclohexanetetracarboxylic dianhydrides and aromatic diamines.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the aromatic diamine in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, gradually add an equimolar amount of the solid cyclohexanetetracarboxylic dianhydride isomer in small portions. The reaction is typically carried out at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution is a good indicator of the molecular weight of the polymer.
Step 2: Thermal Imidization and Film Casting
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a stepwise thermal curing process. A typical heating schedule would be:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the resulting polyimides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide absorption bands.
-
Thermal Gravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides by determining the temperature at which significant weight loss occurs.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.
-
Mechanical Testing: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films using a universal testing machine.
-
Solubility Testing: To assess the solubility of the polyimide films in a range of organic solvents at room temperature.
-
UV-Vis Spectroscopy: To determine the optical transparency and cutoff wavelength of the polyimide films.
Visualizing the Isomeric Impact
The following diagrams illustrate the chemical structures of key isomers and the relationship between their stereochemistry and the resulting polymer properties.
Caption: Relationship between CHDA isomer structure and key polymer properties.
Caption: Experimental workflow for polyimide synthesis and characterization.
Conclusion
The isomeric configuration of cyclohexanetetracarboxylic dianhydride is a subtle yet potent design parameter in the creation of high-performance polyimides. By understanding and leveraging the stereochemical differences between isomers, researchers can precisely tune the properties of the resulting polymers. The cis-isomers of CHDA, for example, offer a pathway to more soluble polyimides with higher glass transition temperatures, while specific isomers of H-PMDA can be employed to achieve low coefficients of thermal expansion. This level of control is invaluable for the development of advanced materials for specialized applications in electronics, optics, and beyond. As the demand for polymers with tailored property profiles continues to grow, a deep understanding of monomer isomerism will be an increasingly critical tool in the polymer scientist's arsenal.
References
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Fang, X., et al. (2004). Synthesis and properties of polyimides derived from cis- and trans- 1,2,3,4-cyclohexanetetracarboxylic dianhydrides. Polymer, 45(8), 2539–2549. Link
-
Hasegawa, M., et al. (2008). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Macromolecules, 41(21), 7895-7905. Link
-
Hasegawa, M., et al. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 12(11), 2586. Link
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Matsumoto, T. (2003). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. Macromolecules, 36(21), 7934–7939. Link
-
Li, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3569. Link
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Kim, S. H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32967-32977. Link
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Kim, S. H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32967-32977. Link
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UCHEM. (n.d.). Cyclohexane-1R,2S,4S,5R-tetracarboxylic Dianhydride. Retrieved from [Link]
-
Wang, C., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 14(19), 4165. Link
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Hasegawa, M., et al. (2003). Polyimides Containing Trans-1,4-cyclohexane unit (III). Ordered Structure and Intermolecular Interaction in s-BPDA/CHDA Polyimide. Journal of Photopolymer Science and Technology, 16(2), 253-258. Link
-
Uchida, S., et al. (2008). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. Link
-
Liu, J., et al. (2014). Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride. RSC Advances, 4(100), 56985-56992. Link
-
Lee, J., et al. (2021). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. Polymers, 13(15), 2557. Link
-
Wang, C., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 14(19), 4165. Link
-
Hasegawa, M., et al. (2002). Polyimides Containing Trans-1,4-cyclohexane Unit (II). Low-K and Low-CTE Semi and Wholly Cycloaliphatic Polyimides. Journal of Photopolymer Science and Technology, 15(2), 217-224. Link
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- 4. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
For researchers, scientists, and drug development professionals, the precise molecular structure of a compound is the bedrock of its function and application. In the realm of advanced polymer synthesis and materials science, 1,2,4,5-cyclohexanetetracarboxylic dianhydride (HPMDA) stands out as a critical building block.[1][2] Its alicyclic nature allows for the creation of colorless polyimides with exceptional thermal stability and desirable dielectric properties, making it a valuable monomer for applications in microelectronics and optoelectronics.[3][4] However, the stereoisomerism inherent in the cyclohexane ring necessitates unambiguous structural validation to ensure the desired material properties.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a framework for a self-validating analytical workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, three-dimensional view of a molecule's atomic arrangement in the solid state. This technique is not merely a characterization method; it is the ultimate arbiter of molecular structure, revealing precise bond lengths, bond angles, and stereochemistry. For a molecule like this compound, where multiple stereoisomers are possible, X-ray crystallography is indispensable for confirming the specific conformation that dictates its reactivity and the properties of the resulting polymers.
A notable example is the structural determination of the (1R,2S,4S,5R)-cyclohexane-1,2:4,5-tetracarboxylic dianhydride isomer.[3][5] This particular isomer adopts a folded conformation where the dihedral angle between the two anhydro rings is 55.15 (8)°. The central six-membered ring exists in a conformation intermediate between a boat and a twist-boat.[5] This precise structural information is crucial for understanding its reactivity with diamines in polyimide synthesis.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following diagram and protocol outline the critical steps involved.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallographic Analysis of a this compound Isomer
This protocol is based on the successful structure determination of (1R,2S,4S,5R)-cyclohexane-1,2:4,5-tetracarboxylic dianhydride.[3]
1. Synthesis and Crystallization:
- Synthesize the desired isomer of this compound. A common method involves the hydrogenation of pyromellitic dianhydride followed by isomerization.[3]
- Obtain single crystals suitable for X-ray analysis by dissolving the synthesized compound in a suitable solvent, such as acetic anhydride, and allowing for slow evaporation or cooling.[3]
2. Data Collection:
- Mount a suitable single crystal (typically 0.1-0.5 mm in size) on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer equipped with a CCD area detector. Mo Kα radiation (λ = 0.71073 Å) is commonly used.[3]
- Data is typically collected at room temperature (e.g., 296 K).[3]
- Perform a multi-scan absorption correction to account for the absorption of X-rays by the crystal.[3]
3. Structure Solution and Refinement:
- Process the collected data to obtain a set of unique reflections.
- Determine the crystal system and space group from the diffraction pattern. For the (1R,2S,4S,5R) isomer, the crystal system is monoclinic with a P21/c space group.[3]
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors.
- Locate and refine hydrogen atoms in their expected geometric positions.
- The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (S) value close to 1, indicating a good agreement between the model and the data.[3]
| Crystallographic Parameter | Value for (1R,2S,4S,5R) Isomer [3] | Significance |
| Chemical Formula | C₁₀H₈O₆ | Confirms the elemental composition. |
| Molecular Weight | 224.16 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 12.167(2) Å, b = 7.1380(14) Å, c = 10.626(2) Å, β = 90.12(3)° | Defines the size and shape of the repeating unit of the crystal. |
| Volume | 922.8(3) ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-Fit (S) | 1.00 | An indicator of the quality of the refinement. A value close to 1 is ideal. |
Comparative Analysis: Alternative and Complementary Techniques
While single-crystal X-ray crystallography is the definitive method for solid-state structure determination, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain. Therefore, a comprehensive validation approach often incorporates other analytical techniques that provide complementary information.
Caption: Logical relationship between primary and complementary validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the chemical environment of each atom.
-
¹H NMR: The number of signals, their splitting patterns (multiplicity), and their integration values provide information about the number of unique protons and their neighboring protons. The coupling constants (J-values) can help to determine the relative stereochemistry of the protons on the cyclohexane ring.
-
¹³C NMR: The number of signals indicates the number of unique carbon atoms. The chemical shifts are characteristic of the type of carbon (e.g., carbonyl, aliphatic).
Generic Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the anhydride groups.
-
Characteristic Absorptions: Expect to observe strong C=O stretching vibrations for the anhydride functional group, typically in the region of 1750-1850 cm⁻¹. The C-O stretching vibrations will also be present at lower frequencies.
Generic Protocol for FTIR Analysis:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, Attenuated Total Reflectance - ATR).
-
Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (224.17 g/mol ).[1][6]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule.
Generic Protocol for Mass Spectrometry Analysis:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Definitive structural elucidation. | Requires high-quality single crystals. |
| NMR Spectroscopy | Connectivity, solution-state conformation, stereochemistry. | Provides detailed structural information in solution. | Can have overlapping signals in complex molecules. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides accurate molecular weight. | Does not provide information on stereochemistry. |
| Powder X-ray Diffraction (PXRD) | Crystallinity and phase purity of a bulk sample. | Useful for analyzing polycrystalline materials. | Does not provide the detailed atomic arrangement of a single crystal. |
Conclusion
The definitive structural validation of this compound, a cornerstone monomer in advanced materials, is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous determination of its three-dimensional structure, which is paramount for understanding its reactivity and predicting the properties of the resulting polymers. While obtaining suitable crystals can be a hurdle, the detailed atomic-level information it provides is invaluable.
For a comprehensive and self-validating approach, X-ray crystallography should be complemented by spectroscopic techniques such as NMR, FTIR, and mass spectrometry. This multi-faceted analytical strategy ensures not only the correct molecular structure but also provides a complete picture of the compound's identity, purity, and conformational properties in different states. By judiciously selecting and applying these techniques, researchers can proceed with confidence in the quality and structural integrity of their this compound, paving the way for the rational design of next-generation materials.
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comparing the performance of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride in different polymer systems
In the pursuit of high-performance polymers, the judicious selection of monomeric building blocks is paramount. Among these, dianhydrides play a pivotal role in defining the final properties of polyimides and polyesters. This guide provides an in-depth comparison of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (CHDA), a cycloaliphatic dianhydride, against its aromatic counterparts. We will delve into the structural nuances that govern performance differences and provide experimental context for researchers and professionals in polymer science and material development.
Introduction: The Significance of Dianhydride Structure
Dianhydrides are the cornerstone of many high-performance polymers, particularly polyimides. The structure of the dianhydride dictates key polymer characteristics such as thermal stability, mechanical strength, solubility, and optical transparency. Aromatic dianhydrides, with their rigid backbones, have traditionally been the standard for applications demanding high thermal and mechanical performance.[1] However, the inherent aromaticity often leads to polymers with intense color and limited solubility, restricting their use in optical and solution-processed applications.[1]
This is where cycloaliphatic dianhydrides, such as this compound, offer a compelling alternative. By replacing the aromatic ring with a saturated cyclohexane ring, it is possible to disrupt the charge-transfer complex formation that causes color in aromatic polyimides, leading to highly transparent materials.[1] Furthermore, the non-planar, flexible nature of the cyclohexane ring can improve solubility without significantly compromising thermal stability.[2][3]
Performance Comparison: CHDA vs. Aromatic Dianhydrides
The performance of a polymer is a direct consequence of its molecular architecture. Here, we compare the properties of polymers derived from CHDA with those synthesized from a representative aromatic dianhydride, 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Thermal Properties
Polymers derived from aromatic dianhydrides generally exhibit superior thermomechanical properties compared to those from cycloaliphatic dianhydrides.[2][3] The rigid and planar structure of the aromatic rings leads to strong intermolecular interactions and a higher glass transition temperature (Tg). However, CHDA-based polyimides still offer excellent thermal stability, suitable for many high-temperature applications.[4] The introduction of the aliphatic cyclohexane ring can slightly lower the thermal decomposition temperature compared to fully aromatic polyimides due to the presence of C-H bonds that are more susceptible to thermal degradation.[5]
| Property | CHDA-Based Polyimide (Representative) | BPADA-Based Polyimide (Representative) |
| Glass Transition Temperature (Tg) | ~218-227 °C[3] | > 250 °C[1] |
| 5% Weight Loss Temperature (Td5) | ~473 °C[6] | > 500 °C |
Table 1: Comparison of Thermal Properties. Data is representative and can vary based on the diamine used.
Mechanical Properties
The mechanical strength of polyimides is heavily influenced by the rigidity of the polymer backbone. Aromatic dianhydrides contribute to a more rigid chain, resulting in higher tensile strength and modulus.[3] In contrast, the flexible nature of the cyclohexane ring in CHDA can lead to polymers with lower tensile strength but potentially higher elongation at break, indicating increased flexibility.[3] While aromatic dianhydride-based polyimides exhibit better overall mechanical properties, CHDA-based systems can be tailored for applications where flexibility is a key requirement.[3]
| Property | CHDA-Based Polyimide (Representative) | BPADA-Based Polyimide (Representative) |
| Tensile Strength | Lower | Higher |
| Elongation at Break | 3-6%[3] | 4-7%[3] |
Table 2: Comparison of Mechanical Properties. Specific values depend on the diamine and processing conditions.
Optical and Solubility Properties
One of the most significant advantages of using CHDA is the enhanced optical transparency and solubility of the resulting polymers.[2][3] The absence of extended aromatic systems mitigates the formation of charge-transfer complexes, leading to colorless or very pale-colored polyimides.[1] This makes CHDA an excellent choice for optical applications such as flexible displays and optical fiber claddings.[7]
The non-planar structure of the cyclohexane ring disrupts chain packing, which in turn improves the solubility of the polymer in organic solvents.[2][3] This is a crucial advantage for solution-based processing techniques like spin coating and casting.
| Property | CHDA-Based Polyimide | Aromatic Dianhydride-Based Polyimide |
| Optical Transparency | High (Colorless)[1] | Low (Colored)[1] |
| Solubility | Good in organic solvents[2][3] | Poor in organic solvents |
Table 3: Comparison of Optical and Solubility Properties.
Experimental Section: Synthesis and Characterization
To provide a practical context, we outline a general procedure for the synthesis of a polyimide from CHDA and an aromatic diamine.
Synthesis of Poly(amic acid) and Polyimide Film
The synthesis of polyimides from dianhydrides and diamines is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.
Caption: General workflow for the two-step synthesis of a polyimide from a dianhydride and a diamine.
Protocol:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aromatic diamine in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of solid this compound to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution. The reaction progress can be monitored by measuring the inherent viscosity of the solution.[8]
-
Film Casting and Imidization: Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a vacuum oven and subject it to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal imidization. This process removes the solvent and converts the poly(amic acid) to the final polyimide.
Characterization Workflow
A systematic characterization of the resulting polyimide film is essential to evaluate its performance.
Caption: A typical workflow for the comprehensive characterization of a synthesized polyimide film.
Conclusion and Future Outlook
This compound presents a compelling alternative to traditional aromatic dianhydrides for the synthesis of high-performance polymers. While polymers derived from CHDA may exhibit slightly lower thermal and mechanical properties compared to their fully aromatic counterparts, they offer significant advantages in terms of optical transparency and solubility.[2][3] This makes them highly suitable for a range of applications where these properties are critical, including flexible electronics, optical coatings, and advanced membranes.[7]
The versatility of CHDA allows for the fine-tuning of polymer properties by judicious selection of the diamine comonomer. Future research will likely focus on the development of novel CHDA-based copolymers and composites to further enhance their performance characteristics, bridging the gap between cycloaliphatic and aromatic systems and expanding their application scope.
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UCHEM. (2023, December 18). Cyclohexane-1R,2S,4S,5R-tetracarboxylic Dianhydride (CAS 1198787-91-5) | High-Performance Polymer Intermediate. Retrieved from [Link]
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A Comparative Guide to the Thermal and Mechanical Performance of Polyimides Derived from Alicyclic Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] While aromatic polyimides have long been the industry standard, the incorporation of alicyclic dianhydrides into the polymer backbone offers a compelling strategy to tailor properties for specific applications, including flexible electronics, aerospace components, and biomedical devices. This guide provides a comprehensive comparison of the thermal and mechanical properties of polyimides synthesized from different alicyclic dianhydrides, supported by experimental data and detailed methodologies.
The Strategic Advantage of Alicyclic Dianhydrides
The introduction of non-aromatic, cyclic structures (alicyclic moieties) into the polyimide backbone disrupts the charge-transfer complex (CTC) formation that is characteristic of fully aromatic polyimides. This disruption leads to several beneficial modifications in the polymer's properties:
-
Enhanced Solubility and Processability: The non-planar and often bulky nature of alicyclic units hinders tight chain packing, leading to improved solubility in common organic solvents.[2][3] This facilitates easier processing and fabrication of films and other components.
-
Improved Optical Transparency: By reducing CTC formation, alicyclic polyimides exhibit significantly lower color intensity and higher optical transparency in the visible light spectrum.[4][5] This makes them ideal candidates for applications requiring colorless or near-colorless materials, such as flexible display substrates.
-
Tailorable Thermomechanical Properties: The specific geometry and rigidity of the alicyclic dianhydride can be selected to fine-tune the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical strength of the resulting polyimide.[3][6]
This guide will focus on a comparative analysis of polyimides derived from three prominent alicyclic dianhydrides:
-
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA)
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BOTA)
-
Other notable alicyclic dianhydrides
Comparative Analysis of Thermal and Mechanical Properties
The choice of alicyclic dianhydride has a profound impact on the final properties of the polyimide. The following sections and tables summarize the key performance differences based on experimental data from the literature.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for comparing the onset of thermal decomposition.
| Dianhydride | Diamine | Td5 (°C) | Reference |
| H-PMDA | 2,2'-bis(trifluoromethyl)benzidine (TFMB) | ~473 | [7] |
| BOTA | 1,4-phenylenediamine | 460 | [8] |
| BOTA | 1,3-phenylenediamine | 379 | [8] |
| BOTA-based (various rigid diamines) | MIMA, HFA, FND, TPM | > 400 | [2] |
Key Insights:
-
Polyimides derived from both H-PMDA and BOTA exhibit high thermal stability, with decomposition temperatures generally exceeding 400°C.[2][7][8]
-
The choice of diamine significantly influences the thermal stability. For instance, the BOTA-based polyimide with 1,4-phenylenediamine shows considerably higher thermal stability than the one with 1,3-phenylenediamine.[8] This highlights the importance of the overall polymer backbone rigidity.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an amorphous or semi-crystalline polymer. It is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are commonly used to determine Tg.
| Dianhydride | Diamine | Tg (°C) | Reference |
| H-PMDA-based | Amide-containing diamines | >300 | [9] |
| BOTA-based (various rigid diamines) | MIMA, HFA, FND, TPM | 272 - 355 | [2] |
| BOTA-based | Diamines with flexible linkages | >350 | [5] |
| Semi-alicyclic PIs (general) | Trifluoromethyl-containing aromatic diamines | 294 - 390 | [3] |
Key Insights:
-
Alicyclic polyimides can achieve very high glass transition temperatures, often exceeding 300°C, indicating their suitability for high-temperature applications.[2][3][5][9]
-
The rigidity of both the dianhydride and the diamine components contributes to a higher Tg. The introduction of rigid cyclic structures, such as in BOTA, leads to high Tg values.[2][5]
-
Even with the incorporation of flexible linkages in the diamine, BOTA-based polyimides can maintain a high Tg.[5]
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application in demanding environments. Tensile strength, elongation at break, and tensile modulus are key indicators of a material's mechanical performance.
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| Semi-alicyclic PIs (general) | - | - | - | - | Good mechanical property noted[3] |
| Aromatic PI (for comparison) | ODA | - | - | 3.42 | [10] |
| Aromatic PI (for comparison) | BTDA | 114.19 | 3.58 | 3.23 | [10] |
| Neat PI films (general) | - | 94 - 120 | 7 - 15 | 1.85 - 2.18 | [1] |
Key Insights:
-
While specific data for all alicyclic dianhydride-based polyimides is not always readily available in a comparative format, semi-alicyclic polyimides are generally reported to possess good mechanical properties.[3]
-
For context, aromatic polyimides exhibit high tensile strength and modulus.[1][10] The mechanical properties of alicyclic polyimides are often a trade-off with their enhanced solubility and optical properties. Aromatic structures generally lead to better thermomechanical properties compared to cycloaliphatic structures.[11][12]
-
The incorporation of rigid phthalazinone structures into semi-aromatic polyimides has been shown to significantly enhance mechanical flexibility, with elongation at break reaching up to 50.4%.[13]
Experimental Methodologies
To ensure the reliability and reproducibility of the data presented, it is essential to follow standardized experimental protocols.
Polyimide Synthesis: A Two-Step Polycondensation Approach
A common and effective method for synthesizing polyimides is a two-step polycondensation reaction.[2]
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the diamine (e.g., 2 mmol) in an appropriate solvent like N-methyl-2-pyrrolidone (NMP) (e.g., 5 mL).[2]
-
Once the diamine is fully dissolved, add the alicyclic dianhydride (e.g., 2 mmol) and a catalyst such as LiCl (e.g., 150 mg) to the solution.[2]
-
Stir the mixture at room temperature for an extended period (e.g., 14 hours) under a nitrogen atmosphere to form the poly(amic acid) precursor solution.[2]
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine.
-
Heat the mixture to a moderate temperature (e.g., 80°C) for a set time (e.g., 1 hour).[2]
-
Subsequently, increase the temperature to a higher level (e.g., 190°C) for a longer duration (e.g., 24 hours) to complete the cyclodehydration process, forming the final polyimide.[2]
-
Precipitate the polymer by pouring the solution into a non-solvent like ethanol.[2]
-
Collect and dry the resulting polyimide.
Diagram of the Two-Step Polyimide Synthesis
Caption: A schematic of the two-step polyimide synthesis process.
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA)
-
Place a small sample (typically 5-10 mg) of the polyimide film into a TGA instrument pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
Record the weight loss of the sample as a function of temperature. The Td5 is determined as the temperature at which 5% weight loss occurs.[14]
Differential Scanning Calorimetry (DSC)
-
Seal a small sample (typically 5-10 mg) of the polyimide film in an aluminum pan.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.
-
Cool the sample and then reheat it at the same rate.
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
Mechanical Analysis Protocol
Dynamic Mechanical Analysis (DMA)
-
Cut the polyimide film into a rectangular specimen of defined dimensions (e.g., 30 mm x 5 mm x 0.5 mm).[10]
-
Mount the specimen in the DMA instrument in tensile film mode.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 5°C/min).[10][14]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.[14]
Diagram of the Thermal and Mechanical Analysis Workflow
Caption: Workflow for thermal and mechanical characterization of polyimide films.
Conclusion
The incorporation of alicyclic dianhydrides into polyimide structures provides a powerful tool for tailoring material properties to meet the demands of advanced applications. By carefully selecting the alicyclic dianhydride and the corresponding diamine, researchers can develop polyimides with an optimized balance of thermal stability, mechanical performance, processability, and optical transparency. This guide has provided a comparative overview of the properties of polyimides derived from different alicyclic dianhydrides, along with the fundamental experimental protocols for their synthesis and characterization. This information serves as a valuable resource for scientists and engineers working at the forefront of polymer science and materials development.
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Aguilar-Lugo, C., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Molecules, 27(21), 7525. [Link]
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Ueda, M., et al. (Year). Synthesis and Properties of Structurally Alicyclic Polyimides Ordered. Journal of Photopolymer Science and Technology. [Link]
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Kim, J. H., et al. (2025). Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. Polymers, 17(15), 3214. [Link]
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Li, Y., et al. (2019). Preparation and Characterization of Semi-Alicyclic Polyimides Containing Trifluoromethyl Groups for Optoelectronic Application. Polymers, 11(10), 1589. [Link]
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Hulubei, C., et al. (Year). NOVEL POLYIMIDES CONTAINING ALICYCLIC UNITS. SYNTHESIS AND CHARACTERIZATION. Revue Roumaine de Chimie. [Link]
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Lee, S., et al. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. Polymers, 16(3), 350. [Link]
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Li, M., et al. (2024). Semi-Alicyclic Thermoplastic Polyimide Matrixes Based on Hydrogenated Pyromellitic Dianhydride and Asymmetrical 3,4′-Oxydianiline with Good Thermal Stability and Improved Optical Transparency. Polymers, 16(21), 2949. [Link]
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Alvarado, M., Harruna, I. I., & Bota, K. B. (1997). Synthesis and Characterization of High Performance Polyimides Containing the Bicyclo(2.2.2)oct-7-ene Ring System. NASA Technical Reports Server. [Link]
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ResearchGate. (n.d.). Thermal and mechanical properties of the polyimide films. [Link]
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Hasegawa, M., et al. (2011). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Journal of Polymer Science Part A: Polymer Chemistry, 49(24), 5346-5361. [Link]
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Li, M., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3564. [Link]
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Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131. [Link]
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Hasegawa, M., et al. (2013). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride with Controlled Steric Structure. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1836-1851. [Link]
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Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131. [Link]
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Semantic Scholar. (n.d.). Heat‐resistant and transparent polyimides derived from alicyclic dianhydrides and phthalazinone‐based diamine. [Link]
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Wang, Y., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 14(19), 4153. [Link]
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Wang, C., et al. (2019). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 11(7), 1133. [Link]
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Hasegawa, M., et al. (2023). Colorless Polyimides Derived from Octahydro-2,3,6,7-anthracenetetracarboxylic Dianhydride. Polymers, 15(9), 2130. [Link]
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Zhang, Y., et al. (2022). Thermal, mechanical investigation and neutron shielding analysis for Gd-MOF/polyimide materials. Scientific Reports, 12(1), 1-9. [Link]
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Kwac, L. K., Kim, B. J., & Chang, J. H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(34), 21867-21875. [Link]
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Kwac, L. K., Kim, B. J., & Chang, J. H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(34), 21867-21875. [Link]
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A Comparative Guide to the Optical Transparency of Polyimides: 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride vs. Aromatic Dianhydrides
Executive Summary
The relentless pursuit of higher performance materials for advanced optical and electronic applications has intensified the demand for polymers that are not only thermally stable and mechanically robust but also possess exceptional optical clarity. While aromatic polyimides have long been the benchmark for thermal and mechanical performance, their inherent color, ranging from yellow to deep brown, has limited their use in applications requiring high transparency. This guide provides a comprehensive comparison of polyimides derived from the alicyclic monomer, 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA), against those synthesized from conventional aromatic dianhydrides. Through an examination of the underlying chemical principles and supporting experimental data, we demonstrate that the non-aromatic, bent structure of H-PMDA is a key design feature for disrupting the formation of color-inducing charge-transfer complexes, leading to the creation of highly transparent, colorless polyimide films. This guide is intended for researchers and engineers seeking to develop next-generation optical materials where a combination of transparency, thermal stability, and mechanical integrity is paramount.
Introduction: The Challenge of Color in High-Performance Polyimides
Polyimides (PIs) are a class of high-performance polymers renowned for their outstanding thermal stability, excellent mechanical properties, and superior chemical resistance.[1] These attributes have made them indispensable in the aerospace, electronics, and automotive industries for applications ranging from flexible printed circuits to high-temperature insulation. However, the majority of commercially available polyimides are aromatic, meaning their molecular backbone is composed of rigid, planar aromatic rings. This chemical structure, while responsible for their desirable properties, also imparts a distinct yellow-to-brown color, which is a significant drawback for optical applications such as flexible displays, optical films, and advanced sensor technologies.[2]
The coloration of aromatic polyimides arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs).[3] This guide will delve into the mechanism of CTC formation and present a compelling case for the use of alicyclic dianhydrides, specifically this compound (H-PMDA), as a strategic solution to mitigate this issue and achieve truly colorless, transparent polyimides without significantly compromising thermal performance.
The Science of Polyimide Color: Charge-Transfer Complexes (CTCs)
The origin of color in conventional aromatic polyimides is a well-understood electronic phenomenon. The polymer chain consists of alternating electron-donating (diamine) and electron-accepting (dianhydride) moieties.[1] The planar structures of the aromatic rings in both components allow for close packing of the polymer chains and significant overlap of their π-orbitals. This proximity facilitates the formation of a charge-transfer complex, where electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the diamine unit to the lowest unoccupied molecular orbital (LUMO) of the dianhydride unit.[4][5]
This CTC creates a new electronic transition with a lower energy gap than the transitions of the individual monomers. This new, lower-energy transition absorbs light in the blue and violet regions of the visible spectrum, causing the material to appear yellow or brown to the human eye.[3] The intensity of this coloration is directly related to the strength and concentration of these CTCs.
The use of alicyclic dianhydrides, such as H-PMDA, is an effective strategy to suppress CTC formation.[6] The saturated, non-planar cyclohexane ring in H-PMDA disrupts the planarity of the polymer backbone. This steric hindrance prevents the close chain packing and π-orbital overlap necessary for strong intermolecular and intramolecular CTCs to form, thereby significantly reducing color and increasing optical transparency.[2][7]
Comparative Analysis: H-PMDA vs. Aromatic Dianhydrides
To objectively assess the performance of H-PMDA, we compare it with three commonly used aromatic dianhydrides: Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA). While 6FDA is known to produce more transparent polyimides than PMDA and BPDA due to the bulky, electron-withdrawing -C(CF₃)₂- group that reduces chain packing, the alicyclic nature of H-PMDA offers a more fundamental approach to achieving colorlessness.[8]
Table 1: Comparative Performance of Polyimides from Various Dianhydrides
| Property | H-PMDA | PMDA | BPDA | 6FDA |
| Structure | Alicyclic, Non-planar | Aromatic, Planar | Aromatic, Planar | Aromatic, Non-planar |
| UV-Cutoff Wavelength (λ₀) | 292–314 nm[9] | ~380-450 nm[10] | ~360-390 nm[11] | ~340-370 nm[8] |
| Transmittance @ 450 nm | > 91%[9] | < 50%[10] | ~60-80%[11] | > 85%[8] |
| Yellowness Index (YI) | < 3.8[9] | High | Moderate-High | Low-Moderate |
| Refractive Index (n) | ~1.54 - 1.63[9] | ~1.69 - 1.74[12][13] | ~1.65 - 1.72 | ~1.52 - 1.61[12][13] |
| Glass Transition Temp. (Tg) | > 350 °C[14] | > 380 °C[12][13] | > 350 °C | ~290 - 350 °C[12][13] |
| CTC Formation | Significantly Inhibited | Strong | Strong | Partially Inhibited |
Note: The values presented are typical ranges compiled from various literature sources and can vary depending on the specific diamine used and the film thickness.
The data clearly indicates that polyimides derived from H-PMDA exhibit significantly lower UV-cutoff wavelengths and higher transmittance in the visible spectrum, resulting in colorless films with very low yellowness indices. This superior optical performance is achieved while maintaining a high glass transition temperature, demonstrating that the use of alicyclic dianhydrides is a viable strategy for producing high-performance, optically transparent polyimides.
Experimental Protocols
To provide a practical framework for assessing these materials, we present detailed protocols for the synthesis and optical characterization of a representative H-PMDA-based polyimide and a conventional aromatic polyimide for comparison.
Polyimide Synthesis (Two-Step Method)
The standard and most versatile method for synthesizing high-molecular-weight polyimides is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to the final polyimide.[15][16]
Protocol 1: Synthesis of H-PMDA-TFMB Polyimide (Transparent)
-
Monomer Preparation: Dry this compound (H-PMDA) and 2,2'-bis(trifluoromethyl)benzidine (TFMB) in a vacuum oven at 120°C for 12 hours prior to use. Rationale: The polycondensation reaction is sensitive to moisture, which can hydrolyze the dianhydride and terminate the polymer chain growth, leading to low molecular weight polymer.
-
Poly(amic acid) Synthesis: In a nitrogen-purged, flame-dried three-neck flask equipped with a mechanical stirrer, add TFMB (e.g., 3.202 g, 10 mmol) and anhydrous N,N-dimethylacetamide (DMAc) (e.g., 30 mL). Stir until the diamine is fully dissolved. Rationale: An inert atmosphere prevents side reactions with oxygen and moisture. DMAc is a polar aprotic solvent that effectively dissolves both the monomers and the resulting PAA.
-
Polymerization: Slowly add an equimolar amount of H-PMDA (e.g., 2.242 g, 10 mmol) to the diamine solution in small portions over 30 minutes. Rinse the weighing paper with a small amount of DMAc to ensure all monomer is transferred. Rationale: Stoichiometric balance is crucial for achieving high molecular weight. Slow addition helps to control the reaction exotherm and ensure a homogeneous solution.
-
Reaction: Continue stirring the solution at room temperature under a nitrogen blanket for 24 hours. The viscosity of the solution will increase significantly as the PAA is formed.
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven and cure using a staged heating program: 80°C for 2 hours, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 1 hour. Rationale: A staged curing process allows for the slow removal of the solvent without creating bubbles or voids in the film. The final high-temperature step ensures complete conversion of the amic acid to the imide structure.
-
Film Removal: After cooling to room temperature, immerse the glass plate in water to gently peel off the transparent polyimide film.
Protocol 2: Synthesis of PMDA-ODA Polyimide (Colored Control)
Follow the same procedure as in Protocol 1, but substitute H-PMDA with Pyromellitic Dianhydride (PMDA) (e.g., 2.181 g, 10 mmol) and TFMB with 4,4'-oxydianiline (ODA) (e.g., 2.002 g, 10 mmol). The resulting film will be a characteristic amber color (similar to Kapton®), providing a direct visual and spectral comparison.
Optical Property Characterization
Accurate and reproducible characterization of optical properties is essential for validating the performance of transparent polyimides.
Protocol 3: UV-Visible Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Cut a small, flat piece of the polyimide film, ensuring it is free of dust, scratches, or fingerprints. Mount the film in a sample holder perpendicular to the incident light beam.[17]
-
Measurement: Record the transmittance spectrum from 800 nm to 200 nm. Use an empty sample holder for the reference beam to obtain the baseline.
-
Data Analysis:
-
Transmittance (%T): Determine the %T at specific wavelengths (e.g., 400 nm, 450 nm, 550 nm).
-
UV-Cutoff Wavelength (λ₀): Identify the wavelength at which the transmittance drops to nearly zero (typically <1%).[6]
-
Protocol 4: Yellowness Index (YI) Measurement (ASTM E313)
-
Instrumentation: Use a colorimeter or spectrophotometer capable of measuring CIE tristimulus values (X, Y, Z).[4][18]
-
Standard: Follow the procedure outlined in ASTM E313.[12]
-
Measurement: Place the polyimide film in the instrument's measurement port. The instrument will illuminate the sample with a standard illuminant (e.g., D65 for daylight) and measure the tristimulus values.
-
Calculation: The Yellowness Index (YI) is calculated using the formula: YI = 100(CₓX - C₂Z) / Y, where Cₓ and C₂ are coefficients dependent on the illuminant and observer angle.[3] A lower YI value indicates less yellowness.
Protocol 5: Haze Measurement (ASTM D1003)
-
Instrumentation: Use a haze meter or a spectrophotometer with an integrating sphere.[14][19]
-
Standard: Adhere to the methodology described in ASTM D1003.
-
Principle: Haze is the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam. The instrument measures both the total luminous transmittance and the diffuse transmittance.
-
Calculation: Haze (%) = (Diffuse Transmittance / Total Luminous Transmittance) x 100. A lower haze value signifies higher clarity.[9]
Conclusion
References
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Intertek. Yellowness Index (YI) ASTM E313. [Link]
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3nh. Yellowness index measurement method. [Link]
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ResearchGate. The schematic of intra- and intermolecular charge transfer complexes (CTC). [Link]
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ResearchGate. UV-vis spectras of the polyimide films. [Link]
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ResearchGate. Schematic diagram of intra/inter-molecular charge transfer complex (CTC). [Link]
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ResearchGate. Normalized UV-vis absorption spectra of all polyimides of their solid films. [Link]
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A Comparative Guide to the Processability of Polyimides from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
This guide provides a comprehensive evaluation of the processability of polyimides derived from 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). We will objectively compare its performance against traditional aromatic polyimides, supported by experimental data and detailed protocols, to inform researchers and scientists in materials development.
Introduction: Overcoming the Processability Barrier of High-Performance Polyimides
Wholly aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and microelectronics industries.[1][2][3] However, their rigid, planar molecular structures and strong inter-chain charge-transfer complex (CTC) interactions lead to significant processing challenges.[4][5][6] These materials are often intractable, exhibiting poor solubility and extremely high melting points or glass transition temperatures (Tg), which complicates their fabrication into films, coatings, or complex parts.[4][5]
The introduction of alicyclic monomers, specifically this compound (H-PMDA), represents a pivotal advancement in addressing these limitations.[7][8] By replacing a rigid aromatic dianhydride with a non-aromatic, flexible cyclohexyl unit, the CTC interactions are effectively disrupted.[6][9][10] This structural modification is the key to unlocking enhanced processability—most notably, vastly improved solubility and optical transparency—without catastrophically compromising the desirable thermal properties of the polyimide backbone.[7][8]
This guide will dissect the causal relationship between the molecular structure of H-PMDA and the resulting polymer's processability, offering a direct comparison with its aromatic analogue, Pyromellitic Dianhydride (PMDA).
Comparative Analysis: H-PMDA vs. Aromatic Dianhydrides
The primary advantage of incorporating H-PMDA into a polyimide backbone is the dramatic improvement in its solution and melt processability. This stems directly from the non-planar, flexible nature of the cyclohexane ring.
Enhanced Solubility
The defining challenge for many aromatic polyimides is their insolubility in their fully imidized state, which necessitates processing their poly(amic acid) (PAA) precursors followed by a high-temperature curing step.[5][11] H-PMDA-based polyimides circumvent this issue. The alicyclic structure prevents the dense chain packing and strong electronic interactions that render aromatic polyimides insoluble.[4][7][12]
As a result, many H-PMDA-derived polyimides are readily soluble in common polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even some lower-boiling-point solvents at room temperature.[12] This allows for direct processing of the final, fully imidized polymer via techniques like solution casting, spin coating, and printing.
| Polyimide System | Dianhydride | Solubility in NMP | Solubility in DMAc | Solubility in Chloroform |
| PI-1 (Alicyclic) | H-PMDA | Soluble[12] | Soluble[12] | Often Soluble |
| PI-2 (Aromatic) | PMDA | Insoluble/Swells[5] | Insoluble[5] | Insoluble |
| PI-3 (Fluorinated) | 6FDA | Soluble[11][12] | Soluble[11][12] | Soluble[11] |
Table 1: Comparative solubility of polyimides derived from different dianhydrides. While fluorinated systems like 6FDA also offer solubility, H-PMDA provides an alternative, often more cost-effective, route.
Improved Optical Transparency
Aromatic polyimides are notoriously colored, typically appearing yellow to dark brown. This coloration is a direct result of the charge-transfer complexes between the electron-accepting dianhydride and electron-donating diamine moieties.[9] The use of H-PMDA, a non-aromatic (cycloaliphatic) monomer, effectively eliminates these CTC interactions.[13] The resulting semi-aromatic polyimides are therefore colorless and exhibit high optical transparency, making them ideal candidates for applications in flexible displays, optical fibers, and optoelectronics.[1][14][15]
| Property | H-PMDA based PI | PMDA based PI |
| Appearance | Colorless, Transparent | Yellow to Brown, Opaque |
| Transmittance at 400 nm | 79% - 83%[12] | Significantly lower |
| Cutoff Wavelength (λ₀) | < 295 nm[12] | > 360 nm |
Table 2: Comparison of optical properties. The data clearly shows the superior transparency of H-PMDA based polyimides.
Potential for Melt Processability
While many H-PMDA polyimides are still high-performance thermosets, their less rigid backbone can lead to a lower glass transition temperature (Tg) and melt viscosity compared to their wholly aromatic counterparts.[16] This opens the door for thermoplastic processing methods, such as compression molding, which are difficult or impossible with intractable aromatic polyimides like those from PMDA.[17] The ability to define a melt processing window, even at elevated temperatures (e.g., 300-380 °C), is a significant advantage for fabricating bulk components and composites.[16]
Experimental Section: Synthesis and Evaluation Protocols
To ensure trustworthiness and reproducibility, the following section details the self-validating protocols for synthesizing and evaluating H-PMDA-based polyimides.
Visualization of Key Components and Processes
First, let's visualize the key molecular structures and the overall synthesis workflow.
Caption: Key monomers and the two-step polyimide synthesis workflow.
Detailed Synthesis Protocol: H-PMDA and ODA Polyimide
This protocol describes the standard two-step polymerization process.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15-20 wt% solid content.
-
Reaction: Once the diamine is fully dissolved, add an equimolar amount of H-PMDA powder to the solution in one portion under a continuous nitrogen purge. Causality: Adding the dianhydride as a solid to the diamine solution helps control the reaction rate and prevent localized high concentrations that could lead to gelation.
-
Polymerization: Allow the mixture to stir at room temperature for 24 hours.[12] The viscosity will increase significantly as the high molecular weight PAA is formed. The final product is a viscous, clear PAA solution.
Step 2: Imidization to Polyimide
The PAA precursor can be converted to the final polyimide via two primary methods:
-
(A) Thermal Imidization:
-
Cast the PAA solution onto a glass substrate to form a thin film.
-
Place the film in a vacuum or inert atmosphere oven.
-
Heat the film using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration reaction to form the imide rings.[18]
-
-
(B) Chemical Imidization:
-
To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in a molar excess relative to the amic acid repeating unit.[19]
-
Stir the mixture at room temperature for 12-24 hours.[19]
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or ethanol.
-
Collect the solid polyimide powder by filtration, wash thoroughly, and dry under vacuum. Advantage: Chemical imidization is performed at low temperatures, which can prevent potential side reactions and often results in polymers with better optical clarity.[10]
-
Caption: Experimental workflow for the two-step synthesis of H-PMDA based polyimides.
Processability Evaluation Protocols
Protocol 1: Solubility Assessment
-
Add 10 mg of the dried polyimide powder (from chemical imidization) to 1 mL of the test solvent (e.g., NMP, DMAc, m-cresol, chloroform) in a sealed vial.
-
Stir or shake the vial at room temperature for 24 hours.
-
Observe and record the result as "Soluble," "Partially Soluble," or "Insoluble."
-
For samples that are insoluble at room temperature, heat the vial to 80-100°C for 1 hour and record the result upon cooling.
Protocol 2: Thermal Properties Analysis (TGA/DSC)
-
TGA (Thermogravimetric Analysis):
-
Place 5-10 mg of the polyimide sample in a TGA pan.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the temperature at 5% weight loss (Td5), which indicates the onset of thermal decomposition.[20]
-
-
DSC (Differential Scanning Calorimetry):
-
Place 5-10 mg of the polyimide sample in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at 10°C/min to erase thermal history.
-
Cool the sample rapidly.
-
Perform a second heating scan at 10°C/min. The inflection point in the heat flow curve determines the glass transition temperature (Tg).[19]
-
Conclusion and Future Outlook
The use of this compound (H-PMDA) is a highly effective strategy for mitigating the severe processability challenges associated with wholly aromatic polyimides. By incorporating a non-planar, alicyclic unit into the polymer backbone, H-PMDA significantly enhances solubility and confers excellent optical transparency, enabling direct solution-based processing of the fully imidized polymer.[7][12]
While the thermal decomposition temperature of H-PMDA based polyimides may be moderately lower than their ultra-rigid aromatic counterparts, their glass transition temperatures often remain sufficiently high for many demanding applications.[8][20] This trade-off is frequently justified by the immense gains in processability.
The improved characteristics of H-PMDA derived polyimides unlock their potential for a new generation of advanced materials, including flexible electronic substrates, colorless films for optical devices, and matrices for high-performance composites that can be fabricated with greater ease and versatility.[1][7]
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Hasegawa, M., et al. (2021). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Retrieved from [Link]
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Hasegawa, M., et al. (2020). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. Retrieved from [Link]
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Liaw, D. J., et al. (2018). High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. Polymers (Basel), 10(5), 556. Retrieved from [Link]
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Srinivasan, V., & Sankar, S. S. (2000). Highly soluble polyimides from sterically hindered diamines. Polymer, 41(19), 7031-7040. Retrieved from [Link]
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Zhang, Y., et al. (2022). Improved Melt Processabilities of Thermosetting Polyimide Matrix Resins for High Temperature Carbon Fiber Composite Applications. MDPI. Retrieved from [Link]
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NASA Technical Reports Server. (1974). The synthesis of a novel polyimide precursor. Retrieved from [Link]
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Hasegawa, M., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. ResearchGate. Retrieved from [Link]
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Hasegawa, M., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E, E68(Pt 3), o579. Retrieved from [Link]
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Liu, X., et al. (2019). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride with Controlled Steric Structure. ResearchGate. Retrieved from [Link]
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Brumă, M., et al. (2005). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 50(7-8), 629-638. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility a of the polyimides prepared via chemical imidization b. Retrieved from [Link]
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Zhang, Y., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Polyimides and Aromatic Polymers Conference. Retrieved from [Link]
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Wang, Z., et al. (2019). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. Retrieved from [Link]
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Hulubei, C., Hamciuc, E., & Hamciuc, C. (2020). AROMATIC-ALICYCLIC POLYIMIDES AS ALTERNATIVE TO CONVENTIONAL STRUCTURES. Imidic Polymers and Green Polymer Chemistry. Retrieved from [Link]
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Zhao, Y., et al. (2022). A comparison study of high thermal stable and resistant polyimides. AIP Publishing. Retrieved from [Link]
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Hulubei, C., Hamciuc, E., & Hamciuc, C. (2020). Aromatic-Alicyclic Polyimides: From Basic Aspects Toward High Technologies. Taylor & Francis eBooks. Retrieved from [Link]
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Kim, H., et al. (2023). Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. Polymers (Basel), 15(15), 3298. Retrieved from [Link]
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Hasegawa, M. (2017). Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to Advances in Alicyclic Dianhydrides for Next-Generation Polyimides
Introduction: Transcending the Limits of Aromatic Polyimides
Polyimides (PIs) stand as a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] These properties have cemented their use in demanding applications, from aerospace components to microelectronic insulation.[4] However, traditional wholly aromatic polyimides suffer from significant drawbacks that limit their application in modern optoelectronics and advanced materials. Their rigid, planar backbones promote the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which impart a deep yellow or brown color, hinder solubility, and make them notoriously difficult to process in their fully imidized form.[2][5]
To overcome these challenges, researchers have engineered a paradigm shift in monomer design, moving from planar aromatic structures to saturated, three-dimensional alicyclic dianhydrides. The incorporation of these non-planar, bulky alicyclic units into the polyimide backbone fundamentally disrupts polymer chain packing and mitigates CTC formation.[2][6][7] This guide provides a comprehensive review of recent advances in this field, objectively comparing the performance of polyimides derived from various alicyclic dianhydrides and presenting the experimental data that underpins these innovations.
The Alicyclic Advantage: A Structural Approach to Enhanced Performance
The strategic replacement of aromatic dianhydrides with their alicyclic counterparts induces a cascade of beneficial property changes, directly addressing the inherent limitations of conventional PIs.
-
Enhanced Solubility and Processability : The non-coplanar and often contorted structures of alicyclic monomers prevent the dense packing of polymer chains. This increased free volume weakens intermolecular forces, leading to a remarkable improvement in solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform in some cases.[3][5][6][8] This enhancement is critical for solution-based processing techniques such as spin-coating for thin-film applications.
-
Optical Transparency and Colorlessness : The primary cause of color in aromatic PIs is the CTC effect between electron-donating diamine moieties and electron-accepting dianhydride units.[2] Alicyclic dianhydrides, being saturated, lack the extended π-conjugation necessary for strong CTC formation. This interruption of the electronic communication along the polymer backbone results in polyimides that are highly transparent and often completely colorless, a crucial attribute for flexible displays, optical lenses, and other optoelectronic devices.[5][9][10]
-
Reduced Dielectric Constant : The same structural features that improve solubility—disrupted chain packing and increased free volume—also contribute to a lower dielectric constant. By reducing molecular polarizability and density, alicyclic PIs are superior insulators for next-generation microelectronics, where minimizing signal delay and cross-talk is paramount.[3][8]
-
Excellent Thermal Stability : While aromatic rings are famously stable, polyimides derived from robust alicyclic dianhydrides can still achieve outstanding thermal properties. Decomposition temperatures (Td) often exceed 400°C, and high glass transition temperatures (Tg) are maintained, ensuring reliability in high-temperature environments.[5][6][9][11]
Comparative Analysis of Advanced Alicyclic Dianhydrides
The specific structure of the alicyclic dianhydride has a profound impact on the final properties of the polyimide. Below, we compare several key dianhydrides that exemplify the progress in this field.
| Dianhydride | Structure | Key Features & Advantages | Thermal Stability (Td) | Glass Transition (Tg) | Solubility | Optical Properties |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BTD) | Rigid, bridged bicyclic | Imparts high rigidity, leading to microporosity and good gas permeability. Excellent thermal stability.[6] | 437–460 °C[6] | 272–355 °C[6][12] | Good in organic solvents[6] | Colorless and transparent films[9][10] |
| 5-(2,5-dioxotetrahydrofuryl)-3-methyl-cyclohexane-1,2-dicarboxylic anhydride (DOCDA) | Asymmetric, substituted cyclohexane | Asymmetric structure significantly disrupts packing, yielding excellent solubility and tough, colorless films.[5] | >345 °C[3] | 220–328 °C[5] | Readily soluble in NMP, DMAc, DMSO, THF, Chloroform[5] | Almost colorless, highly transparent[5] |
| Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA) | Saturated biphenyl analogue | A hydrogenated version of BPADA. Offers superior optical clarity and solubility over its aromatic counterpart.[7] | (Generally lower than aromatic PIs) | (Generally lower than aromatic PIs) | Superior to aromatic PIs[7] | Superior transparency to aromatic PIs[7] |
| Cyclobutanetetracarboxylic dianhydride (CBDA) | Strained four-membered ring | Creates wholly alicyclic PIs with exceptionally low refractive indices and dielectric constants.[8] | 420–445 °C[8] | >250 °C[13] | Soluble in polar aprotic solvents[8] | Excellent transparency (>250 nm)[8] |
| Cyclopentanone bis-spironorbornane dianhydride (CpODA) | Complex, rigid spiro structure | The highly rigid and contorted spiro structure leads to very high Tg and a low CTE, ideal for thermally stable optical films.[11] | 475–501 °C[11] | >330 °C[11] | Soluble PAA precursor | Entirely colorless, λcutoff < 337 nm[11] |
Visualization of Monomer Structures and Synthesis
BTD [image="https://i.imgur.com/8QzXkLh.png", label="BTD"]; DOCDA [image="https://i.imgur.com/kY7wP0n.png", label="DOCDA"]; HBPDA [image="https://i.imgur.com/g8e1m5Z.png", label="HBPDA"]; CBDA [image="https://i.imgur.com/uTj8R9t.png", label="CBDA"]; CpODA [image="https://i.imgur.com/B9O2f4E.png", label="CpODA"];
{rank=same; BTD; DOCDA; HBPDA; CBDA; CpODA;} } endomdot Caption: Chemical structures of representative advanced alicyclic dianhydrides.
Experimental Protocols: Synthesis and Characterization
The synthesis of alicyclic polyimides typically follows one of two well-established routes: a one-step high-temperature polycondensation or a two-step method involving a poly(amic acid) precursor. The choice of method depends on the reactivity of the monomers and the desired final properties.
Protocol 1: One-Step High-Temperature Polycondensation
This method is direct and efficient, yielding the final polyimide in a single reaction. It is particularly suitable for less reactive monomers or when a high molecular weight is desired from the outset.
Causality: By conducting the reaction at high temperatures (180-200°C) in a high-boiling solvent like nitrobenzene or m-cresol, the intermediate poly(amic acid) undergoes in situ imidization (cyclodehydration), directly forming the stable polyimide.[5][6] The continuous removal of water byproduct drives the reaction to completion.
Step-by-Step Methodology (Example: BTD-MIMA Synthesis[6]):
-
Reactor Setup: Equip a 50 mL three-necked flask with a mechanical stirrer and a nitrogen inlet/outlet.
-
Diamine Dissolution: Charge the flask with the diamine (e.g., 2 mmol of MIMA) and 5 mL of nitrobenzene. Stir under a gentle nitrogen flow until the diamine is completely dissolved.
-
Dianhydride Addition: Add an equimolar amount of the alicyclic dianhydride (e.g., 2 mmol of BTD) along with 5 mL of nitrobenzene to the stirred solution.
-
Initial Reaction: Heat the mixture to 80°C and maintain for 1 hour.
-
Catalysis and Imidization: Add a catalyst, such as pyridine (4 mmol), and increase the temperature to 120°C. After a period, add a co-catalyst like benzoic acid (4.0 mmol) and raise the temperature to 150°C for 3 hours.
-
Completion: Finally, increase the temperature to 200°C and maintain for 24 hours to ensure complete imidization and high molecular weight.
-
Isolation: Cool the viscous polymer solution and precipitate the polyimide by pouring it into a non-solvent like ethanol. Filter the polymer, wash thoroughly, and dry under vacuum.
Protocol 2: Two-Step Synthesis via Poly(amic acid) Precursor
This is the most common method, offering excellent control over the process. It allows for the formation of a processable poly(amic acid) solution which can be cast into a film before being converted to the final, often insoluble, polyimide.
Step A: Poly(amic acid) Synthesis Causality: This step is a polyaddition reaction conducted at low temperatures (typically room temperature) to prevent premature imidization. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the dianhydride, opening the anhydride rings to form the poly(amic acid).[5]
-
Reactor Setup: Use a dry, nitrogen-purged flask equipped with a mechanical stirrer.
-
Diamine Dissolution: Dissolve a precise amount of diamine (e.g., 5 mmol) in a dry, aprotic polar solvent such as NMP or DMAc (e.g., 10.5 mL).
-
Dianhydride Addition: Slowly add an equimolar amount of the alicyclic dianhydride (e.g., 5 mmol) to the diamine solution in portions to control the exothermic reaction.
-
Polymerization: Continue stirring the solution under nitrogen at room temperature for 24 hours. The viscosity will increase significantly as the high molecular weight poly(amic acid) forms.
Step B: Imidization (Conversion to Polyimide) The poly(amic acid) can be converted to polyimide by either thermal or chemical means.
-
Thermal Imidization: Causality: High temperatures provide the energy needed for the cyclodehydration reaction, where the amic acid's carboxylic acid and amide groups condense to form the imide ring, releasing water.[11]
-
Cast the poly(amic acid) solution onto a glass plate.
-
Place the plate in a vacuum or nitrogen oven.
-
Heat the film using a staged heating program, for example: 100°C for 1h, 200°C for 1h, and finally 300-350°C for 1h to ensure complete imidization.
-
-
Chemical Imidization: Causality: This method uses a chemical dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to achieve imidization at much lower temperatures, which can be advantageous for preserving thermo-sensitive functional groups.[4][5]
-
To the poly(amic acid) solution from Step A, add the chemical imidization agents (e.g., 1.5 mL acetic anhydride and 1.8 mL pyridine).
-
Heat the mixture to a moderate temperature (e.g., 80-120°C) and hold for 3-4 hours.
-
Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.
-
Essential Characterization Techniques
To validate the synthesis and evaluate performance, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized polyimides and verifies the completion of imidization.[6]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymers.[4]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature (Td) by monitoring weight loss as a function of temperature.[1][6]
-
Differential Scanning Calorimetry (DSC) / Thermomechanical Analysis (TMA): Determines the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE), which are critical indicators of the material's usable temperature range and dimensional stability.[1][6][11][14]
-
UV-Visible Spectroscopy: Quantifies the optical transparency and determines the UV cutoff wavelength, providing a direct measure of the material's colorlessness.[11][14]
Conclusion and Future Outlook
The integration of alicyclic dianhydrides into polyimide backbones represents a highly successful strategy for developing advanced polymers that marry the signature thermal stability of PIs with properties essential for modern technologies, namely processability, optical transparency, and low dielectric constants. The comparative data clearly shows that by carefully selecting the alicyclic monomer—from rigid bicyclic systems like BTD to complex spiro structures like CpODA—a wide range of properties can be precisely tailored.
Future research is poised to expand on these successes. Key areas of development include the synthesis of novel, even more complex alicyclic architectures to further enhance performance metrics. Moreover, there is a growing emphasis on creating sustainable polymers from bio-based alicyclic monomers.[15] These next-generation alicyclic polyimides are ideal candidates for cutting-edge applications in flexible electronics, foldable displays, 5G communication components, and advanced separation membranes, promising continued innovation in the field of high-performance materials.[4][14]
References
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Mendoza-Galván, A., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. Available at: [Link]
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Choi, K-Y., et al. (1996). Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. Korea Polymer Journal. Available at: [Link]
-
Kim, S., et al. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. Available at: [Link]
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Matsumoto, T. (2001). Synthesis of Wholly Alicyclic Polyimides from N-Silylated Alicyclic Diamines and Alicyclic Dianhydrides. Macromolecules - ACS Publications. Available at: [Link]
-
Mendoza-Galván, A., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. Available at: [Link]
-
Kim, H-J., et al. (2024). Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. MDPI. Available at: [Link]
-
Hamciuc, C., & Hamciuc, E. (2020). Aromatic-Alicyclic Polyimides: From Basic Aspects Toward High Technologies. IntechOpen. Available at: [Link]
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Ozawa, H., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. NIH. Available at: [Link]
-
Hulubei, C., & Oader, S. (2011). NOVEL POLYIMIDES CONTAINING ALICYCLIC UNITS. SYNTHESIS AND CHARACTERIZATION. Revue Roumaine de Chimie. Available at: [Link]
-
Abdulhamid, M. A., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Derived from Alicyclic Dianhydrides and a Dihydroxyl-Functionalized Spirobisindane Diamine. ACS Applied Polymer Materials. Available at: [Link]
-
Unspecified Authors. (Date unavailable). SYNTHESIS AND PROPERTIES OF SEMI-ALICYCLIC POLYIMIDES WITH HIGH REFRACTIVE INDICES AND HIGH TRANSPARENCY. ResearchGate. Available at: [Link]
-
Ding, Y., et al. (2022). Design, Synthesis and Properties of Semi-Alicyclic Colorless and Transparent Polyimide Films with High Glass Transition Temperatures and Low Retardation for Potential Applications in Flexible Electronics. MDPI. Available at: [Link]
-
Abdulhamid, M. A., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Derived from Alicyclic Dianhydrides and a Dihydroxyl-Functionalized Spirobisindane Diamine. ResearchGate. Available at: [Link]
-
Ozawa, H., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. MDPI. Available at: [Link]
-
Hsiao, S-H., & Chen, Y-H. (2022). Alicyclic Dianhydrides and Polyimides Containing Double-Bond Bridged Cyclohexanes and Investigations on Their Retro Diels–Alder Reaction. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (HPMDA), a common monomer in polyimide synthesis.[1][2][3][4] Our objective is to empower researchers with the knowledge to manage this process safely, ensuring compliance and minimizing environmental impact.
The core principle for disposing of acid anhydrides rests on a controlled chemical conversion to less hazardous substances prior to final disposal.[5] For this compound, this involves a deliberate, two-stage process: hydrolysis followed by neutralization. This guide will detail this primary method, as well as the procedure for disposing of small, uncontaminated quantities of the solid material.
I. Foundational Safety and Hazard Assessment
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a solid, typically a white powder, that presents specific risks.[2]
Primary Hazards:
-
Skin Irritation (H315): Causes irritation upon contact with skin.[6][7]
-
Serious Eye Irritation (H319): Poses a significant risk of serious irritation to the eyes.[6][7]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[6][7]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust.[5][8] Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield.[5] | Protects against dust particles and potential splashes during hydrolysis and neutralization. |
| Hand Protection | Acid-resistant gloves (e.g., neoprene, butyl rubber).[5] | Prevents skin contact and irritation.[6] |
| Body Protection | A flame-retardant lab coat.[5] | Protects clothing and underlying skin from spills and contamination. |
| Respiratory | Use in a fume hood is the primary control. NIOSH-approved respirator may be required if dust cannot be controlled.[8] | Prevents inhalation of irritating dust particles.[7] |
II. Disposal Workflow: A Step-by-Step Guide
The choice of disposal method depends on the quantity and state of the chemical waste. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting the appropriate disposal procedure.
Procedure A: Direct Disposal of Small, Uncontaminated Solid Waste
This method is suitable only for small amounts of pure, solid this compound.
Methodology:
-
Work Area Preparation: Ensure you are working within a chemical fume hood.[8]
-
Containment: Carefully sweep up the solid powder, taking extreme care to avoid generating dust.[6][8]
-
Packaging: Place the solid waste into a suitable, sealable, and clearly labeled hazardous waste container.[6] The label must identify the contents as "Hazardous Waste: this compound".
-
Final Disposal: Arrange for pickup by your institution’s Environmental Health and Safety (EH&S) department. Chemical waste generators are responsible for ensuring complete and accurate classification according to local, regional, and national regulations.[8]
Procedure B: Chemical Treatment for Larger or Contaminated Quantities
The fundamental principle of this procedure is the conversion of the water-reactive anhydride into its corresponding, more stable tetracarboxylic acid through hydrolysis, followed by neutralization.[1][4][5] Both hydrolysis and neutralization are exothermic reactions and require careful management of temperature.[5]
Experimental Protocol:
-
Step B1: Controlled Hydrolysis
-
Preparation: In a chemical fume hood, place a suitably sized beaker or flask (at least 3-4 times the final volume to prevent overflow) containing cold water or an ice-water mixture into a larger container to serve as a secondary containment and ice bath.
-
Addition: While stirring the water, add the this compound waste slowly and in small portions. The slow addition is critical to control the exothermic reaction and prevent excessive heat generation, which could cause boiling and splashing.[5][9]
-
Reaction: Continue stirring the mixture until all the solid has dissolved and reacted to form 1,2,4,5-cyclohexanetetracarboxylic acid.
-
-
Step B2: Neutralization
-
Preparation: Continue to stir the resulting acidic solution, keeping the reaction vessel in the ice bath.
-
Base Addition: Slowly add a suitable base, such as a 5% sodium hydroxide solution or a saturated sodium bicarbonate solution.[5][10] Be prepared for potential foaming or gas evolution, especially if using bicarbonate.
-
pH Monitoring: Monitor the pH of the solution regularly using a pH meter or pH strips. Continue adding the base dropwise until the pH is within a neutral range, typically between 5.5 and 9.0.[5] Always confirm the acceptable pH range with your institution's specific guidelines.
-
Final Disposal: Transfer the final, neutralized aqueous solution to a clearly labeled hazardous aqueous waste container. Do not pour the solution down the drain unless explicitly permitted by your institution's EH&S department and local regulations.[11][12]
-
III. Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[5]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment as detailed in Table 1.[5]
-
Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain and absorb the spilled solid.[5]
-
Collect Waste: Carefully sweep up the absorbed material and place it into a sealable, clearly labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and institutional safety office as required.
By adhering to these technically sound and safety-conscious procedures, you can ensure the responsible management and disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Valsynthese SA. (2021, May 25). Material Safety Data Sheet: 1,2,4,5-Cyclohexanetetracarboxylic 1,2:4.5-diimide. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
IsoLab. (n.d.). Acetic Anhydride - Standard Operating Procedure. [Link]
-
Reddit. (2023, June 24). Acetic Anhydride Disposal. r/Chempros. [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. [Link]
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HENAN VOCAS BIOTECHNOLOGY CO., LTD. (n.d.). This compound HPMDA CAS#2754-41-8. [Link]
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ResearchGate. (n.d.). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance, but a cornerstone of scientific integrity and innovation. This document is designed to be a practical, in-depth resource, moving beyond mere checklists to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable building block in the synthesis of polyimides and polyesters.[1] However, like all acid anhydrides, it presents specific hazards that necessitate careful handling. The primary risks associated with this compound are skin and eye irritation.[2][3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
-
H335: May cause respiratory irritation. [2]
The dianhydride structure means the compound is sensitive to moisture and will react with water, including ambient humidity and moisture on the skin or in the respiratory tract, to form the corresponding tetracarboxylic acid. This hydrolysis is the underlying cause of its irritant effects. Therefore, all handling procedures must be designed to minimize exposure to the solid material and its dust.
Currently, no specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of a defined OEL, it is crucial to adhere to the principles of good industrial hygiene, keeping exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against dust particles and potential splashes, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves for incidental contact. Butyl or neoprene gloves for extended contact or immersion. | Nitrile gloves offer good protection against splashes.[6][7][8] For prolonged handling, more robust materials like butyl or neoprene rubber are recommended due to their high resistance to a broad range of chemicals, including corrosive acids.[8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier to prevent skin contact with the chemical. |
| Respiratory Protection | To be used in cases of inadequate ventilation or when dust generation is likely. A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Protects the respiratory tract from irritation caused by inhaling the fine powder. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow is designed to be a self-validating system, ensuring safety at each stage.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) and neutralizing agents (e.g., sodium bicarbonate) should be readily available.
Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When weighing and dispensing the solid, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material. Avoid pouring the powder, which can create airborne dust.
-
Inert Atmosphere: As the compound is moisture-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon) for reactions where the presence of the hydrolyzed product would be detrimental.
-
Container Sealing: Once the desired amount of the chemical has been dispensed, securely seal the container to prevent exposure to atmospheric moisture.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Containment: If it is safe to do so, prevent the spread of the powder.
-
Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Using a plastic scoop, carefully transfer the mixture into a labeled waste container. Avoid creating dust.
-
Decontamination: Wipe the area with a damp cloth, then clean with soap and water. All cleaning materials should be disposed of as hazardous waste.
Major Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
-
Restrict Access: Prevent entry to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical final step. The recommended procedure for the disposal of acid anhydrides involves a two-step process of hydrolysis followed by neutralization.
Disposal Protocol
-
Hydrolysis: In a well-ventilated fume hood, slowly and in small portions, add the this compound waste to a large volume of cold water or an ice/water mixture with stirring. This will hydrolyze the dianhydride to the corresponding tetracarboxylic acid. This reaction is exothermic, so slow addition and cooling are essential to control the temperature.
-
Neutralization: Once the hydrolysis is complete and the solution has cooled to room temperature, slowly add a weak base, such as sodium bicarbonate, to neutralize the acidic solution. Monitor the pH of the solution, aiming for a final pH between 6.0 and 8.0. Be aware that this neutralization will produce carbon dioxide gas, so proceed with caution to avoid excessive foaming.
-
Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2010, May 21). Safety Data Sheet: 1,2,4,5-Benzenetetracarboxylic anhydride.
- TCI Chemicals. (2025, May 23). Safety Data Sheet: this compound (purified by sublimation).
- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from a University of Tennessee Knoxville EHS guidance document.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of Wollongong. (2010, August). Chemical Spill procedure. Retrieved from a University of Wollongong safety document.
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Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
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SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
- University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
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- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
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- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
